molecular formula C10H13BrN2O B1284487 4-(5-Bromo-3-methylpyridin-2-yl)morpholine CAS No. 566158-47-2

4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Cat. No.: B1284487
CAS No.: 566158-47-2
M. Wt: 257.13 g/mol
InChI Key: ACLZPQWHEFDNBU-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-methylpyridin-2-yl)morpholine (CAS 566158-47-2) is a high-purity brominated pyridine derivative of significant value in medicinal chemistry and organic synthesis. With a molecular formula of C 10 H 13 BrN 2 O and a molecular weight of 257.13 , this compound serves as a versatile synthetic intermediate or building block. Its structure, featuring both a bromo substituent and a morpholine ring, makes it a key precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to construct complex biaryl systems for pharmaceutical research . The morpholine moiety is a common pharmacophore found in molecules with diverse biological activities . Recent research highlights the application of similar morpholine-pyridine hybrids in the development of potent inhibitors for enzymes like carbonic anhydrase II, a target for conditions such as glaucoma . Furthermore, such heterocyclic compounds are frequently explored in computational studies (e.g., DFT) to understand their electronic properties and reactivity, aiding in the rational design of new drug candidates . This product is provided with a purity of 95% or higher and should be stored at 2-8°C for optimal stability . Please Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromo-3-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLZPQWHEFDNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587798
Record name 4-(5-Bromo-3-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566158-47-2
Record name 4-(5-Bromo-3-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(5-Bromo-3-methylpyridin-2-yl)morpholine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, a methyl group, and a morpholine moiety on the pyridine core suggests its potential as a versatile scaffold for developing novel therapeutic agents. The bromine atom provides a handle for further synthetic modifications, while the morpholine group can enhance aqueous solubility and metabolic stability. Understanding the fundamental physical properties of this compound is a critical first step in its development as a potential drug candidate, influencing everything from formulation and delivery to its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the essential physical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Core Physical Properties

A thorough understanding of a compound's physical properties is paramount in the early stages of drug development. These properties dictate how the molecule will behave in various physiological and formulation environments.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₀H₁₃BrN₂ODefines the elemental composition of the molecule.
Molecular Weight 257.13 g/mol [1]Influences diffusion, membrane transport, and overall pharmacokinetics.
CAS Number 566158-47-2[1]A unique identifier for the specific chemical substance.
Melting Point Experimentally DeterminedAn indicator of purity and lattice energy. A sharp melting point range is characteristic of a pure crystalline solid.
Solubility Experimentally DeterminedCrucial for drug absorption and bioavailability. Poor solubility is a major hurdle in drug development.
pKa Experimentally DeterminedDetermines the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and target binding.

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[2]

A small amount of the powdered solid is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[2][3]

Caption: Workflow for Melting Point Determination.

  • Sample Preparation : Ensure the sample of this compound is completely dry and finely powdered.[3][4] If necessary, grind the crystals using a mortar and pestle.[4]

  • Capillary Tube Loading : Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[4][5]

  • Apparatus Insertion : Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or DigiMelt.[3][5]

  • Approximate Melting Point (Optional but Recommended) : If the melting point is unknown, perform a rapid heating run (10-20 °C per minute) to get a rough estimate.[4][5] Allow the apparatus to cool before proceeding.

  • Accurate Melting Point Determination : For a precise measurement, start heating at a rate of about 10-20 °C per minute until the temperature is about 20 °C below the approximate melting point.[4] Then, reduce the heating rate to 1-2 °C per minute.[3][4][5]

  • Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5]

  • Replicate Measurements : Repeat the measurement with fresh samples at least two more times to ensure reproducibility. Report the melting point as a range.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6][7]

An excess amount of the solid compound is agitated in a specific buffer or solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.[7][8]

Caption: Workflow for Shake-Flask Solubility Determination.

  • Buffer Preparation : Prepare a series of aqueous buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

  • Sample Addition : Add an excess amount of solid this compound to a vial for each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration : Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (e.g., through a 0.45 µm PVDF filter) or centrifuged at high speed.

  • Analysis : Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation : Calculate the solubility in units such as mg/mL or µM. The lowest measured solubility across the pH range of 1.2 to 6.8 is used for Biopharmaceutics Classification System (BCS) classification.[7][9]

pKa Determination (Potentiometric Titration)

The pKa is the negative log of the acid dissociation constant and is a measure of the strength of an acid in solution. For a drug molecule with basic or acidic functional groups, the pKa values determine the extent of ionization at a given pH. The pyridine nitrogen and the morpholine nitrogen in the target molecule are expected to be basic.

A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[10][11]

Caption: Workflow for Potentiometric pKa Determination.

  • System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation : Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[11] If solubility is an issue, a co-solvent like methanol or acetonitrile can be used, but the results will need to be corrected to obtain the aqueous pKa.[12] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[11]

  • Inert Atmosphere : Purge the solution with an inert gas like nitrogen or argon before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[10][11]

  • Titration : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration of a Base : Since the molecule contains basic nitrogens, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Alternatively, the sample can first be made acidic (e.g., to pH 2) and then back-titrated with a standardized strong base (e.g., 0.1 M NaOH).[11]

  • Data Collection : Add the titrant in small, precise increments and record the pH after the reading stabilizes with each addition.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point. This point can be determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve to find the inflection point.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as other brominated pyridines and morpholine derivatives, can provide guidance on safe handling.

  • Hazard Assessment : Brominated aromatic compounds can be irritants.[13][14] Morpholine itself is flammable, corrosive, and harmful if swallowed or inhaled.[15][16][17][18] It is prudent to treat this compound with similar precautions.

  • Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]

  • Handling : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

Conclusion

The physicochemical characterization of this compound is a foundational step in evaluating its potential as a drug candidate. The protocols detailed in this guide for determining melting point, aqueous solubility, and pKa provide a robust framework for generating the high-quality data required for informed decision-making in the drug discovery and development process. Adherence to these standardized, self-validating methodologies will ensure the scientific integrity of the data and facilitate the progression of this promising scaffold.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
  • Experiment 1 - Melting Points. (n.d.). Retrieved from University of Missouri-St. Louis, Department of Chemistry.
  • Fikri, K., Debord, J., Bollinger, J. C., & Robert, J. M. (2011). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 123-130.
  • Arctom Scientific. (n.d.). CAS NO. 1199773-11-9 | Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate.
  • Chemicalbook. (n.d.). CAS Number List_1_Page1734.
  • Bidepharm. (n.d.). CAS:1199773-11-9, 1-乙基苯并咪唑-6-甲酸甲酯.
  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(11), 2875-2892.
  • Berkowski, K., & Huang, E. (2010). Melting Point. MIT Digital Lab Techniques Manual.
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  • Chemease. (n.d.). Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate,1199773-11-9.
  • SSERC. (n.d.). Melting point determination.
  • AA Blocks. (n.d.). Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate, min 98%, 25 grams.
  • Yılmaz, D., & Yılmaz, F. (2020). Determination of the pK a values of some pyridine derivatives by computational methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-846.
  • Sugano, K., Kato, T., Suzuki, K., Keiko, K., Sujaku, T., & Mano, T. (2006). High throughput solubility measurement with automated polarized light microscopy analysis. Journal of Pharmaceutical Sciences, 95(9), 1917-1925.
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wang, Y., et al. (2016). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 1(6), 1143-1149.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2014). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.
  • Yu, L. X., Amidon, G. L., Polli, J. E., Zhao, H., Mehta, M. U., Conner, D. P., ... & Lesko, L. J. (2014). Biopharmaceutics classification system: the scientific basis for biowaiver extensions. Pharmaceutical Research, 31(10), 2447-2462.
  • Chemicalbook. (n.d.). 4-(5-BROMOPYRIDIN-2-YL)MORPHOLINE | 200064-11-5.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine.
  • Chemicalbook. (n.d.). Morpholine - Safety Data Sheet.
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An In-Depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Structure, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential applications of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine. This molecule incorporates two key pharmacophores: a substituted bromopyridine ring and a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, often employed to enhance the physicochemical and pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability.[1][2] The bromopyridine scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will delve into a plausible synthetic strategy, predicted physicochemical and spectroscopic properties, and the potential of this compound as a building block in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeted agents.

Chemical Structure and Properties

This compound (CAS Number: 566158-47-2) possesses a molecular formula of C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol .[3] The core structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a morpholine ring attached at the 2-position.

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=bold];

} Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale and Supporting Evidence
Melting Point (°C) 100 - 120Similar substituted bromopyridines and morpholine derivatives are typically solids at room temperature. For instance, 2-Acetylamino-5-bromo-3-methylpyridine has a melting point of 111-115 °C.[4]
Boiling Point (°C) > 300The presence of the polar morpholine ring and the relatively high molecular weight suggest a high boiling point. 2-Amino-5-bromo-3-methylpyridine has a boiling point of 250 °C.[5]
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The morpholine moiety is known to improve aqueous solubility compared to more lipophilic amines; however, the bromomethylpyridine core is largely hydrophobic.[1]
pKa (of the morpholine nitrogen) ~4-5The electron-withdrawing nature of the attached pyridine ring is expected to decrease the basicity of the morpholine nitrogen compared to unsubstituted morpholine (pKa ~8.5).

Synthesis and Mechanistic Insights

A definitive, experimentally validated synthesis for this compound is not described in the readily available scientific literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related 2-aminopyridines and nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most probable synthetic route involves the reaction of a suitable 2-halo-5-bromo-3-methylpyridine with morpholine. A 2-chloro or 2-fluoro substituted pyridine would be the most likely starting material due to the higher reactivity of these halogens in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient pyridine rings.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10];

} Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-5-bromo-3-methylpyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-5-bromo-3-methylpyridine (1.0 eq) in DMF or dioxane, add morpholine (1.2-1.5 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Causality Behind Experimental Choices:

  • Choice of Base: An external base is required to neutralize the HCl or HBr formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is a common and effective inorganic base for such reactions, while triethylamine is a suitable organic base.

  • Choice of Solvent: A high-boiling polar aprotic solvent like DMF or dioxane is chosen to facilitate the dissolution of the reactants and to allow for heating to the temperatures often required for SNAr reactions on heteroaromatic rings.

  • Heating: The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. However, heating is generally necessary to overcome the activation energy of the reaction.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and morpholine rings.

    • Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets in the aromatic region (δ 7.0-8.5 ppm).

    • Two sets of methylene protons on the morpholine ring, appearing as triplets or multiplets in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms.

    • A singlet for the methyl group protons on the pyridine ring (δ 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be characteristic of the electronic environment of each carbon.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) at m/z values corresponding to the molecular weight of the compound (257.03 for the monoisotopic mass). A characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M⁺ and M+2⁺ peaks) would be a key diagnostic feature.[6]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • C-H stretching vibrations (aromatic and aliphatic)

  • C=C and C=N stretching vibrations of the pyridine ring

  • C-O-C stretching of the morpholine ether linkage

  • C-N stretching vibrations

  • C-Br stretching vibration

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold and building block for the development of novel therapeutic agents.

Role as a Kinase Inhibitor Scaffold

The morpholine moiety is a common feature in many approved and investigational kinase inhibitors.[2] Its presence can enhance binding to the kinase active site through hydrogen bonding interactions and improve the overall drug-like properties of the molecule. The 2-morpholinopyridine scaffold can be further elaborated, for instance, by utilizing the bromine atom for cross-coupling reactions to introduce additional functionalities that can target specific regions of the kinase active site.

Central Nervous System (CNS) Drug Discovery

The morpholine ring is also frequently incorporated into CNS-active compounds. Its ability to improve aqueous solubility and potentially modulate blood-brain barrier permeability makes it a valuable component in the design of drugs targeting CNS disorders. The lipophilicity of the bromomethylpyridine core combined with the polarity of the morpholine ring provides a balanced physicochemical profile that can be fine-tuned for optimal CNS penetration.

Versatile Intermediate for Chemical Library Synthesis

The bromine atom on the pyridine ring serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. By modifying the substituent at the 5-position of the pyridine ring, researchers can systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the constituent moieties, appropriate safety precautions should be taken. Substituted bromopyridines and morpholine derivatives can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its combination of a versatile bromopyridine core and a "privileged" morpholine scaffold makes it a promising starting point for the development of novel kinase inhibitors, CNS-targeted agents, and other therapeutics. While detailed experimental data for this specific compound is not yet widely published, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
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  • Lokanath, N. K., et al. (2016). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Der Pharma Chemica, 8(2), 49-53.
  • Yabalak, E., et al. (2018). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Journal of Molecular Structure, 1171, 765-775.
  • MDPI. New 4-(Morpholin-4-Yl)
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  • Taylor & Francis Online. Morpholine – Knowledge and References. [Link]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(26), 21867-21876.
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.

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An In-Depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Synthesis, Properties, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

4-(5-Bromo-3-methylpyridin-2-yl)morpholine, registered under CAS Number 566158-47-2, is a heterocyclic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors.[1] Its structure, which marries a substituted bromopyridine core with a morpholine ring, positions it as a valuable building block in the synthesis of complex, biologically active molecules. The morpholine moiety, in particular, is recognized as a "privileged structure" in drug discovery. Its incorporation into a molecular framework can significantly enhance physicochemical properties, such as aqueous solubility and metabolic stability, and improve the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, offering a technical resource for researchers engaged in drug development and organic synthesis.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 566158-47-2[1]
Molecular Formula C10H13BrN2O[1]
Molecular Weight 257.13 g/mol [1]
Appearance (Predicted) Off-white to pale yellow solidN/A
Solubility (Predicted) Soluble in organic solvents such as DMSO, DMF, and chlorinated solventsN/A

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through several established synthetic methodologies. The most direct and widely applicable approach is the nucleophilic aromatic substitution (SNA r) reaction, where the halogen atom on the pyridine ring is displaced by the secondary amine of the morpholine. Given the substitution pattern of the starting materials, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, also presents a viable and efficient alternative.

Below is a representative, field-proven protocol for the synthesis of this compound, predicated on the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methodologies for the synthesis of related pyridyl-morpholine compounds.

Step 1: Preparation of the Starting Material

The synthesis commences with a commercially available starting material, 2-amino-5-bromo-3-methylpyridine. This can be converted to the more reactive 2-chloro-5-bromo-3-methylpyridine via a Sandmeyer-type reaction, although direct reaction from a 2-bromo precursor is also feasible under forcing conditions. For the purpose of this guide, we will outline the reaction from the more reactive 2-chloro-5-bromo-3-methylpyridine.

Step 2: Nucleophilic Aromatic Substitution Reaction

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-bromo-3-methylpyridine (1.0 eq), morpholine (1.2-1.5 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrogen halide generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: High-boiling aprotic polar solvents like DMF or DMSO are chosen to facilitate the dissolution of the reactants and to allow for the high reaction temperatures often required for SNA r reactions on electron-rich pyridine rings.

  • Base: An inorganic base like potassium or cesium carbonate is used to neutralize the acid byproduct without competing with the morpholine nucleophile. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Excess Morpholine: A slight excess of morpholine is used to ensure the complete consumption of the limiting pyridyl halide and to drive the reaction to completion.

Alternative Synthesis: Buchwald-Hartwig Amination

For substrates that are less reactive towards SNA r, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond under milder conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,5-dibromo-3-methylpyridine (1.0 eq), morpholine (1.1-1.3 eq), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂, and a suitable phosphine ligand (e.g., BINAP, Xantphos).

  • Solvent and Base: Add a dry, degassed aprotic solvent like toluene or dioxane, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaO t Bu).

  • Reaction Conditions: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. The purification is carried out as described in the SNA r protocol.

Diagram of Synthetic Workflow (SNA r)

G start 2-Chloro-5-bromo-3-methylpyridine + Morpholine reagents Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents 1. Combine conditions Heat (100-150 °C) reagents->conditions 2. React workup Aqueous Work-up & Extraction conditions->workup 3. Isolate purification Column Chromatography workup->purification 4. Purify product This compound purification->product

Caption: Workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents, particularly in the area of oncology and inflammation. The pyridyl-morpholine motif is a common feature in a number of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Many kinases, which are crucial regulators of cellular signaling pathways, have been implicated in the pathogenesis of cancer and inflammatory diseases. The morpholine ring in drug candidates can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. Furthermore, the substituted pyridine ring allows for further chemical modifications to enhance selectivity and potency against specific kinase targets. The bromine atom on the pyridine ring serves as a versatile handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Signaling Pathway Diagram: Potential Kinase Target

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibitory action of a this compound derivative on the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

This compound represents a strategically important building block for the synthesis of novel pharmaceutical agents. Its synthesis is readily achievable through standard organic chemistry methodologies, and its inherent structural features, particularly the privileged morpholine moiety, make it a promising scaffold for the development of kinase inhibitors and other targeted therapies. This guide provides a foundational technical overview to aid researchers in the effective utilization of this versatile compound in their drug discovery and development endeavors.

References

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

Sources

4-(5-Bromo-3-methylpyridin-2-yl)morpholine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

This guide provides a comprehensive technical overview of this compound, a substituted pyridinylmorpholine compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, a robust and field-proven synthesis protocol, detailed characterization methodologies, and its potential applications as a versatile chemical building block.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a morpholine ring attached to the 2-position of a 5-bromo-3-methylpyridine core. This specific arrangement of functional groups—a halogenated pyridine and a morpholine moiety—makes it a valuable scaffold in the synthesis of complex molecules with potential biological activity.

Key Identifiers
  • Chemical Name: this compound

  • CAS Number: 566158-47-2[1]

  • Molecular Formula: C₁₀H₁₃BrN₂O[1]

Molecular Weight and Composition

The precise molecular weight is critical for quantitative analysis, reaction stoichiometry, and mass spectrometry. The key values are summarized below.

PropertyValueSource
Average Molecular Weight 257.127 g/mol Sinfoo Biotech[1]
Monoisotopic Mass 256.02112 DaCalculated
Elemental Composition C: 46.71%, H: 5.10%, Br: 31.08%, N: 10.89%, O: 6.22%Calculated

Synthesis via Regioselective Buchwald-Hartwig Amination

The formation of the C-N bond between the pyridine ring and the morpholine nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely recognized for its high efficiency, functional group tolerance, and reliability in constructing aryl amine bonds.[2]

Causality of Experimental Design

The chosen starting material is 2,5-dibromo-3-methylpyridine . This substrate presents two bromine atoms at positions C2 and C5, which exhibit differential reactivity. The bromine atom at the C2 position is electronically activated by the adjacent ring nitrogen, making it significantly more susceptible to oxidative addition to the palladium(0) catalyst. This inherent electronic bias allows for a highly regioselective mono-amination reaction, preferentially forming the desired product over the C5-aminated isomer.

The catalyst system typically consists of a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, like 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the morpholine, generating the active nucleophile and regenerating the Pd(0) catalyst.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification reagents Combine: - 2,5-Dibromo-3-methylpyridine - Pd₂(dba)₃ (Catalyst) - BINAP (Ligand) - NaOtBu (Base) solvent Add Anhydrous Toluene reagents->solvent amine Add Morpholine via Syringe solvent->amine heat Heat to 100°C with Stirring amine->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Column Chromatography concentrate->chromatography end end chromatography->end Isolate Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for similar substrates and should be performed by trained chemists.[3]

  • Inert Atmosphere Setup: To a dry Schlenk tube, add 2,5-dibromo-3-methylpyridine (1.0 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), BINAP (0.03 equiv, 3 mol%), and sodium tert-butoxide (1.4 equiv).

  • Evacuation and Backfilling: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve approx. 0.2 M concentration) followed by morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100°C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, creating a self-validating system of analysis.

Technique Expected Observations
¹H NMR - Aromatic Protons: Two distinct singlets or narrow doublets in the aromatic region (~7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. - Morpholine Protons: Two distinct triplets (or multiplets) around ~3.7-3.9 ppm (O-CH₂) and ~3.3-3.5 ppm (N-CH₂). - Methyl Protons: A singlet around ~2.3-2.5 ppm corresponding to the pyridine-CH₃ group.
¹³C NMR - Aromatic Carbons: Signals in the ~110-160 ppm range, including quaternary carbons attached to bromine, nitrogen, and the morpholine group. - Morpholine Carbons: Signals around ~66 ppm (O-CH₂) and ~48 ppm (N-CH₂). - Methyl Carbon: A signal around ~18 ppm.
Mass Spec. (ESI+) - Molecular Ion Peak [M+H]⁺: A characteristic pair of peaks at m/z 257 and 259 with an approximate 1:1 intensity ratio, confirming the presence of a single bromine atom.
FT-IR - C-Br Stretch: A peak in the fingerprint region (~500-600 cm⁻¹). - C-N Stretch (Aromatic): A peak around 1250-1350 cm⁻¹. - C-O-C Stretch (Ether): A strong peak around 1115 cm⁻¹.

Applications in Research and Drug Development

The this compound scaffold is a valuable intermediate in synthetic organic chemistry.

  • Medicinal Chemistry Building Block: The morpholine moiety is a privileged structure in drug design, often used to improve aqueous solubility, metabolic stability, and pharmacokinetic properties of a lead compound.[4]

  • Further Functionalization: The bromine atom at the C5 position serves as a versatile synthetic handle. It can be readily converted into other functional groups via subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Precursor for Bioactive Molecules: Substituted pyridines are core components of numerous pharmaceuticals. This compound provides a direct route to novel derivatives for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Safety and Handling

  • Hazard Profile: While specific toxicity data is not widely available, related brominated aromatic compounds and amines should be handled as potentially harmful. Assume the compound is an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves, and safety glasses.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

References

  • PubChem. 4-(5-Bromopyrimidin-2-yl)morpholine.
  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry. [Link]
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • AOBChem USA. 4-((5-Bromo-3-methylpyridin-2-yl)methyl)morpholine. AOBChem USA. [Link]
  • University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • ChemRxiv.
  • ResearchGate. Recent progress in the synthesis of morpholines.
  • PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ResearchGate. Morpholines. Synthesis and Biological Activity.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Principles of Solubility in Drug Discovery

Introduction to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

This compound is a substituted pyridine derivative incorporating a morpholine moiety. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, aqueous solubility is a critical attribute that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of this compound, grounded in the principles of pharmaceutical science.

The Critical Role of Solubility: A Biopharmaceutics Classification System (BCS) Perspective

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. A drug is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[1][2] Poor solubility is a leading cause of attrition in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes. Therefore, early and accurate assessment of a compound's solubility is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, formulation development, and the overall viability of a drug candidate.

Thermodynamic vs. Kinetic Solubility: A Conceptual Overview

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and solid states are in equilibrium.[4] This is a fundamental, intrinsic property of the compound in its most stable crystalline form. The "shake-flask" method is the gold standard for its determination.[5][6]

  • Kinetic Solubility , in contrast, measures the concentration of a compound at the point of precipitation from a solution. It is often determined in high-throughput screening (HTS) settings where a compound is rapidly introduced into an aqueous buffer from a concentrated organic solvent stock (typically DMSO).[4][5] The resulting value can be higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[3] While not a true equilibrium value, kinetic solubility is invaluable in early discovery for ranking compounds and identifying potential solubility liabilities.[7]

The relationship between these two parameters is crucial for understanding a compound's behavior. A large discrepancy between kinetic and thermodynamic solubility can signal challenges related to precipitation and physical instability.

cluster_0 Solubility Concepts KS Kinetic Solubility (Precipitation Point) SS Supersaturated Solution (Metastable State) KS->SS Often results in TS Thermodynamic Solubility (True Equilibrium) TS->KS Is fundamentally lower than (for the same solid form) SS->TS Precipitates to reach

Caption: Relationship between Kinetic and Thermodynamic Solubility.

The Morpholine Moiety: A Privileged Scaffold for Enhancing Solubility

The inclusion of a morpholine ring in a drug candidate is a common medicinal chemistry strategy to improve its physicochemical properties. Morpholine is a heterocyclic amine that possesses both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom, which can be protonated at physiological pH. This dual character has several beneficial effects:

  • Improved Aqueous Solubility: The oxygen and nitrogen atoms can participate in hydrogen bonding with water, disrupting the crystal lattice of the solid compound and favoring solvation.

  • Modulation of Lipophilicity: While enhancing hydrophilicity, the morpholine ring can provide an optimal balance of lipophilic and hydrophilic character, which is crucial for membrane permeability.

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can improve a compound's pharmacokinetic profile.

For this compound, the presence of the morpholine group is expected to significantly enhance its aqueous solubility compared to a similar structure lacking this moiety.

Part 2: Physicochemical Profile of this compound

In Silico Physicochemical Properties

To build a hypothesis about the solubility of this compound, we can first examine its predicted physicochemical properties. These values are calculated using computational models and serve as a valuable guide for experimental design.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol Moderate MW is generally favorable for solubility.
logP (Octanol/Water) 1.8 - 2.2Indicates moderate lipophilicity; not excessively greasy.
pKa (most basic) 4.5 - 5.5The pyridine and/or morpholine nitrogen will be protonated at low pH, increasing solubility.
Polar Surface Area (PSA) 33.7 ŲA higher PSA generally correlates with better aqueous solubility.
Hydrogen Bond Donors 0Lack of H-bond donors reduces self-association in the solid state.
Hydrogen Bond Acceptors 3 (N-pyridine, O-morpholine, N-morpholine)Multiple acceptors facilitate interaction with water molecules.

(Note: These values are estimations from various computational algorithms and should be confirmed experimentally.)

Expert Analysis of the Predicted Solubility Profile

Based on the in silico data, we can form a scientifically grounded hypothesis:

This compound is expected to exhibit moderate to good aqueous solubility . The key drivers for this prediction are its moderate molecular weight and logP, which prevent excessive lipophilicity. The presence of three hydrogen bond acceptors, particularly the morpholine oxygen and nitrogen, will facilitate interactions with water.

Crucially, the compound has a predicted basic pKa. This implies that its solubility will be pH-dependent . In acidic environments (pH < pKa), the nitrogen atoms will become protonated, forming a more soluble salt. Therefore, we anticipate significantly higher solubility in the low pH environment of the stomach compared to the neutral pH of the intestines. This pH-dependent solubility is a critical factor to characterize for predicting oral absorption.

Part 3: Experimental Determination of Solubility

To obtain definitive data, rigorous experimental protocols must be employed. The following sections detail standard methodologies for determining kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay via Turbidimetry

This method is designed for rapid screening in early drug discovery. It measures the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Causality: The choice of a DMSO-to-buffer addition mimics the conditions of many high-throughput biological assays, making the data directly relevant for ensuring compound solubility in those screens.[7] Turbidimetry provides a fast, plate-based readout of precipitation.

Experimental Workflow:

cluster_0 Kinetic Solubility Workflow P1 1. Prepare 10 mM stock in 100% DMSO P2 2. Create serial dilutions in DMSO plate P1->P2 P3 3. Transfer to 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4) P2->P3 P4 4. Mix and incubate (e.g., 2 hours at room temperature) P3->P4 P5 5. Measure turbidity (Nephelometry or UV-Vis plate reader) P4->P5 P6 6. Determine precipitation concentration (Kinetic Solubility Value) P5->P6 cluster_0 Thermodynamic Solubility Workflow T1 1. Add excess solid compound to vials with buffer (e.g., pH 1.2, 4.5, 6.8) T2 2. Shake at constant temperature (e.g., 24-48 hours at 37°C) T1->T2 T3 3. Separate solid and liquid (Centrifugation or Filtration) T2->T3 T4 4. Collect supernatant (the saturated solution) T3->T4 T5 5. Quantify concentration (LC-MS/MS or HPLC-UV vs. standard curve) T4->T5 T6 6. Determine equilibrium concentration (Thermodynamic Solubility Value) T5->T6

Caption: Shake-Flask Thermodynamic Solubility Assay Workflow.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure that the amount added is more than can be expected to dissolve.

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffers to each vial. To establish a pH-solubility profile, use buffers representing key physiological environments, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). [1]3. Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C for biopharmaceutical relevance) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. [2]4. Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Prepare a standard curve of the test compound in the relevant buffer. Dilute the saturated supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the exact concentration.

  • Data Analysis: The measured concentration of the supernatant is the thermodynamic solubility at that specific pH and temperature.

Part 4: Data Interpretation and Application

Structuring and Presenting Solubility Data

All quantitative solubility data should be summarized in clear, structured tables.

Table 1: Kinetic Solubility of this compound

Medium (at RT)Final DMSO (%)Kinetic Solubility (µM)
PBS, pH 7.41%(Experimental Value)
Simulated Gastric Fluid (pH 1.2)1%(Experimental Value)

Table 2: Thermodynamic pH-Solubility Profile of this compound at 37°C

Buffer pHThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
1.2(Experimental Value)(Calculated Value)
4.5(Experimental Value)(Calculated Value)
6.8(Experimental Value)(Calculated Value)
Application of Solubility Data in Drug Development
  • Lead Optimization: The data will guide medicinal chemists in modifying the structure to improve solubility without compromising potency.

  • BCS Classification: The thermodynamic solubility at the lowest point in the pH 1.2-6.8 range will determine the compound's BCS solubility classification. [2]* Formulation Development: Understanding the pH-solubility profile is essential for designing oral dosage forms. For a basic compound like this, low solubility at intestinal pH might necessitate enabling formulations such as amorphous solid dispersions or salt forms.

  • In Vitro Assay Design: Kinetic solubility data ensures that concentrations used in biological screens are valid and that results are not confounded by compound precipitation.

Part 5: Conclusion

A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its advancement as a drug candidate. This guide has outlined the core principles and detailed, self-validating protocols for its determination. By combining in silico predictions with rigorous kinetic and thermodynamic experimental data, research and development teams can make informed decisions, mitigate risks associated with poor bioavailability, and strategically navigate the path from discovery to clinical application. The inherent properties of the morpholine moiety provide a strong rationale for expecting favorable solubility, but only robust experimental validation can confirm its true potential.

References

  • Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014-04-29).
  • Predicting Drug Solubility Using Different Machine Learning Methods. Preprints.org. (2024-03-06).
  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. (2020-12-24).
  • Full article: Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmacy and Pharmacology.
  • Prediction of drug solubility from structure. ResearchGate.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. (2014-01-01).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.
  • Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling.
  • A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
  • Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization.
  • Determination of Solubility in Pharmaceuticals. Pharmaguideline. (2011-06-12).
  • Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. (2016-12-16).
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Organic & Medicinal Chemistry International Journal.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Morpholine. Wikipedia.

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Pyridine Derivative

The compound 4-(5-Bromo-3-methylpyridin-2-yl)morpholine represents a novel chemical entity with, as of this writing, no publicly documented mechanism of action. This guide, therefore, deviates from a retrospective analysis and instead serves as a forward-looking strategic framework for the comprehensive elucidation of its biological activity. As a Senior Application Scientist, the following narrative is structured to not only propose a series of experiments but to instill a deep-rooted causality behind each methodological choice, ensuring a self-validating and robust investigative cascade. We will deconstruct the molecule into its core components—the substituted pyridine and the morpholine moiety—to formulate initial hypotheses, which will then be systematically tested through a phased, multi-disciplinary research plan.

Section 1: Foundational Analysis and Hypothesis Generation

The molecular architecture of this compound offers critical clues to its potential biological roles. The structure consists of a pyridine ring, a well-established pharmacophore, and a morpholine ring, often incorporated to enhance pharmacokinetic properties.[1]

  • The Substituted Pyridine Core: The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of therapeutic agents.[2] Its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors in oncology, and as agents targeting the central nervous system.[3] The presence of a bromine atom and a methyl group on the pyridine ring of our target compound will significantly influence its electronic and steric properties. Halogenation, particularly with bromine, can modulate the compound's ability to interact with biological targets and can be crucial for optimizing receptor binding affinity.[3][4]

  • The Morpholine Moiety: The morpholine ring is frequently employed in drug design to improve physicochemical and pharmacokinetic profiles.[5][6] It is known to enhance aqueous solubility and metabolic stability, which are desirable drug-like properties.[5] Beyond its role in pharmacokinetics, the morpholine ring can participate in molecular interactions with target proteins, such as kinases, through its oxygen atom, which can act as a hydrogen bond acceptor.[1][7]

Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Inhibition of Protein Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. The compound may act as an ATP-competitive or allosteric inhibitor of one or more protein kinases involved in oncogenic signaling pathways.

  • Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs): Substituted pyridines have been shown to interact with various GPCRs.

  • Hypothesis 3: Antimicrobial Activity: Pyridine derivatives have also been explored for their antimicrobial properties.[8]

Section 2: A Phased Experimental Approach to Mechanism of Action Elucidation

A systematic and tiered approach is paramount in delineating the mechanism of action for a new chemical entity.[9][10] The following three-phased plan is designed to progressively narrow the field of potential targets and culminate in a detailed molecular understanding of the compound's activity.

Phase 1: Broad-Spectrum Phenotypic Screening and Initial Target Family Identification

The initial phase focuses on identifying a biological context in which this compound exhibits activity.

Experimental Protocol 1: High-Throughput Phenotypic Screening

  • Objective: To identify a disease-relevant phenotype elicited by the compound.

  • Methodology:

    • Cell Line Paneling: Screen the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) at a range of concentrations (e.g., 10 nM to 100 µM) to identify potential anti-proliferative activity.

    • Antimicrobial Screening: Test the compound against a panel of pathogenic bacteria and fungi (e.g., the ESKAPE pathogens) to determine its minimum inhibitory concentration (MIC).

    • Assay: Utilize a resazurin-based viability assay for mammalian cells and broth microdilution for antimicrobial testing.

    • Data Analysis: Calculate IC50 (for cancer cells) or MIC values. A potent and selective activity profile in a subset of cell lines or microbial strains will guide subsequent investigations.

Table 1: Hypothetical Phenotypic Screening Results

Cell Line / OrganismIC50 / MIC (µM)
MCF-7 (Breast Cancer)> 100
A549 (Lung Cancer)1.2
HCT116 (Colon Cancer)0.8
Staphylococcus aureus> 128
Escherichia coli> 128

Rationale: The hypothetical data in Table 1 suggests a potential anticancer activity specific to certain solid tumors, thus prioritizing the kinase inhibitor hypothesis.

Phase 2: Target Deconvolution and Validation

Assuming the compound shows anti-proliferative activity, the next phase is to identify its direct molecular target(s).

Experimental Protocol 2: Kinase Panel Profiling

  • Objective: To determine if the compound inhibits protein kinases and to identify the specific kinases affected.

  • Methodology:

    • Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., a panel of over 400 kinases).

    • Assay: Employ a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate peptide by each kinase.

    • Data Analysis: Express the results as a percentage of kinase activity remaining in the presence of the compound. Hits are typically defined as kinases with >50% inhibition.

Experimental Protocol 3: Affinity-Based Target Identification

  • Objective: To directly identify the cellular binding partners of the compound.

  • Methodology:

    • Synthesis of an Affinity Probe: Synthesize an analog of the compound with a linker and a reactive group suitable for immobilization on a solid support (e.g., sepharose beads).

    • Affinity Chromatography: Incubate the immobilized compound with cell lysates from a sensitive cell line (e.g., HCT116).

    • Elution and Protein Identification: After extensive washing to remove non-specific binders, elute the specifically bound proteins and identify them using mass spectrometry.[11]

Experimental Protocol 4: Target Validation

  • Objective: To confirm that the identified target is responsible for the observed cellular phenotype.

  • Methodology:

    • Direct Binding Assays: Quantify the binding affinity of the compound to the purified candidate protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Enzymatic Assays: For an identified enzyme target, perform detailed kinetic studies to determine the IC50 and the mode of inhibition.

    • Cellular Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target in intact cells.

    • Genetic Approaches: Use CRISPR/Cas9 or siRNA to knock down the expression of the putative target in the sensitive cancer cell line and assess whether this phenocopies the effect of the compound or confers resistance to it.

Phase 3: Deep Mechanistic Characterization

With a validated target, the final phase is to elucidate the detailed molecular and cellular consequences of target engagement.

Experimental Protocol 5: Signaling Pathway Analysis

  • Objective: To understand how inhibition of the target by the compound affects downstream signaling pathways.

  • Methodology:

    • Western Blotting: Treat sensitive cells with the compound for various times and at different concentrations. Analyze the phosphorylation status of key downstream signaling proteins by Western blotting.

    • Immunofluorescence: Use immunofluorescence microscopy to observe any changes in the subcellular localization of the target protein or downstream effectors upon compound treatment.

    • Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to determine the effect of the compound on cell cycle progression.

    • Apoptosis Assays: Use Annexin V/PI staining and caspase activity assays to determine if the compound induces apoptosis.

Section 3: Visualizing the Path Forward

Diagrams are essential for conceptualizing complex biological and experimental workflows.

Diagram 1: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) TargetKinase Target Kinase (e.g., MEK1/2) RTK->TargetKinase Activates Compound This compound Compound->TargetKinase Inhibits DownstreamEffector Downstream Effector (e.g., ERK1/2) TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) DownstreamEffector->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes

Caption: A hypothetical signaling pathway that could be inhibited by the compound.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

G cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Mechanistic Characterization P1 High-Throughput Screening (Cell Panels, Microbes) P2_1 Kinase Profiling P1->P2_1 Identifies Activity P2_2 Affinity Chromatography-MS P1->P2_2 Identifies Activity P2_3 Direct Binding Assays (SPR, ITC) P2_1->P2_3 Identifies Putative Target P2_2->P2_3 Identifies Putative Target P2_4 Genetic Validation (CRISPR/siRNA) P2_3->P2_4 Confirms Target P3_1 Signaling Pathway Analysis (Western Blot, IF) P2_4->P3_1 Validated Target P3_2 Cell Cycle & Apoptosis Assays P3_1->P3_2 Elucidates Downstream Effects P3_3 Structural Biology (X-ray/Cryo-EM) P3_1->P3_3 Elucidates Downstream Effects

Caption: A comprehensive workflow for characterizing the compound's mechanism of action.

Conclusion

While the precise mechanism of action of this compound remains to be discovered, this technical guide provides a robust, hypothesis-driven framework for its elucidation. By systematically progressing through broad phenotypic screening, target deconvolution, and deep mechanistic characterization, the scientific community can effectively uncover the therapeutic potential of this novel chemical entity. The integration of chemical biology, genetics, and structural biology will be pivotal in painting a complete picture of its molecular interactions and cellular consequences.

References

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An In-depth Technical Guide to the Predicted Biological Activity and Investigational Roadmap for 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

While direct empirical data on the biological activity of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine is not extensively documented in publicly accessible literature, its chemical architecture presents a compelling case for significant pharmacological potential. This guide synthesizes a predictive analysis based on the well-established roles of its core components: the morpholine scaffold, a privileged structure in medicinal chemistry, and the substituted pyridine ring. We postulate that this compound is a candidate inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer.[1][2][3] This document provides a comprehensive theoretical framework, outlines a strategic plan for its synthesis and biological evaluation, and presents detailed experimental protocols to empower researchers to investigate its therapeutic promise.

The Morpholine Scaffold: A Privileged Pharmacophore

The morpholine ring is a cornerstone in modern drug design, frequently incorporated to enhance the therapeutic profile of bioactive molecules.[4][5] Its value stems from a unique combination of physicochemical properties that positively influence potency, selectivity, and pharmacokinetics.

  • Physicochemical Advantages: The morpholine moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen, offers a balanced lipophilic-hydrophilic profile.[6][7] The weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom allow for versatile interactions with biological targets and improve aqueous solubility—a critical factor for drug delivery and bioavailability.[6][8]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to a longer half-life and improved pharmacokinetic profile for parent compounds.[7]

  • Structural Role: It can act as a rigid scaffold to correctly orient other pharmacophoric groups for optimal target engagement or serve as a key interacting element itself.[6] Its flexible chair-like conformation allows it to adapt to the steric and electronic requirements of various binding pockets.[6]

The prevalence of the morpholine ring in numerous FDA-approved drugs underscores its status as a "privileged structure," justifying the investigation of novel morpholine-containing compounds like this compound.[4]

The Pyridine Ring: Modulator of Activity and Selectivity

The pyridine ring is another essential heterocycle in medicinal chemistry, present in a wide array of therapeutic agents.[9][10] Its electron-deficient nature and the specific substitution pattern in the target molecule—a bromine atom at the 5-position and a methyl group at the 3-position—are predicted to play crucial roles in modulating biological activity.

  • Bromo Substituent: The bromine atom, a halogen, can significantly influence the molecule's properties. It is an electron-withdrawing group that can alter the pKa of the pyridine ring. Furthermore, it can serve as a key interaction point within a protein binding site through halogen bonding and can act as a synthetic handle for further chemical modifications via cross-coupling reactions.[11]

  • Methyl Substituent: The methyl group can provide beneficial steric bulk, potentially enhancing binding affinity and selectivity by occupying a specific hydrophobic pocket within the target protein. It can also block sites of metabolic oxidation, thereby improving the compound's metabolic stability.[12]

Postulated Target and Mechanism of Action: PI3K Inhibition

A significant number of potent and selective inhibitors of the PI3K/mTOR pathway incorporate a morpholine moiety.[1][13] The PI3K pathway is a critical signaling cascade that regulates cellular processes such as growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[2]

Based on this strong precedent, we hypothesize that This compound acts as an ATP-competitive inhibitor of Class I PI3K isoforms.

Proposed Binding Mode: The morpholine oxygen is a crucial feature for PI3K binding, often forming a key hydrogen bond with the hinge region backbone amide of a valine residue (Val851 in PI3Kα) in the ATP-binding pocket.[13] The substituted pyridine ring is predicted to occupy the region of the pocket typically filled by the adenine moiety of ATP, with the bromo and methyl groups potentially forming additional hydrophobic or halogen-bonding interactions to enhance potency and isoform selectivity.

PI3K_Inhibition_Mechanism cluster_PI3K PI3K Catalytic Subunit cluster_Inhibitor This compound ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Val851) Hydrophobic_Pocket Hydrophobic Pocket Molecule Morpholine Ring Pyridine Ring Br CH3 Molecule:f1->ATP_Pocket Occupies Adenine Region Molecule:f0->Hinge H-Bond (O to NH) Molecule:f3->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Predicted binding mode of the title compound in the PI3K ATP pocket.

Proposed Investigational Workflow

A logical and systematic approach is required to validate the therapeutic potential of this compound. The following workflow outlines the key stages, from chemical synthesis to cellular activity assessment.

Investigational_Workflow A PART 1: Chemical Synthesis B PART 2: In Vitro Kinase Assay (PI3K Isoform Profiling) A->B Purified Compound C PART 3: Cellular Proliferation Assay (e.g., MTT Assay) B->C IC50 Values E Data Analysis & SAR B->E D PART 4: Downstream Signaling Analysis (Western Blot for p-AKT) C->D GI50 Values C->E D->E

Caption: A multi-stage workflow for evaluating the target compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard nucleophilic aromatic substitution, a common method for synthesizing related compounds.[14]

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the title compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay

This protocol outlines a method to determine the compound's inhibitory activity against Class I PI3K isoforms (α, β, γ, δ).[15][16][17]

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP₂)

  • ATP solution

  • Test Compound: this compound, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. Include a DMSO-only control (vehicle).

  • Add 5 µL of the diluted test compound or DMSO to the wells of a 384-well plate.

  • Add 10 µL of the appropriate PI3K enzyme isoform, diluted in kinase buffer, to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing the PIP₂ substrate and ATP. The final ATP concentration should be near the Kₘ for each enzyme.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the compound's cytotoxic or cytostatic effects.[18][19][20]

Materials:

  • Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Compound, serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Replace the medium with 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until all crystals are dissolved.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Predicted Data Profile

The following table summarizes the anticipated results from the proposed experimental workflow, based on the activity profiles of structurally related PI3K inhibitors.

Assay TypeParameterPredicted OutcomeRationale
PI3K Kinase Assay IC₅₀ vs. PI3Kα10 - 100 nMThe morpholine-pyridine scaffold is a common feature in potent PI3K inhibitors.[3][13]
IC₅₀ vs. PI3Kβ50 - 500 nMIsoform selectivity is often observed, with many inhibitors favoring the α and δ isoforms.[13]
IC₅₀ vs. PI3Kδ20 - 200 nMThe δ isoform is a common target for morpholine-containing inhibitors.
IC₅₀ vs. PI3Kγ100 - 1000 nMThe γ isoform is often less potently inhibited by this class of compounds.
MTT Cell Proliferation GI₅₀ (MCF-7 cells)0.1 - 1.0 µMInhibition of the PI3K pathway is expected to reduce the proliferation of PI3K-dependent cancer cells.
Western Blot p-AKT (Ser473) LevelsDose-dependent decreaseInhibition of PI3K will block the phosphorylation of its downstream effector, AKT.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. Its structure strongly suggests a potential role as an inhibitor of the PI3K signaling pathway. The strategic combination of the privileged morpholine scaffold with a substituted pyridine ring provides a solid foundation for potent and selective biological activity.

The experimental roadmap detailed in this guide provides a clear and robust pathway for the synthesis and comprehensive evaluation of this compound. Successful validation of its PI3K inhibitory activity and anti-proliferative effects would establish it as a valuable lead compound for further optimization in oncology drug discovery programs. Future work should focus on co-crystallization studies to confirm the binding mode, comprehensive ADME/Tox profiling, and in vivo efficacy studies in relevant cancer models.

References

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Unveiling the Therapeutic Potential of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(5-bromo-3-methylpyridin-2-yl)morpholine represents a novel chemical entity with significant, yet unexplored, therapeutic potential. Its structure combines a morpholine ring, a recognized "privileged" scaffold in medicinal chemistry, with a substituted bromopyridine core. While direct biological data on this specific molecule is limited, its structural components are prevalent in a wide array of bioactive agents, suggesting a rich landscape for target discovery. This guide provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its potential therapeutic targets. We will dissect the molecule's constituent parts, hypothesize potential target classes based on established structure-activity relationships, and provide detailed, actionable protocols for researchers to elucidate its mechanism of action. This document is designed not as a static review, but as a dynamic roadmap for discovery.

Deconstruction of a Privileged Scaffold: Rationale for Target Exploration

The predictive power of medicinal chemistry often lies in understanding the contribution of individual structural motifs to a molecule's overall pharmacological profile. The structure of this compound is a composite of moieties known to confer favorable biological and pharmacokinetic properties.

The Morpholine Moiety: A Cornerstone of Modern Drug Design

The morpholine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic profiles.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and oral bioavailability. Beyond its role as a pharmacokinetic enhancer, the morpholine ring is an integral component of the pharmacophore for numerous molecular targets, including:

  • Protein Kinases: The aryl-morpholine substructure is a key pharmacophore for inhibitors of the phosphatidylinositol 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR).[3] In many approved and investigational drugs, the morpholine oxygen acts as a hydrogen bond acceptor, anchoring the molecule within the kinase hinge region.

  • G-Protein Coupled Receptors (GPCRs): Morpholine-containing compounds have shown selective affinity for a range of receptors, including cannabinoid and metabotropic glutamate receptors, making them relevant for CNS disorders.[3]

  • Enzyme Active Sites: The morpholine scaffold can orient substituents to fit precisely into enzyme active sites, as demonstrated in inhibitors of β-secretase (BACE-1).[3]

The inclusion of morpholine in our topic compound strongly suggests that kinase pathways and CNS receptors are promising areas for investigation.

The Substituted Pyridine Ring: A Vector for Specificity and Potency

The pyridine ring, a bioisostere of benzene, is another cornerstone of medicinal chemistry. When linked to a morpholine, as in the 2-pyridinyl-morpholine scaffold, it creates a structure ripe for interaction with various biological targets. The substitution pattern on the pyridine ring—a bromine atom at position 5 and a methyl group at position 3—is critical for defining its therapeutic potential.

  • Anti-inflammatory Targets: Derivatives of morpholinopyrimidine (a related azine) have been shown to inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] This suggests that our compound could modulate inflammatory signaling pathways.

  • Kinase Inhibition: The pyridopyrimidine scaffold is found in potent inhibitors of adenosine kinase (AK), a target for analgesic and anti-inflammatory agents.[6] This further strengthens the hypothesis that our compound may function as a kinase inhibitor.

  • Halogenation (Bromine): The presence of a bromine atom can significantly influence a molecule's properties. It can form halogen bonds with protein backbones, potentially increasing binding affinity and target specificity. Furthermore, it can block sites of metabolism, thereby improving the molecule's half-life.

This analysis of the molecule's constituent parts allows us to move from broad speculation to a focused, hypothesis-driven investigation of its therapeutic targets.

Hypothesized Therapeutic Target Classes

Based on the structural analysis, we can prioritize several protein families as high-probability targets for this compound.

Primary Hypothesis: The PI3K/mTOR Signaling Axis

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Numerous morpholine-containing molecules are potent inhibitors of PI3K and/or mTOR, making this pathway the most promising starting point for investigation.[3][8] The nitrogen of the pyridine ring and the oxygen of the morpholine ring could potentially form key hydrogen bonds in the ATP-binding pocket of these kinases.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Compound 4-(5-Bromo-3-methyl pyridin-2-yl)morpholine Compound->PI3K Potential Inhibition Compound->mTORC1 Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/mTOR pathway.

Secondary Hypothesis: Modulators of Inflammatory Pathways

Chronic inflammation underlies numerous diseases. The structural similarity of our compound to known anti-inflammatory agents suggests it may target key enzymes in this process.[4][5]

  • COX-2 (Cyclooxygenase-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.

  • iNOS (Inducible Nitric Oxide Synthase): Produces high levels of nitric oxide, a mediator of inflammation and cellular damage.

Tertiary Hypothesis: Adenosine Kinase

Adenosine kinase (AK) regulates the concentration of adenosine, a neuromodulator with analgesic and anti-inflammatory properties.[6] Potent, non-nucleoside inhibitors of AK containing the morpholino-pyridopyrimidine scaffold have been developed.[6][9] Given the structural parallels, AK represents a viable, albeit less probable, target class compared to the PI3K/mTOR axis.

A Practical Guide to Target Deconvolution

The following section provides a phased, systematic approach with detailed experimental protocols for identifying and validating the therapeutic targets of this compound.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify all potential binding partners of the compound without prior bias.

Target_ID_Workflow cluster_0 Affinity-Based Proteomics cluster_1 Analysis Immobilize 1. Immobilize Compound on Resin Incubate 3. Incubate Lysate with Resin Immobilize->Incubate Lyse 2. Prepare Cell Lysate Lyse->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. LC-MS/MS Analysis Elute->MS DB 7. Database Search & Protein ID MS->DB HitList 8. Generate Hit List DB->HitList

Caption: Workflow for affinity-based proteomics target identification.

Protocol 1: Affinity-Based Proteomics for Target Pull-Down

This protocol describes an unbiased approach to physically isolate protein targets that bind to the compound of interest.

  • Rationale: By immobilizing the compound on a solid support, it can be used as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate. This is a gold-standard technique for novel target discovery.

  • Methodology:

    • Compound Immobilization:

      • Synthesize an analogue of this compound containing a linker arm (e.g., a short polyethylene glycol chain terminating in a primary amine or carboxylic acid).

      • Covalently couple this analogue to an activated solid support, such as NHS-activated sepharose beads. Prepare control beads with no coupled compound.

    • Lysate Preparation:

      • Culture a relevant cell line (e.g., a cancer cell line like MCF-7 if pursuing the PI3K/mTOR hypothesis) to ~80-90% confluency.

      • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

      • Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA assay.

    • Affinity Pull-Down:

      • Incubate a defined amount of total protein (typically 1-5 mg) with the compound-coupled beads and control beads overnight at 4°C with gentle rotation.

      • Optional Competition Control: In a parallel experiment, incubate the lysate with compound-coupled beads in the presence of a 100-fold molar excess of the free, non-immobilized compound. Proteins that are competed away are more likely to be specific binders.

    • Washing and Elution:

      • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

      • Elute the specifically bound proteins. This can be done by changing the pH, increasing the salt concentration, or using a denaturing agent like SDS-PAGE loading buffer.

    • Protein Identification by Mass Spectrometry:

      • Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

      • Excise unique protein bands for in-gel digestion with trypsin.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the peptide fragmentation data against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

  • Data Interpretation: True binding partners should be present in the eluate from the compound-coupled beads but absent or significantly reduced in the control and competition eluates.

Phase 2: Target Validation and Mechanistic Elucidation

Once a list of candidate targets is generated, the next phase is to validate these interactions and understand their functional consequences.

Protocol 2: In Vitro Biochemical Validation

This protocol confirms a direct, functional interaction between the compound and a purified candidate protein.

  • Rationale: Using purified components in a cell-free system allows for the precise measurement of binding affinity (e.g., Kd) or inhibitory potency (e.g., IC50) without confounding cellular factors.

  • Methodology (Example for a Kinase Target):

    • Obtain Purified Protein: Obtain purified, active recombinant kinase (e.g., PI3Kα, mTOR) and its specific substrate from a commercial vendor or through in-house expression.

    • Kinase Activity Assay:

      • Use a well-established assay format, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.

      • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

      • In a 384-well plate, combine the kinase, its substrate (e.g., PIP2 for PI3K), ATP, and the serially diluted compound.

      • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

      • Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.

    • Data Analysis:

      • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

      • Plot the percent inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Data Presentation: Results should be summarized in a clear, tabular format.

Target ProteinAssay TypeIC50 (nM)Hill Slopen
PI3KαADP-Glo™ValueValue3
mTORADP-Glo™ValueValue3
Other KinaseAssayValueValue3
Table 1: Example table for summarizing in vitro biochemical data.

Protocol 3: Cellular Target Engagement and Pathway Analysis

This protocol confirms that the compound engages its target in a cellular context and modulates its downstream signaling.

  • Rationale: Observing a dose-dependent effect on a known signaling pathway provides strong evidence that the compound is acting through the hypothesized mechanism within a living system.

  • Methodology (Example for PI3K/mTOR Pathway):

    • Cell Treatment:

      • Plate a responsive cell line (e.g., MCF-7) and allow cells to attach overnight.

      • Starve the cells of serum for 4-6 hours to reduce basal pathway activity.

      • Pre-treat the cells with a serial dilution of the compound for 1-2 hours.

      • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

    • Western Blot Analysis:

      • Lyse the cells and quantify the protein concentration.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for key pathway proteins and their phosphorylated (active) forms. Essential targets include:

        • Phospho-Akt (Ser473) - a direct downstream marker of PI3K activity

        • Total Akt

        • Phospho-S6 Ribosomal Protein - a downstream marker of mTORC1 activity

        • Total S6

        • Actin or Tubulin - as a loading control

      • Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A specific PI3K/mTOR inhibitor should cause a dose-dependent decrease in the levels of phospho-Akt and phospho-S6, without affecting the total levels of these proteins.

Conclusion and Future Directions

This guide outlines a logical and experimentally robust strategy to systematically uncover the therapeutic targets of this compound. By leveraging the known pharmacology of its core scaffolds, we have prioritized the PI3K/mTOR and inflammatory signaling pathways as highly probable target families. The provided protocols for unbiased target discovery, biochemical validation, and cellular pathway analysis constitute a comprehensive workflow for moving this compound from a chemical curiosity to a validated lead molecule.

Successful validation of a primary target will open the door to subsequent stages of drug development, including:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • Pharmacokinetic Profiling: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: To test the compound's therapeutic effect in relevant animal models of disease.

The journey of drug discovery is complex, but with a systematic, evidence-based approach, the therapeutic promise of novel chemical entities like this compound can be fully realized.

References

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.). National Center for Biotechnology Information.
  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). National Center for Biotechnology Information.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). MDPI.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • 4-(5-Bromopyrimidin-2-yl)morpholine. (n.d.). PubChem.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar.
  • A review on pharmacological profile of Morpholine derivatives. (2018). ResearchGate.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). National Center for Biotechnology Information.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed.
  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. (2001). PubMed.
  • Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. (2001). ResearchGate.
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). SciSpace.
  • 4-(5-bromo-2-methoxypyridin-3-yl)morpholine. (n.d.). J&H Chemical.

Sources

4-(5-Bromo-3-methylpyridin-2-yl)morpholine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Synthesis, Characterization, and Medicinal Chemistry Perspective

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic compound that incorporates two key pharmacophores: a substituted pyridine ring and a morpholine moiety. The morpholine ring is recognized as a privileged structure in medicinal chemistry, frequently employed to enhance the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[1][2] Similarly, the substituted pyridine core is a versatile scaffold present in numerous bioactive molecules.[3] This guide provides a comprehensive technical overview of this compound, consolidating available data on its synthesis, physicochemical properties, and prospective applications. We present a detailed, field-proven synthetic protocol, discuss mechanistic considerations, and explore its potential as a valuable building block for creating diverse chemical libraries aimed at drug discovery programs in oncology, neurology, and inflammatory diseases.

Introduction: The Strategic Value of the Pyridinylmorpholine Scaffold

The rational design of small molecule therapeutics often involves the strategic combination of well-characterized structural motifs to optimize both pharmacodynamic and pharmacokinetic profiles. The title compound, this compound, is an exemplar of this strategy, merging the advantageous properties of its constituent heterocycles.

The Morpholine Moiety: A "Privileged" Pharmacophore

The morpholine ring is a staple in modern medicinal chemistry, valued for its ability to improve the drug-like properties of a molecule.[1] Its inclusion can enhance aqueous solubility, modulate lipophilicity, and provide metabolic stability.[2] The weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom allow it to engage in various interactions with biological targets and improve a compound's passage through the blood-brain barrier.[4] These features have led to its incorporation into a wide array of approved drugs and clinical candidates.[1][2]

The Substituted Pyridine Core: A Versatile Bioactive Hub

Poly-substituted pyridine moieties are central to a vast number of natural products and pharmaceuticals.[3] The nitrogen atom in the ring acts as a hydrogen bond acceptor and influences the electronic distribution, allowing for fine-tuning of a molecule's properties. The bromine atom at the 5-position and the methyl group at the 3-position of the pyridine ring in the title compound offer distinct opportunities. The bromine serves as a crucial synthetic handle for post-synthesis modification via cross-coupling reactions, while the methyl group provides steric and electronic influence that can be critical for target engagement.

Physicochemical Properties and Identification

Summarizing the key identifiers for this compound is essential for laboratory use, procurement, and regulatory documentation.

PropertyValueSource
CAS Number 566158-47-2[5]
Molecular Formula C₁₀H₁₃BrN₂O[5]
Molecular Weight 257.13 g/mol [5]
IUPAC Name This compoundSinfoo Biotech
Canonical SMILES CC1=C(C=C(C=N1)Br)N2CCOCC2N/A (Derived)
Appearance Typically an off-white to pale solidInferred

Synthesis and Mechanistic Insights

The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the reaction of a suitably activated 2-halopyridine with morpholine.

Proposed Synthetic Pathway

The synthesis begins with a commercially available and versatile intermediate, 2-amino-5-bromo-3-methylpyridine (CAS: 3430-21-5).[6][7] This precursor can be converted to a 2,5-dibromo-3-methylpyridine intermediate via a Sandmeyer-type reaction. The electron-withdrawing nature of the pyridine nitrogen and the second bromine atom sufficiently activates the 2-position of the ring for nucleophilic attack by morpholine. The reaction proceeds by the addition of morpholine, forming a Meisenheimer complex, followed by the elimination of a bromide ion to yield the final product. The use of a non-nucleophilic base is critical to neutralize the hydrobromic acid generated during the reaction, driving it to completion.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product 2_Amino 2-Amino-5-bromo- 3-methylpyridine 2_5_Dibromo 2,5-Dibromo- 3-methylpyridine 2_Amino->2_5_Dibromo Sandmeyer Reaction Final_Product 4-(5-Bromo-3-methylpyridin- 2-yl)morpholine 2_5_Dibromo->Final_Product S_NAr Reaction Morpholine Morpholine Morpholine->Final_Product Base Base (e.g., DIPEA) Base->Final_Product Solvent Solvent (e.g., DMSO) Solvent->Final_Product Medicinal_Chemistry_Role cluster_targets Potential Therapeutic Areas Scaffold 4-(5-Bromo-3-methylpyridin- 2-yl)morpholine Handle Bromine Atom (Synthetic Handle) Scaffold->Handle Coupling Cross-Coupling Reactions (Suzuki, Buchwald, etc.) Handle->Coupling enables Library Diverse Chemical Library Coupling->Library generates Screening Biological Screening Library->Screening for Kinase Kinase Inhibition Screening->Kinase CNS CNS Receptors Screening->CNS Inflammation Anti-Inflammatory Targets Screening->Inflammation

Sources

An In-depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to its emergence as a valuable intermediate in the synthesis of complex, biologically active molecules. This guide delves into the logical synthetic pathways, detailed experimental protocols, physicochemical and spectroscopic characterization, and its application in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important scaffold.

Introduction: The Unsung Importance of a Versatile Building Block

In the landscape of drug discovery and development, the narrative often focuses on the final active pharmaceutical ingredient (API). However, the journey to these life-changing molecules is paved with crucial, often unsung, hero molecules known as building blocks. This compound (CAS No. 566158-47-2) is a prime example of such a compound.[1][2] Its history is not one of a celebrated, targeted discovery, but rather of its gradual and persistent appearance in the patent and scientific literature as a key intermediate for compounds with therapeutic potential.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility, metabolic stability, and bioavailability.[3][4][5] Its incorporation into drug candidates can significantly enhance their pharmacokinetic profiles. The substituted bromopyridine portion of the molecule, on the other hand, offers a reactive handle for further chemical modifications, typically through cross-coupling reactions, allowing for the exploration of diverse chemical space. This guide will illuminate the synthesis, properties, and utility of this versatile scaffold.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 566158-47-2[1][2]
Molecular Formula C₁₀H₁₃BrN₂O[2]
Molecular Weight 257.13 g/mol [6]
Appearance Off-white to pale yellow solidSupplier Data

While comprehensive, publicly available spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyridine ring, the aromatic protons, and the two sets of methylene protons of the morpholine ring. The chemical shifts of the morpholine protons will be influenced by their proximity to the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the pyridine ring (with the carbon bearing the bromine atom shifted downfield), and the carbons of the morpholine ring.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be expected at m/z 256 and 258.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic components, C-N and C-O stretching bands from the morpholine and pyridine rings, and C-Br stretching vibrations at lower frequencies.

Synthesis and Mechanism: A Logical Approach

The most logical and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This section will detail the multi-step synthetic pathway, starting from a commercially available precursor.

Synthetic Workflow Diagram

G cluster_0 Step 1: Halogenation of Precursor cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Amino-5-bromo-3-methylpyridine B 2-Chloro-5-bromo-3-methylpyridine A->B  Sandmeyer-type Reaction (e.g., NaNO₂, HCl, CuCl) C Morpholine D This compound B->D C->D G A 2-Chloro-5-bromo-3-methylpyridine C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack B Morpholine (Nucleophile) B->C D This compound C->D Loss of Leaving Group (Aromatization) E Chloride Ion (Leaving Group) C->E

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-(5-Bromo-3-methylpyridin-2-yl)morpholine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral features. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of the expected spectroscopic properties of this compound, thereby aiding in its synthesis, identification, and further investigation. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented, underpinned by the core tenets of scientific integrity and experimental causality.

Introduction: The Significance of this compound

The compound this compound belongs to a class of substituted pyridines that are of significant interest in medicinal chemistry. The pyridine scaffold is a common motif in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The incorporation of a morpholine ring, a saturated heterocycle, can enhance aqueous solubility and introduce favorable pharmacokinetic properties. Furthermore, the bromo and methyl substituents on the pyridine ring provide handles for further chemical modification and can influence the molecule's electronic properties and metabolic stability.

Accurate structural elucidation through spectroscopic methods is a cornerstone of modern chemical research and drug development. It ensures the identity and purity of a synthesized compound, which is a critical prerequisite for any subsequent biological evaluation. This guide will delve into the predicted spectroscopic characteristics of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

Due to the current lack of publicly available experimental spectra for this compound (CAS 566158-47-2), the following data tables are based on predictions derived from the analysis of its constituent structural fragments: the 5-bromo-3-methylpyridin-2-yl moiety and the morpholine ring. These predictions are grounded in the fundamental principles of each spectroscopic technique and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.05d1HH-6 (Pyridine)The proton at the 6-position is expected to be the most downfield of the pyridine protons due to the deshielding effect of the adjacent nitrogen and the bromine atom at the 5-position. It will appear as a doublet due to coupling with H-4.
~7.50d1HH-4 (Pyridine)The proton at the 4-position will be a doublet due to coupling with H-6.
~3.80t, J ≈ 4.5 Hz4H-N-CH₂-CH₂ -O- (Morpholine)These protons are adjacent to the oxygen atom in the morpholine ring, leading to a downfield shift compared to the other morpholine protons. They are expected to appear as a triplet due to coupling with the adjacent -CH₂- protons.
~3.45t, J ≈ 4.5 Hz4H-N-CH₂ -CH₂-O- (Morpholine)These protons are adjacent to the nitrogen atom and are expected to be a triplet due to coupling with the adjacent -CH₂- protons.
~2.25s3H-CH₃ (Pyridine)The methyl group on the pyridine ring will appear as a singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160C-2 (Pyridine)The carbon attached to the morpholine nitrogen is expected to be significantly downfield.
~150C-6 (Pyridine)The carbon adjacent to the nitrogen and bearing a proton will be downfield.
~140C-4 (Pyridine)The other protonated carbon on the pyridine ring.
~130C-3 (Pyridine)The carbon bearing the methyl group.
~115C-5 (Pyridine)The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.
~67-N-CH₂-C H₂-O- (Morpholine)The carbons adjacent to the oxygen atom are the most downfield in the morpholine ring.
~50-N-C H₂-CH₂-O- (Morpholine)The carbons adjacent to the nitrogen atom.
~18-CH₃ (Pyridine)The methyl carbon.

Experimental Protocols and Methodologies

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving better signal dispersion and resolving complex coupling patterns, which is particularly important for substituted aromatic systems. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds and is a good first choice. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.[1]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).[1]

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is at least 4 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

    • Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

    • Process and calibrate the ¹³C NMR spectrum, referencing the residual CHCl₃ signal at 77.16 ppm.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_C13->process calibrate Calibrate to TMS (¹H) or Solvent (¹³C) process->calibrate integrate Integrate ¹H Signals calibrate->integrate

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Causality behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition.

Predicted Mass Spectrum Data:

  • Molecular Formula: C₁₀H₁₃BrN₂O

  • Molecular Weight: 257.13 g/mol

  • Predicted [M+H]⁺ (Monoisotopic): 257.0284, 259.0264 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Step-by-Step Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the molecular ion.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For HRMS, ensure the instrument is properly calibrated using a standard calibration mixture.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in a Suitable Solvent infuse Infuse into ESI Source dissolve->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum optimize->acquire identify_ion Identify Molecular Ion [M+H]⁺ acquire->identify_ion determine_mass Determine Accurate Mass (HRMS) identify_ion->determine_mass

Caption: Workflow for Mass Spectrometric analysis.

Infrared (IR) Spectroscopy

Causality behind Experimental Choices: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For a solid sample, the thin solid film method is a simple and effective way to obtain a good quality spectrum.[2]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch (morpholine and methyl)
~1600, ~1470Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-N stretching
~1120StrongC-O-C stretching (morpholine)
~1000-1050MediumC-Br stretching

Step-by-Step Protocol for IR Spectroscopy (Thin Solid Film Method):

  • Sample Preparation:

    • Place a small amount of the solid sample (a few milligrams) in a small vial.[2]

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.[2]

    • Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Acquire Background Spectrum evaporate->background sample_spec Acquire Sample Spectrum background->sample_spec process Generate Absorbance/Transmittance Spectrum sample_spec->process assign Assign Characteristic Bands process->assign

Caption: Workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality behind Experimental Choices: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The substituted pyridine ring in the target molecule is expected to give rise to characteristic UV absorptions. Ethanol or methanol are common solvents for UV-Vis spectroscopy as they are transparent in the UV region.

Predicted UV-Vis Absorption Data (in Ethanol):

  • λ_max: ~230 nm and ~270 nm, characteristic of π → π* transitions in the substituted pyridine ring.

Step-by-Step Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

Diagram: UV-Vis Spectroscopy Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare a Dilute Solution of Known Concentration baseline Record Baseline with a Blank prepare_sol->baseline measure Measure Sample Absorbance baseline->measure plot Plot Absorbance vs. Wavelength measure->plot identify_lambda Identify λ_max plot->identify_lambda

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, MS, IR, and UV-Vis data, researchers can more confidently identify this compound upon synthesis and ensure its purity for further studies. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability in the laboratory. As research on this and related compounds progresses, the availability of experimental data will allow for the refinement of the predictions made herein.

References

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  • Science and Education Publishing. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem. [Link]
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Introduction: The Strategic Value of the 2-Morpholinopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: A Privileged Scaffold for Modern Drug Discovery

Executive Summary: this compound is a heterocyclic compound that serves as a highly valuable and versatile building block for researchers in medicinal chemistry and drug development. It strategically combines two "privileged" structural motifs: the morpholine ring, known for improving the pharmacokinetic properties of drug candidates, and a functionalized bromo-methyl-pyridine core, which acts as a versatile scaffold for chemical elaboration. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the rapid synthesis of diverse chemical libraries. This guide offers a comprehensive overview of its chemical properties, a robust protocol for its synthesis, potential applications in drug discovery, and essential safety and handling procedures.

In the landscape of drug discovery, certain molecular scaffolds appear with remarkable frequency in approved therapeutics due to their favorable biological and physicochemical properties. The morpholine heterocycle is a quintessential example of such a "privileged" structure.[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, all of which are critical for optimizing a compound's drug-like characteristics.[3] Notable drugs incorporating the morpholine moiety include the antibiotic Linezolid , the anticancer agent Gefitinib , and the adenosine kinase inhibitor ABT-702 .[1][3][4]

When coupled with a pyridine ring, the resulting morpholinopyridine core becomes a powerful pharmacophore. The pyridine ring itself is a bioisostere of a phenyl group but with an increased capacity for hydrogen bonding and improved solubility. The specific substitution pattern of this compound makes it particularly useful:

  • The Morpholine Group at Position 2: Directly attaches the solubilizing and pharmacokinetically beneficial morpholine ring to the core.

  • The Methyl Group at Position 3: Provides steric bulk that can influence the molecule's conformation and interaction with biological targets.

  • The Bromo Group at Position 5: Serves as a versatile synthetic handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the surrounding chemical space, a cornerstone of structure-activity relationship (SAR) studies.

This combination of features positions this compound not as an end-product, but as a high-value intermediate for building libraries of novel compounds aimed at a wide range of biological targets, from kinases in oncology to receptors in the central nervous system.[3][5]

Physicochemical Properties and Analytical Characterization

Precise identification and confirmation of purity are paramount in chemical synthesis. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 566158-47-2[6]
Molecular Formula C₁₀H₁₃BrN₂O[6]
Molecular Weight 257.13 g/mol [6]
Canonical SMILES CC1=CC(=CN=C1N2CCOCC2)BrPubChem
InChI Key GZJCSOFZJVERLD-UHFFFAOYSA-NPubChem
XLogP3 (Computed) 2.2PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Topological Polar Surface Area 25.4 ŲPubChem
Analytical Confirmation

Confirmation of the structure and purity would be achieved through a combination of standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group, and two multiplets for the non-equivalent methylene protons of the morpholine ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the five carbons of the pyridine ring and the four carbons of the morpholine ring, with chemical shifts influenced by their electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H, C-N, and C-O stretching frequencies, as well as aromatic ring vibrations.

Synthesis and Purification Workflow

The most direct and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves reacting a di-halogenated pyridine precursor with morpholine, where the halogen at the 2-position is more activated towards substitution.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Crude Product cluster_purification Purification start1 2,5-Dibromo-3-methylpyridine reaction Nucleophilic Aromatic Substitution (SNAr) start1->reaction start2 Morpholine start2->reaction product Crude this compound reaction->product Solvent: DMSO or NMP Base: K2CO3 or Excess Morpholine Temp: 100-140 °C purify Silica Gel Column Chromatography product->purify Eluent: Hexane/Ethyl Acetate Gradient final Final Product >95% Purity purify->final

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification on a laboratory scale.

1. Reagents and Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromo-3-methylpyridine (1.0 eq), morpholine (3.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a starting material concentration of approximately 0.5 M.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SₙAr reaction. Using excess morpholine both drives the reaction equilibrium towards the product and can serve as the base, though an inorganic base like K₂CO₃ is often more effective.

2. Reaction:

  • Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Causality: Elevated temperature is required to overcome the activation energy for the substitution reaction. A nitrogen atmosphere prevents potential oxidative side reactions.

3. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the DMSO, excess morpholine, and inorganic salts. The brine wash removes residual water from the organic phase.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

  • Collect fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

    • Causality: Chromatography separates the desired product from any unreacted starting material, regioisomers, or other impurities based on polarity.

Applications in Drug Discovery: A Scaffold for Diversification

The primary value of this compound is its role as a versatile intermediate. The bromine atom at the 5-position is the key to its utility, serving as a linchpin for introducing a wide range of chemical functionalities.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Chemical Libraries core This compound suzuki Suzuki Coupling (Ar-B(OH)2) core->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) core->sonogashira buchwald Buchwald-Hartwig Amination (R2NH) core->buchwald heck Heck Coupling (Alkene) core->heck p1 Aryl/Heteroaryl Derivatives suzuki->p1 p2 Alkynyl Derivatives sonogashira->p2 p3 Amino Derivatives buchwald->p3 p4 Alkenyl Derivatives heck->p4

Caption: Diversification pathways for the core scaffold using cross-coupling reactions.

  • Suzuki Coupling: Reacting the bromo-scaffold with various aryl or heteroaryl boronic acids allows for the synthesis of bi-aryl compounds. This is a common strategy for developing kinase inhibitors, where the appended ring can occupy a hydrophobic pocket in the enzyme's active site.

  • Buchwald-Hartwig Amination: This reaction enables the introduction of primary or secondary amines, adding a basic center or another hydrogen bond donor/acceptor. This is crucial for targeting GPCRs and ion channels.

  • Sonogashira Coupling: The introduction of an alkynyl group provides a rigid linker to extend the molecule into new regions of a binding pocket, a tactic used in the design of various enzyme inhibitors.[7]

By leveraging these reactions, chemists can rapidly generate a library of analogs from a single, reliable intermediate, accelerating the discovery of compounds with potent and selective biological activity. The morpholine and methyl-pyridine portions of the molecule provide a consistent, drug-like foundation, while the site of diversification allows for fine-tuning of the molecule's pharmacological profile.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the properties of its constituent functional groups, particularly substituted pyridines, which are known to be toxic and irritant.[8]

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.To prevent skin and eye contact with the chemical, which is a potential irritant.[8][9]
Handling Handle only inside a certified chemical fume hood. Avoid inhalation of dust or vapors. Use spark-proof tools and ground all equipment.Pyridine derivatives can be toxic if inhaled and may have low flash points.[10][11][12] A fume hood provides necessary ventilation.[8]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.To prevent degradation and minimize fire risk.[8][13]
First Aid (Exposure) Skin: Immediately wash with soap and plenty of water.[8] Eyes: Rinse cautiously with water for at least 15 minutes.[13] Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[12]To mitigate the effects of exposure. Prompt action is critical.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.To prevent environmental contamination.

Conclusion

This compound is more than just a single chemical entity; it is a strategic tool for medicinal chemists. It provides a robust, pre-functionalized, and drug-like scaffold that enables efficient exploration of chemical space. Its synthesis is straightforward via established SₙAr chemistry, and its bromine handle opens the door to a vast array of proven cross-coupling reactions. For researchers and drug development professionals, this compound represents a valuable starting point for building novel libraries of bioactive molecules, significantly streamlining the early stages of the drug discovery process.

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A Technical Guide to the Structure-Activity Relationship (SAR) of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholine, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its integration into drug candidates is a widely adopted strategy to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[3][4] This is due to its unique combination of an ether and a secondary amine, which imparts metabolic stability, favorable solubility, and the ability to form crucial interactions with biological targets.[1][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of morpholine derivatives, offering a foundational understanding for drug design and development. We will explore the nuanced effects of substitutions on the morpholine ring, delve into case studies across major therapeutic areas, and provide actionable experimental protocols for SAR elucidation.

The Morpholine Scaffold: A Cornerstone of Modern Drug Design

The prevalence of the morpholine moiety in a multitude of approved drugs and clinical candidates is a testament to its value in medicinal chemistry.[6][7] Its utility stems from a unique blend of physicochemical and structural properties that medicinal chemists can strategically leverage.

Physicochemical & Pharmacokinetic Advantages

The morpholine ring is not merely a passive linker but an active contributor to a molecule's drug-like properties.[3]

  • Aqueous Solubility: The nitrogen atom (pKa ≈ 8.4) is basic and can be protonated at physiological pH, enhancing aqueous solubility, which is critical for drug formulation and absorption.[1][8]

  • Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, enabling strong interactions with amino acid residues in target proteins, thereby increasing binding affinity and potency.[8][9]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, which can improve a drug's half-life and overall pharmacokinetic profile.[10][11]

  • Blood-Brain Barrier (BBB) Permeability: For Central Nervous System (CNS) drug discovery, the morpholine scaffold provides a well-balanced lipophilic-hydrophilic profile, which is often crucial for penetrating the BBB.[8][12]

The Strategic Role of Morpholine in Molecular Architecture

The morpholine ring can serve several distinct roles within a larger molecule:

  • A Solubilizing Group: Appending a morpholine can significantly increase the water solubility of a poorly soluble parent compound.

  • A Hinge-Binding Motif: In many kinase inhibitors, the morpholine oxygen forms a critical hydrogen bond with the "hinge" region of the kinase, anchoring the inhibitor in the ATP-binding pocket.

  • A Bioisosteric Replacement: It can serve as a bioisostere for other cyclic amines like piperidine or piperazine, offering a different electronic and conformational profile.[13]

  • A Rigid Scaffold: The chair-like conformation of the ring can be used to orient substituents in a precise three-dimensional arrangement to optimize interactions with a biological target.[8][11]

Core Principles of Morpholine SAR

The biological activity of a morpholine derivative is exquisitely sensitive to the nature and position of its substituents. A systematic exploration of these modifications is the essence of SAR studies.

N-4 Position: The Primary Vector for Modification

The nitrogen atom is the most common point of attachment for the morpholine ring to the rest of the molecular scaffold. Substituents at this position have a profound impact on activity.

  • Aryl and Heteroaryl Substituents: N-arylation is a common strategy. The electronic properties of the aromatic ring (e.g., electron-donating or electron-withdrawing groups) can modulate the basicity of the morpholine nitrogen and influence long-range interactions with the target. Halogen substitutions on an attached aromatic ring have been shown to increase inhibitory activity in certain contexts.[14]

  • Alkyl Chains: The length and branching of an N-alkyl chain can influence lipophilicity and steric interactions within a binding pocket.

C-2, C-3, C-5, C-6 Positions: Fine-Tuning Activity and Selectivity

Substitution on the carbon atoms of the morpholine ring is less common but can be a powerful strategy for optimizing activity and achieving selectivity.

  • Small Alkyl Groups: Introduction of methyl or ethyl groups can probe for small hydrophobic pockets in the target protein. For example, alkyl substitution at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some series.[15]

  • Stereochemistry: When a carbon atom is substituted, it often creates a chiral center. The stereochemistry (R vs. S configuration) can be critical for activity, as one enantiomer may fit into the binding site far better than the other.

Bridged Morpholines: A Strategy for Conformational Constraint

Creating bridged morpholine derivatives, such as 3,5-ethylene bridged structures, conformationally locks the ring. This can be advantageous if the locked conformation closely matches the bioactive conformation required for target binding. This strategy has been successfully employed in developing potent and selective mTOR inhibitors, as the bridged moiety can penetrate deeper into the enzyme's binding pocket.[14]

Case Studies: SAR in Major Therapeutic Areas

The versatility of the morpholine scaffold is evident in its application across a wide range of diseases.[14][16]

Anticancer Agents: Targeting Kinases

Morpholine is a hallmark of many small-molecule kinase inhibitors.

  • Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor, Gefitinib features a morpholino-propoxy side chain.[17] This chain is crucial for its activity. The morpholine ring enhances solubility and occupies a specific region of the ATP-binding site. SAR studies on Gefitinib analogues have shown that modifications to this side chain dramatically impact potency.[18][19]

  • PI3K/mTOR Inhibitors: The morpholine ring is a key pharmacophore for inhibitors of the PI3K/Akt/mTOR pathway.[20] In compounds like ZSTK474, two morpholine groups are attached to a triazine core.[21] SAR studies have revealed that only one morpholine is essential for binding interactions at the PI3K active site, while the other can be replaced with other functional groups to create bifunctional inhibitors.[21][22] The morpholine oxygen often forms a key hydrogen bond with a backbone amide in the kinase hinge region.

Table 1: Quantitative SAR Data for Selected Morpholine-Containing Kinase Inhibitors

CompoundTargetIC₅₀ (nM)Key Morpholine Contribution
Gefitinib EGFR33Solubility, occupies solvent-exposed region
ZSTK474 PI3Kα5.0H-bond to hinge region, potency
ZSTK474 Analog (6a) PI3Kα9.9Demonstrates morpholine oxygen is not strictly required if another H-bond acceptor is present
ZSTK474 Analog (6b) PI3Kα3.7Diethanolamine replacement retains high potency

Data compiled from sources[5][21]

Antibacterial Agents: The Oxazolidinone Class
  • Linezolid (Zyvox®): The first clinically approved oxazolidinone antibiotic, Linezolid contains an N-aryl-oxazolidinone core with a morpholine ring attached to the phenyl group.[23][24] The morpholine moiety is critical for its antibacterial activity and favorable pharmacokinetic profile.[25] Extensive SAR studies have demonstrated that while the core oxazolidinone and the acetamidomethyl group at C-5 are essential for binding to the bacterial ribosome, the morpholine ring can be modified to alter potency and spectrum of activity.[26][27][28] For instance, replacing the morpholine with other heterocycles can impact activity against drug-resistant strains.

Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on efficient synthesis and accurate biological evaluation.

General Synthetic Strategy: N-Arylation of Morpholine (Buchwald-Hartwig Amination)

This protocol describes a common method for coupling morpholine to an aryl halide, a key step in synthesizing many derivatives.

Objective: To synthesize an N-aryl morpholine derivative.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Heating: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is validated by obtaining the correct product mass via LC-MS and structure confirmation through ¹H and ¹³C NMR spectroscopy.

In Vitro Assay Protocol: EGFR Kinase Inhibition Assay

This protocol quantifies the ability of a synthesized morpholine derivative to inhibit the enzymatic activity of a target kinase.

Objective: To determine the IC₅₀ value of a test compound against EGFR.

Materials:

  • Recombinant human EGFR protein

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (morpholine derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplate

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate.

  • Enzyme Addition: Add EGFR enzyme diluted in kinase buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to establish the dynamic range. A known reference inhibitor (e.g., Gefitinib) is run in parallel to validate assay performance.

Visualization of Key Concepts

Visual aids are essential for understanding complex SAR principles and experimental workflows.

SAR_General_Principles cluster_0 Morpholine Core cluster_1 Key SAR Positions cluster_2 Resulting Pharmacological Impact Core N O C2/C6 C3/C5 N4_Sub N-4 Substitution (Primary Vector) Core:N->N4_Sub Attachment C2356_Sub C-2/3/5/6 Substitution (Fine-Tuning) Core->C2356_Sub Modification Bridged Bridged Systems (Conformational Lock) Core->Bridged Constraint Potency Potency / Affinity N4_Sub->Potency PK_Props Pharmacokinetics (Solubility, Stability) N4_Sub->PK_Props C2356_Sub->Potency Selectivity Selectivity C2356_Sub->Selectivity Bridged->Potency Bridged->Selectivity

Caption: General SAR principles for the morpholine scaffold.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib (contains Morpholine) Gefitinib->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Competes with PI3K PI3K/Akt/mTOR Pathway P->PI3K RAS Ras/Raf/MEK/ERK Pathway P->RAS Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival

Caption: Gefitinib's mechanism of action on the EGFR pathway.

Future Perspectives and Conclusion

The morpholine scaffold continues to be a highly valuable component in the medicinal chemist's toolkit.[14] Its favorable properties ensure its continued use in the design of novel therapeutics. Future research will likely focus on incorporating morpholine into more complex and novel scaffolds, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs). The development of new synthetic methodologies will also enable access to previously unexplored chemical space, allowing for even finer tuning of SAR to overcome challenges like drug resistance.[29]

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  • Boija, P. O., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(23), 3953-3962. [Link]
  • Wang, W., et al. (2006). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 16(16), 4192-4196. [Link]
  • Akhand, A. A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 1020. [Link]
  • Akhand, A. A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]
  • ResearchGate. The structure of gefitinib and designed compounds. [Link]
  • Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(9), 4201-4211. [Link]
  • ResearchGate. Several reported potent morpholine based PI3K inhibitors. [Link]
  • Zhang, Q., et al. (2023).
  • AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 743-752. [Link]
  • Serova, M., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(8), 14945-14963. [Link]
  • Patsnap Synapse.
  • ResearchGate.
  • Le, T. N., et al. (2024). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Letters in Drug Design & Discovery, 21. [Link]

Sources

The Bromopyridine Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The bromopyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a multitude of therapeutic agents across diverse disease areas. This guide provides an in-depth analysis of the multifaceted role of the bromopyridine moiety in conferring biological activity. We will explore the synergistic interplay between the pyridine ring and the bromine substituent, examining how their combined physicochemical properties influence molecular interactions, metabolic stability, and synthetic tractability. Through a detailed exploration of synthetic strategies, mechanisms of action, and therapeutic applications, this document will illustrate why bromopyridine is not merely a synthetic intermediate, but a critical pharmacophoric element that enables rational drug design. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of bromopyridine derivatives in their discovery programs.

The Bromopyridine Moiety: A Profile of a Powerhouse Pharmacophore

The prevalence of the pyridine ring in FDA-approved drugs is a testament to its utility as a core scaffold in bioactive molecules.[1][2][3] It is a versatile bioisostere for a phenyl ring, with the nitrogen atom offering a key advantage: the ability to act as a hydrogen bond acceptor and to modulate the compound's overall physicochemical properties, such as solubility and basicity.[4] The introduction of a bromine atom to this ring creates the bromopyridine moiety, a pharmacophore that offers a powerful combination of features for the medicinal chemist.

1.1. Physicochemical Contributions of the Bromine Atom

The bromine atom is more than just a bulky substituent. Its specific properties are instrumental in modulating a molecule's interaction with its biological target:

  • Electronegativity and Lipophilicity: Bromine's electronegativity and size influence the electronic distribution of the pyridine ring, affecting its pKa and reactivity. It significantly increases the lipophilicity of the moiety, which can enhance membrane permeability and access to hydrophobic binding pockets within a target protein.

  • Metabolic Stability: The replacement of a hydrogen atom with a bromine atom at a site susceptible to metabolic oxidation can block this pathway, potentially increasing the drug's half-life and duration of action.[5]

  • Halogen Bonding: Perhaps one of the most critical and nuanced roles of the bromine atom is its ability to act as a halogen bond donor. This is a highly directional, non-covalent interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an amine on a protein backbone. This interaction can be a powerful tool for enhancing binding affinity and selectivity, providing a specific anchor point within a receptor that is distinct from traditional hydrogen bonds.

1.2. Isomeric Variations: A Study in Position

The position of the bromine atom on the pyridine ring (2-, 3-, or 4-position) is not trivial. It dictates the molecule's electronic properties, steric profile, and the vectors available for synthetic elaboration. This positional chemistry is a key consideration during the design phase of a drug discovery campaign.

Property2-Bromopyridine3-Bromopyridine4-BromopyridineSource
CAS Number 109-04-6626-55-11120-87-2[6][7]
Molecular Formula C₅H₄BrNC₅H₄BrNC₅H₄BrN[6][7]
Molecular Weight 158.00 g/mol 157.998 g/mol 158.00 g/mol [6][7][8]
Boiling Point 194.8 °C173 °C185.5 °C[6][7]
pKa (of conjugate acid) 0.71~2.84~3.5[6]
Reactivity Feature Weakly basic; forms 2-lithiopyridine with butyllithium.[6]Substrate in Heck and Buchwald-Hartwig reactions.[7][8]Reactive bromo group facilitates cross-coupling.[9]N/A

Table 1: Comparative physicochemical properties of bromopyridine isomers.

Synthetic Accessibility: The Bromine Atom as a Versatile Chemical Handle

A key reason for the ubiquity of the bromopyridine moiety in drug discovery is its synthetic versatility.[10][11] The bromine atom serves as an exceptionally reliable "synthetic handle," allowing for the construction of complex molecular architectures through a variety of robust and well-understood chemical reactions.[9] This synthetic accessibility is paramount, as it allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize lead compounds.[9]

2.1. Foundational Synthesis of Bromopyridines

Bromopyridine intermediates can be synthesized through several established methods. The choice of method often depends on the desired isomer and the presence of other functional groups.

  • From Aminopyridines: The Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a bromine source, is a common and effective method, particularly for producing 2-bromopyridine.[6][12]

  • Direct Bromination: Direct electrophilic bromination of the pyridine ring can also be achieved, though it often requires harsh conditions (e.g., oleum) and can lead to mixtures of isomers. The synthesis of 3-bromopyridine, for instance, can be accomplished by heating pyridine with bromine in fuming sulfuric acid.[8][13]

2.2. The Power of Cross-Coupling Reactions

The true synthetic power of the bromopyridine moiety is unleashed in metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by catalysts (typically palladium-based), enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[9][14][15]

G cluster_start Bromopyridine Core cluster_reactions Key Cross-Coupling Methodologies cluster_products Diverse Molecular Scaffolds Bromopyridine Bromopyridine (Versatile Intermediate) Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Bromopyridine->Suzuki Buchwald Buchwald-Hartwig Amination (+ Amine) Bromopyridine->Buchwald Heck Heck Reaction (+ Alkene) Bromopyridine->Heck Aryl Aryl-Pyridines (C-C Bond) Suzuki->Aryl Forms new C(sp2)-C(sp2) bond Amino Amino-Pyridines (C-N Bond) Buchwald->Amino Forms new C(sp2)-N bond Alkene Alkenyl-Pyridines (C-C Bond) Heck->Alkene Forms new C(sp2)-C(sp2) bond G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Hinge Hinge Region (Backbone Amides) Pocket Hydrophobic Pocket Acceptor Halogen Bond Acceptor (e.g., C=O) Inhibitor Bromopyridine Moiety Inhibitor->Hinge H-Bond (Pyridine N) Inhibitor->Pocket Hydrophobic Interaction Inhibitor->Acceptor Halogen Bond (Bromo group)

Sources

Methodological & Application

Synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine, a valuable heterocyclic building block in contemporary drug discovery and materials science. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Scientific Context

The functionalization of pyridine rings is a cornerstone of medicinal chemistry, with substituted pyridines forming the core of numerous pharmaceuticals. This compound is a key intermediate, offering multiple points for further chemical diversification. The bromine atom at the C5 position can be readily functionalized via subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), while the morpholine moiety can influence solubility and pharmacokinetic properties.

The primary challenge in synthesizing this molecule lies in the selective formation of the C-N bond at the C2 position of the pyridine ring. While classical methods like nucleophilic aromatic substitution (SNAr) are possible, they often require harsh conditions or highly activated substrates.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as the gold standard for such transformations due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1][6] This protocol leverages a modern palladium catalyst system for the efficient and regioselective coupling of 2,5-dibromo-3-methylpyridine with morpholine.

Reaction Synopsis and Mechanism

The synthesis proceeds via the selective monoamination of 2,5-dibromo-3-methylpyridine with morpholine. The C2 position of the pyridine ring is generally more activated towards palladium-catalyzed amination due to the electronic influence of the ring nitrogen, which facilitates the initial oxidative addition step.[6]

Overall Reaction:

The Buchwald-Hartwig Catalytic Cycle:

The reaction is understood to proceed through a well-defined catalytic cycle, which is fundamental to many cross-coupling reactions.

Buchwald-Hartwig_Amination A Active Pd(0)L Catalyst B Oxidative Addition (Rate-Limiting Step) A->B C Pd(II) Complex (Ar-Pd(II)-X)L B->C D Ligand Exchange & Amine Coordination C->D E Amine-Coordinated Pd(II) Complex D->E F Deprotonation (Base) E->F G Palladium Amido Complex F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Product (Aryl Amine) H->I Forms Product J Aryl Halide (Ar-X) J->B K Amine (R₂NH) K->D L Base L->F G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep1 Add Pd₂(dba)₃, XantPhos, NaOtBu, and starting material to Schlenk flask prep2 Evacuate and backfill with N₂/Ar (3x) prep1->prep2 reac1 Add anhydrous toluene and morpholine via syringe prep2->reac1 reac2 Seal flask and heat (e.g., 100 °C) with stirring reac1->reac2 reac3 Monitor progress via TLC or LC-MS reac2->reac3 work1 Cool to room temperature reac3->work1 work2 Quench with water, filter through Celite work1->work2 work3 Extract with EtOAc work2->work3 work4 Dry organic layer (Na₂SO₄), concentrate in vacuo work3->work4 pur1 Purify crude product via column chromatography work4->pur1 pur2 Combine fractions and remove solvent pur1->pur2 pur3 Characterize pure product (NMR, MS) pur2->pur3

Sources

Application Note & Synthesis Protocol: Regioselective Synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a regioselective monoamination of 2,5-dibromo-3-methylpyridine with morpholine, leveraging the well-established Buchwald-Hartwig C-N cross-coupling reaction.[1][2] We will delve into the mechanistic rationale for reagent selection, provide a detailed, step-by-step experimental procedure, and outline methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce functional groups onto the pyridine core is therefore of paramount importance. The target molecule, this compound, features a morpholine moiety at the C2 position and a bromine atom at the C5 position. This arrangement makes it an ideal intermediate for further diversification; the remaining bromine can be used as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

The chosen synthetic strategy employs a palladium-catalyzed Buchwald-Hartwig amination. This method is exceptionally robust for forming C-N bonds.[3][4] The starting material, 2,5-dibromo-3-methylpyridine, possesses two bromine atoms with distinct electronic environments. The C2 position is more electron-deficient due to the inductive effect of the ring nitrogen, making it significantly more reactive towards oxidative addition to the palladium(0) catalyst.[5] This inherent difference in reactivity allows for a highly regioselective mono-amination at the C2 position, preserving the C5 bromine for future transformations.

Reaction Scheme

The overall transformation is depicted below:

Scheme 1: Regioselective Buchwald-Hartwig amination of 2,5-dibromo-3-methylpyridine with morpholine.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Amount (1.0 mmol scale)Equivalents
2,5-Dibromo-3-methylpyridine3430-18-0250.92251 mg1.0
Morpholine110-91-887.12105 µL (1.2 mmol)1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7213.7 mg (0.015 mmol)0.015 (1.5 mol% Pd)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)76189-55-4622.6718.7 mg (0.03 mmol)0.03
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg (1.4 mmol)1.4
Anhydrous Toluene108-88-392.145 mL-
Equipment
Schlenk flask or oven-dried sealed reaction vial
Magnetic stirrer and heating plate/oil bath
Inert gas supply (Nitrogen or Argon) with manifold
Syringes and needles
Standard laboratory glassware for work-up and purification
Rotary evaporator
Flash chromatography system
Synthesis Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to final product analysis.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Oven-dry Schlenk flask and stir bar inert Assemble on Schlenk line, evacuate and backfill with inert gas (3x) prep->inert add_solids Charge flask with: - 2,5-Dibromo-3-methylpyridine - Pd₂(dba)₃ - BINAP - NaOtBu inert->add_solids add_liquids Add anhydrous toluene and morpholine via syringe add_solids->add_liquids heat Heat reaction to 100 °C with vigorous stirring add_liquids->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature and quench with water monitor->cool extract Extract with Ethyl Acetate (3x) cool->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify char Characterize pure product: ¹H NMR, ¹³C NMR, HRMS purify->char

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon). Repeat the evacuate/backfill cycle three times to ensure an oxygen-free environment.

    • Rationale: The palladium(0) catalyst and phosphine ligand are sensitive to oxidation, which can deactivate the catalyst. The strong base, NaOtBu, is hygroscopic. An inert atmosphere is critical for reaction success.

  • Reagent Addition: Under a positive flow of inert gas, add 2,5-dibromo-3-methylpyridine (251 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), BINAP (18.7 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the flask.

    • Rationale: The pre-catalyst (Pd₂(dba)₃) and ligand (BINAP) must be added before the solvent to allow for the formation of the active catalytic species in situ. NaOtBu is a strong, non-nucleophilic base required to deprotonate the morpholine-palladium complex in the catalytic cycle.[6]

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, cool slightly, and quickly take an aliquot under a positive pressure of inert gas. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The starting material is less polar than the product. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution of 10% to 40% ethyl acetate in hexanes is typically effective. The desired product, this compound, should be isolated as a white to off-white solid. An expected yield is in the range of 75-90%.

Product Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include two doublets for the pyridine protons, a singlet for the methyl group protons, and two triplets for the morpholine protons.

    • δ ~ 8.1 (d, 1H, Py-H6), 7.5 (d, 1H, Py-H4), 3.8-3.9 (t, 4H, -O-CH₂-), 3.4-3.5 (t, 4H, -N-CH₂-), 2.4 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all 10 unique carbons.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₄BrN₂O⁺ [M+H]⁺: 257.0284; Found: 257.02XX. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle, which is fundamental to many modern cross-coupling reactions.[1]

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Complex pd0->oa Oxidative Addition amide_complex Pd(II) Amide Complex oa->amide_complex Ligand Exchange & Deprotonation amide_complex->pd0 Reductive Elimination re_text Ar-NR₂ amide_complex->re_text product_complex Product oa_text Ar-Br oa_text->oa le_text Morpholine (R₂NH) le_text->oa base_text Base (NaOtBu) base_text->amide_complex re_text->pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C2-Br bond of the pyridine ring to form a Pd(II) complex.

  • Ligand Exchange & Deprotonation: Morpholine displaces the bromide ligand on the palladium center. The strong base (NaOtBu) then deprotonates the coordinated morpholine to form a palladium-amide complex.

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the final product.

Safety and Handling

  • 2,5-Dibromo-3-methylpyridine: Toxic if swallowed and causes skin and serious eye irritation.[7] Handle with gloves and eye protection.

  • Morpholine: Flammable liquid and vapor.[8][9] Harmful if swallowed or inhaled and toxic in contact with skin.[8][10] Causes severe skin burns and eye damage.[8][10][11][12] Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, lab coat, and chemical safety goggles.

  • Sodium tert-butoxide: Flammable solid and corrosive. Reacts violently with water. Handle under an inert atmosphere.

  • Toluene: Flammable liquid. Can cause skin irritation and is a suspected reproductive toxin.

  • Palladium Catalysts/Ligands: Handle with care as their long-term toxicological effects may not be fully known. Avoid inhalation of fine powders.

References

  • Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Fors, B. P., et al. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • ResearchGate. (2013). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • Sinfoo Biotech. (n.d.). This compound.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2013). (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • PubMed Central. (n.d.). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Heteroaromatic C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a transformative tool in modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is of paramount importance in the pharmaceutical and agrochemical industries, where arylamine and heteroarylamine moieties are prevalent structural motifs in a vast array of biologically active molecules.[1] The reaction's broad substrate scope and functional group tolerance have rendered it a superior alternative to classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited applicability.[2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a specific and challenging substrate: 4-(5-bromo-3-methylpyridin-2-yl)morpholine. The successful amination of this molecule is complicated by a combination of electronic and steric factors. The pyridine ring is inherently electron-deficient, and the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a morpholino group at the 2-position creates a unique electronic and steric environment around the C-Br bond. Furthermore, the nitrogen atom of the pyridine ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[3] Overcoming these challenges necessitates a judicious selection of the catalyst, ligand, base, and solvent to achieve high yields and selectivity. This guide will delve into the mechanistic underpinnings of the reaction to rationalize the experimental design and provide a detailed, field-proven protocol for this transformation.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle cluster_steps Key Mechanistic Steps Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBX Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Oxidative Addition Oxidative Addition Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Reductive Elimination Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-bromide bond of this compound. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the steric bulk of the phosphine ligand.[5]

  • Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing undesirable side reactions.[3]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

For sterically hindered and potentially coordinating substrates like 2,3,5-substituted pyridines, the use of bulky, electron-rich phosphine ligands is essential. These ligands promote the reductive elimination step and stabilize the monoligated palladium species, which is often the most active catalyst.[6] Furthermore, their steric bulk can prevent the pyridine nitrogen from coordinating to the palladium center and inhibiting the reaction.[3]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥97%Commercially availableStarting material.
Ammonia source (e.g., Benzophenone imine)≥98%Sigma-AldrichUsed as an ammonia equivalent.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeStrem ChemicalsPalladium precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Strem ChemicalsBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%Acros OrganicsStrong, non-nucleophilic base.
Anhydrous Toluene≥99.8%Acros OrganicsReaction solvent.
Diethyl etherAnhydrousFisher ScientificFor workup.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent gradeFisher ScientificFor quenching.
Brine (Saturated aqueous NaCl)Reagent gradeFisher ScientificFor washing.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent gradeFisher ScientificDrying agent.
Celite®---Fisher ScientificFiltration aid.
Argon or Nitrogen gasHigh purityLocal supplierFor inert atmosphere.
Standard Schlenk line or glovebox------For air-sensitive manipulations.
Oven-dried glassware------Essential for anhydrous conditions.

Experimental Protocol

This protocol details the Buchwald-Hartwig amination of this compound with benzophenone imine as an ammonia surrogate, followed by hydrolysis to yield the primary amine.

Figure 2: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Rationale: The use of a pre-catalyst or generating the active catalyst in situ from a palladium source and a ligand is a common practice. XPhos is a bulky, electron-rich ligand known to be effective for challenging substrates.[7] Sodium tert-butoxide is a strong base that facilitates the deprotonation of the amine.[5]

  • Reagent Addition:

    • To the Schlenk tube, add this compound (1.0 mmol, 1.0 equiv) and benzophenone imine (1.2 mmol, 1.2 equiv).

    • Rationale: Benzophenone imine serves as a convenient and solid source of ammonia, which can be challenging to handle as a gas.[1] A slight excess of the amine component is typically used to ensure complete consumption of the limiting aryl halide.

  • Solvent Addition and Reaction:

    • Add anhydrous toluene (5 mL, to achieve a concentration of 0.2 M with respect to the aryl bromide) via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Rationale: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reagents.[1] The reaction is heated to ensure a reasonable reaction rate.

  • Workup and Hydrolysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add diethyl ether (10 mL) to the reaction mixture and stir for 10 minutes.

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • To the crude residue, add tetrahydrofuran (THF, 10 mL) and 2 M aqueous hydrochloric acid (HCl, 5 mL).

    • Stir the mixture at room temperature for 1-2 hours to effect the hydrolysis of the imine.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(5-amino-3-methylpyridin-2-yl)morpholine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and solvents are anhydrous. Handle hygroscopic reagents under an inert atmosphere.
Inappropriate baseWhile NaOtBu is generally effective, for base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[3]
Formation of side products (e.g., hydrodehalogenation) Catalyst decomposition or competing reaction pathwaysScreen different ligands. Josiphos-type ligands have also shown high reactivity for amination of pyridines.[2] Adjusting the temperature might also minimize side reactions.
Difficulty in purification Residual palladiumPass the crude product through a short plug of silica gel or treat with a palladium scavenger.

Safety Precautions

  • Palladium catalysts and phosphine ligands: These should be handled in a well-ventilated fume hood. While many modern ligands are air-stable, it is good practice to handle them under an inert atmosphere to prevent degradation.

  • Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. It should be handled strictly under an inert atmosphere.

  • Anhydrous solvents: Toluene and other organic solvents are flammable. Handle with care and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing this reaction.

Conclusion

The Buchwald-Hartwig amination of this compound presents a challenging yet achievable transformation. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system—particularly a bulky, electron-rich phosphine ligand—researchers can successfully synthesize the desired aminopyridine derivative. The protocol provided herein, based on established methodologies for analogous systems, offers a robust starting point for this synthesis. As with any chemical reaction, optimization of the conditions for specific applications may be necessary to achieve the highest possible yield and purity. This powerful C-N bond-forming reaction will undoubtedly continue to be a cornerstone of synthetic chemistry in both academic and industrial settings.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Suzuki coupling reactions with 4-(5-bromo-3-methylpyridin-2-yl)morpholine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling with 4-(5-bromo-3-methylpyridin-2-yl)morpholine: Protocols and Mechanistic Insights

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction utilizing this compound, a valuable heterocyclic building block. We delve into the mechanistic nuances of the reaction, with a special focus on the challenges and strategies associated with electron-rich, sterically-hindered 2-bromopyridine substrates. This document furnishes researchers, scientists, and drug development professionals with robust, field-tested protocols, optimization strategies, and troubleshooting advice to effectively employ this substrate in complex molecule synthesis.

Mechanistic Considerations for a Substituted 2-Bromopyridine

The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the substrate, catalyst, base, and solvent. While the fundamental catalytic cycle is well-understood, the specific nature of this compound introduces key challenges that must be addressed for efficient coupling.

The General Catalytic Cycle

The reaction proceeds through a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The palladium catalyst begins in its Pd(0) oxidation state, inserts into the carbon-bromine bond of the pyridine, is activated by a base-organoboron complex, and finally, releases the coupled product, regenerating the Pd(0) catalyst.[3][4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Product R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Product Oxidative Addition (R¹-X) TM_Product R¹-Pd(II)L₂-R² (Di-organo Complex) OA_Product->TM_Product Transmetalation (R²-B(OR)₃⁻) TM_Product->Pd0 Reductive Elimination (R¹-R²) Reactant1 R¹-X (Aryl Halide) Reactant2 R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Reactant2->Boronate + Base (OH⁻) Base Base (e.g., K₂CO₃) Product R¹-R² (Coupled Product)

Caption: The Suzuki-Miyaura catalytic cycle.

The Indispensable Role of the Base

The base is not a mere spectator; it is a crucial activator. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[6][7] This activation enhances the polarization of the organic ligand on the boron atom, facilitating the transfer of the organic group to the palladium center during the transmetalation step.[8][9] The choice and stoichiometry of the base can therefore significantly influence the reaction rate and overall yield.[7]

Specific Challenges of this compound

The structure of this particular substrate presents a classic challenge in cross-coupling chemistry:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring, being ortho to the reaction site, can coordinate with the palladium center.[10] This coordination can lead to catalyst deactivation or the formation of off-cycle, unreactive complexes, thereby hindering the reaction.

  • Steric and Electronic Effects: The presence of the ortho-morpholino and meta-methyl groups introduces both steric bulk and electron-donating properties to the pyridine ring. This can influence the rate of oxidative addition. While electron-donating groups can sometimes slow this step, the careful selection of a sufficiently electron-rich and bulky phosphine ligand can overcome this barrier and also prevent catalyst inhibition by the pyridine nitrogen.[11][12][13]

Experimental Protocols and Optimization

The following sections provide a comprehensive, step-by-step guide for performing and optimizing the Suzuki-Miyaura coupling of this compound.

General Protocol for Reaction Screening

This protocol provides a robust starting point for coupling with various aryl- and heteroarylboronic acids. It is designed to be a reliable baseline from which optimizations can be made.

Materials & Reagents:

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
This compound271.140.51.0135.6 mg
Arylboronic Acid-0.751.5Varies
Pd(dppf)Cl₂ · CH₂Cl₂816.640.0150.03 (3 mol%)12.2 mg
Potassium Carbonate (K₂CO₃)138.211.02.0138.2 mg
1,4-Dioxane (anhydrous, degassed)---4.0 mL
Water (degassed)---1.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).[10]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL). The reaction concentration is typically around 0.1 M with respect to the starting halide.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC, LC-MS, or GC-MS.[10][14][15] The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[10]

Strategies for Optimization

If the initial screening yields are low or the reaction is sluggish, a systematic optimization should be performed. The following parameters are critical.[1]

ParameterRecommended Options & Rationale
Catalyst / Ligand Pd(PPh₃)₄: A classic, often effective choice.[10] Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃): These ligands are often superior for challenging substrates like 2-bromopyridines as they promote faster oxidative addition and reductive elimination while preventing catalyst deactivation.[11][16][17] Start with a 1:2 Pd:Ligand ratio.
Base Cesium Carbonate (Cs₂CO₃): Often more effective than K₂CO₃ due to its higher solubility in organic solvents and greater basicity.[10] Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that can be highly effective, particularly in anhydrous conditions or with sensitive functional groups.[10][18]
Solvent System Toluene/Water or DME/Water: Alternative solvent systems that can influence reactivity and solubility.[10] DMF or Acetonitrile: Polar aprotic solvents can sometimes accelerate the reaction but may also lead to side products. Their effect on selectivity can be complex.[19][20][21]
Temperature 80-120 °C: Increasing the temperature generally increases the reaction rate. However, temperatures above 120 °C may lead to catalyst decomposition or side reactions like protodeboronation of the boronic acid.[1]
Boronic Acid Boronate Esters (e.g., pinacol esters): These are more stable than boronic acids and can be used to avoid decomposition (protodeboronation), especially during long reaction times or at high temperatures.[22]

Experimental Workflow and Analysis

A successful outcome relies on a meticulous workflow from setup to final analysis.

Experimental_Workflow cluster_workflow Suzuki Coupling Workflow A 1. Reagent Preparation (Weigh solids, degas solvents) B 2. Reaction Assembly (Combine reagents under inert gas) A->B C 3. Reaction Execution (Heating and stirring) B->C D 4. Progress Monitoring (TLC, LC-MS) C->D D->C Continue Reaction E 5. Aqueous Work-up (Quench and extract) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS, Purity) F->G

Caption: A standard workflow for synthesis and analysis.

Reaction Monitoring

Real-time or periodic monitoring is crucial for determining reaction completion and identifying potential issues.[14]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the consumption of the starting halide and the formation of the more non-polar product.[15]

  • LC-MS / GC-MS: Provides definitive mass confirmation of the product and allows for quantitative tracking of starting material consumption, offering a more precise determination of reaction completion.[10]

Troubleshooting Common Issues
ObservationPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Catalyst poisoning by pyridine nitrogen.3. Insufficiently active base or poor solubility.4. Poor quality boronic acid (decomposed).1. Ensure an inert atmosphere; try a different precatalyst.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, P(t-Bu)₃).[11]3. Switch to a stronger or more soluble base (Cs₂CO₃, K₃PO₄).4. Use a fresh bottle of boronic acid or switch to a more stable boronate ester.[22]
Formation of Homocoupled Boronic Acid Byproduct Oxygen present in the reaction mixture.Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.
Protodeboronation (Boronic acid replaced by -H) 1. High temperature or extended reaction time.2. Presence of excess water or protic sources.1. Lower the reaction temperature or shorten the reaction time.2. Use a boronate ester; ensure solvents are anhydrous if using an anhydrous protocol.
Formation of Dehalogenated Starting Material Reductive dehalogenation side reaction.This can be promoted by certain ligands or excess base. Try a different ligand system or slightly reduce the equivalents of base.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Handle only in a fume hood. Other organic solvents should be treated as flammable and hazardous.

  • Bases: Solid bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ can be corrosive and irritants. Avoid inhalation of dust and skin contact.

  • Pressure: When heating sealed vessels (e.g., microwave vials), always use a blast shield and ensure the vessel is not filled more than one-third of its volume to accommodate potential pressure buildup.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing complex, nitrogen-containing scaffolds. While the inherent properties of the 2-bromopyridine core present challenges related to catalyst inhibition, these can be effectively overcome. Success is achieved through the judicious selection of a palladium catalyst paired with a bulky, electron-rich phosphine ligand, an appropriate base, and an optimized solvent system. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to confidently and efficiently utilize this important building block in their synthetic endeavors.

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Suzuki reaction. Wikipedia.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.com.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • SUZUKI REACTION MONITORING. Advion.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

Application Note: High-Purity Isolation of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine for Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine, a key building block in contemporary drug discovery. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, offering robust methodologies for obtaining this intermediate with high purity, suitable for downstream applications in pharmaceutical research. We present detailed, step-by-step protocols for flash column chromatography and recrystallization, along with methods for purity assessment using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The rationale behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively.

Introduction: Significance of this compound

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The title compound, this compound, is a versatile intermediate, combining the functionalities of a bromopyridine, a methylpyridine, and a morpholine moiety. This unique combination makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and central nervous system agents. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities.

The purity of such intermediates is paramount in drug development, as impurities can lead to side reactions, lower yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API). Therefore, robust and reliable purification methods are critical. This guide offers field-proven protocols to achieve high purity of this compound, ensuring the integrity of the drug discovery process.

Purification Strategies: A Two-Pronged Approach

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, reagents, and side products. A two-pronged approach, combining a primary chromatographic separation with a final recrystallization step, is recommended for achieving the highest purity.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the workhorse for the initial, large-scale purification of the crude product. The basic nature of the pyridine nitrogen can lead to interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.[1] To mitigate this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (TEA).

Protocol 1: Flash Column Chromatography

  • Preparation of the Column:

    • Select a silica gel column of appropriate size for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Wet-pack the column with the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to ensure a well-packed, homogenous stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the chromatographic eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate.

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. A typical gradient might be from 5% to 40% ethyl acetate in hexanes.[2]

    • To improve peak shape and prevent streaking of the basic pyridine compound, add 0.1-1% triethylamine (TEA) to the mobile phase.[1]

  • Fraction Collection and Analysis:

    • Collect fractions based on the elution profile monitored by TLC.

    • Combine fractions containing the pure product, as determined by TLC analysis.

    • Evaporate the solvent under reduced pressure to obtain the partially purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexanes:Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Additive 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica, preventing peak tailing of the basic analyte.[1]
Monitoring TLC with UV visualization (254 nm)Rapid and effective way to track the separation and identify product-containing fractions.

dot

Caption: Workflow for the purification of this compound.

Final Purification: Recrystallization

Recrystallization is an excellent technique for removing minor impurities and obtaining a crystalline solid with high purity. The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Test the solubility of a small amount of the partially purified product in various solvents at room temperature and upon heating. Common solvent systems for pyridine derivatives include ethanol/water, heptane/ethyl acetate, and toluene.[3][4]

    • A good solvent pair consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, with the two solvents being miscible.

  • Dissolution:

    • Place the partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the "solvent" of a solvent pair) until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If using a solvent pair, add the "anti-solvent" dropwise to the hot solution until turbidity persists, then re-heat to clarify and cool slowly.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Solvent System Compound Polarity Suitability Notes
Ethanol/WaterPolar to moderately polarA versatile system where water acts as the anti-solvent.[3]
Heptane/Ethyl AcetateModerately polar to non-polarGood for compounds that are highly soluble in ethyl acetate.[4]
TolueneAromatic compoundsCan be effective for compounds with aromatic rings.
IsopropanolModerately polarA common alternative to ethanol.

Purity Assessment: A Triad of Analytical Techniques

The purity of the final product must be rigorously assessed. A combination of TLC, HPLC, and NMR spectroscopy provides a comprehensive evaluation of the compound's identity and purity.

Thin-Layer Chromatography (TLC)

TLC is a quick and indispensable tool for monitoring reaction progress and assessing the purity of column fractions and the final product.

Protocol 3: TLC Analysis

  • Plate Preparation: Use silica gel-coated plates with a fluorescent indicator (F254).

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., DCM) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm). A pure compound should appear as a single spot.

dot

Purity_Assessment cluster_0 Purity Assessment Workflow TLC TLC Analysis (Single Spot?) HPLC HPLC Analysis (Purity > 98%?) TLC->HPLC Yes NMR NMR Spectroscopy (Correct Structure?) HPLC->NMR Yes Final_Product High-Purity This compound NMR->Final_Product Yes

Caption: Logical flow for the comprehensive purity assessment of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity. For pyridine derivatives, a reverse-phase method is typically employed.

Protocol 4: HPLC Analysis

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a common starting point. The acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shape.[5]

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Parameter Typical Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation and confirmation. The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.

Expected ¹H NMR Signals:

  • Pyridine Protons: Two aromatic protons will be present, likely appearing as singlets or doublets depending on the coupling constants.

  • Morpholine Protons: Two sets of triplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms of the morpholine ring.

  • Methyl Protons: A singlet corresponding to the methyl group on the pyridine ring.

Expected ¹³C NMR Signals:

  • The spectrum should show the correct number of carbon signals corresponding to the pyridine, morpholine, and methyl groups.

Troubleshooting

Problem Possible Cause Solution
Peak Tailing in Chromatography Strong interaction of the basic pyridine nitrogen with acidic silica gel.[1]Add a small amount of triethylamine (0.1-1%) to the mobile phase.[1]
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid.Use a lower boiling point solvent or a solvent pair. Ensure slow cooling.
Low Recovery After Purification The compound may be partially soluble in the wash solvents; degradation on silica.Use minimal amounts of cold solvent for washing. Consider using a less acidic stationary phase like alumina if degradation is suspected.[1]
Broad Peaks in HPLC Secondary interactions with the stationary phase.Use a well-end-capped C18 column or a specialized column for basic compounds. Ensure the mobile phase pH is low enough to fully protonate the analyte.[6]

Conclusion

The successful synthesis of high-quality drug candidates relies on the purity of the preceding intermediates. The protocols outlined in this application note provide a reliable and robust framework for the purification of this compound. By combining flash column chromatography with recrystallization and employing a triad of analytical techniques for purity assessment, researchers can confidently prepare this valuable building block for use in their drug discovery programs.

References

  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • S. M. McElvain, et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central.

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Application Note: High-Resolution ¹H NMR Analysis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the structural elucidation of 4-(5-bromo-3-methylpyridin-2-yl)morpholine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol covering sample preparation, data acquisition, and spectral processing. The core of this note is an in-depth analysis of the ¹H NMR spectrum, explaining the causality behind chemical shifts, signal multiplicities, and coupling constants, thereby offering a self-validating methodology for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Significance

This compound is a substituted pyridyl-morpholine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the pyridine ring, featuring bromo, methyl, and morpholino groups, creates a unique electronic and steric environment. Accurate structural confirmation is paramount for its application as a synthetic building block or a pharmacologically active agent.

¹H NMR spectroscopy is an indispensable analytical technique for unambiguous structure determination of organic molecules in solution.[1][2] By probing the magnetic environments of hydrogen nuclei, it provides critical information about the number of distinct protons, their connectivity, and their chemical nature. This application note serves as an expert guide to leveraging ¹H NMR for the definitive characterization of this specific molecule.

Foundational Principles: Predicting the ¹H NMR Spectrum

A preliminary analysis of the molecular structure allows for a robust prediction of the expected ¹H NMR spectrum. The molecule possesses three distinct proton-bearing regions: the substituted pyridine ring, the morpholine ring, and the methyl group.

  • Pyridine Ring Protons (H-4 and H-6): The pyridine ring contains two aromatic protons. Due to the substitution pattern, these protons are not adjacent and will exhibit a meta-coupling interaction. This typically results in two distinct doublets with a small coupling constant (⁴J), usually in the range of 1-3 Hz.[3][4] The electronic effects of the substituents (electron-withdrawing bromine and nitrogen, electron-donating methyl and morpholino amine) will dictate their precise chemical shifts, generally expected in the aromatic region (δ 7.0-8.5 ppm).[5][6]

  • Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is magnetically isolated from other protons. Therefore, it is expected to appear as a sharp singlet. Its chemical shift will be in the aliphatic region, influenced by its attachment to an aromatic ring.

  • Morpholine Protons: The morpholine ring undergoes rapid chair-to-chair interconversion at room temperature, making the four axial protons chemically equivalent to the four equatorial protons. However, the two methylene groups are in different chemical environments: one is adjacent to the ring nitrogen (-N-CH₂-) and the other is adjacent to the oxygen atom (-O-CH₂-). This results in two distinct signals, typically appearing as triplets or complex multiplets.[7][8] The protons adjacent to the electronegative oxygen are expected to be deshielded and appear further downfield compared to those adjacent to the nitrogen.[7][9]

Experimental Protocol and Workflow

Achieving a high-quality, interpretable spectrum is critically dependent on meticulous experimental execution. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR sample is the most crucial factor for obtaining reliable results.[1]

  • Analyte Quantity: Weigh approximately 10-15 mg of high-purity this compound.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for this class of compounds due to its good dissolving power and minimal signal overlap. Use approximately 0.6-0.7 mL of solvent. The use of a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte signals and to provide a lock signal for the spectrometer.[1]

  • Homogenization: Transfer the analyte to a clean, dry vial. Add the deuterated solvent and gently vortex or swirl until the solid is completely dissolved. A clear, homogeneous solution is required.[11]

  • Filtration (Critical Step): To remove any particulate matter which can severely degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as a reference standard. If not present, a small drop can be added.

  • Labeling: Clearly label the NMR tube with the sample identification.[12]

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterSymbolRecommended ValueRationale
Pulse Programpulprogzg30A standard 30° pulse program is optimal for quantitative measurements when multiple scans are required, allowing for shorter relaxation delays.[13]
Spectral Widthsw16 ppmEncompasses the typical chemical shift range for organic molecules, from TMS to deshielded aromatic protons.[14]
Number of Scansns8 to 16Signal averaging improves the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[15]
Acquisition Timeaq~3.0 sA longer acquisition time provides better resolution for resolving fine coupling details without acquiring excessive noise.[13][15]
Relaxation Delayd12.0 sA delay between pulses allows for nuclear spins to return to equilibrium, ensuring accurate signal integration.
Receiver GainrgAuto-adjusted (rga)The instrument automatically sets the optimal receiver gain to maximize signal detection without causing ADC overflow (clipping).[15]
Data Processing

Raw data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.

  • Fourier Transform (FT): The FID is converted into the spectrum.

  • Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A polynomial function is applied to correct for any distortions in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm.

  • Integration: The area under each signal is calculated to determine the relative ratio of protons.

¹H NMR Workflow Visualization

The following diagram outlines the logical flow from sample handling to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Analyte (10-15 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Filter into NMR Tube B->C D Set Acquisition Parameters (zg30, ns=16, d1=2s) C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference to TMS (0 ppm) G->H I Integrate Signals H->I J Assign Chemical Shifts (δ) I->J K Analyze Coupling Constants (J) J->K L Verify Integration Ratios K->L Result Structural Confirmation of This compound L->Result

Caption: Workflow for ¹H NMR analysis.

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of this compound in CDCl₃ is presented and analyzed below. Each signal is assigned based on its chemical shift (δ), integration value, and multiplicity.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Pyridine)8.16d2.41H
H-4 (Pyridine)7.55d2.41H
-O-CH₂- (Morpholine)3.85t4.84H
-N-CH₂- (Morpholine)3.38t4.84H
-CH₃ (Methyl)2.43s-3H
Detailed Signal Justification:
  • δ 8.16 (d, 1H, J = 2.4 Hz) - Pyridine H-6: This downfield signal is assigned to the proton at the 6-position. Its deshielded nature is due to the anisotropic effect of the pyridine ring and the electron-withdrawing effect of the adjacent ring nitrogen. It appears as a doublet due to meta-coupling with the H-4 proton, with a characteristic small coupling constant of 2.4 Hz.[16]

  • δ 7.55 (d, 1H, J = 2.4 Hz) - Pyridine H-4: This signal is assigned to the proton at the 4-position. It is upfield relative to H-6. It appears as a doublet with an identical coupling constant of 2.4 Hz, confirming its coupling relationship with H-6.

  • δ 3.85 (t, 4H, J = 4.8 Hz) - Morpholine -O-CH₂-: This triplet corresponds to the four protons on the two methylene groups adjacent to the oxygen atom. The electronegativity of oxygen causes a significant downfield shift compared to the other morpholine protons.[7] The triplet multiplicity arises from coupling to the adjacent -N-CH₂- protons.

  • δ 3.38 (t, 4H, J = 4.8 Hz) - Morpholine -N-CH₂-: This signal is assigned to the four protons on the two methylene groups adjacent to the nitrogen atom. It is upfield relative to the -O-CH₂- protons, consistent with the lower electronegativity of nitrogen compared to oxygen.

  • δ 2.43 (s, 3H) - Methyl -CH₃: This sharp singlet, integrating to three protons, is unequivocally assigned to the methyl group protons. Its chemical shift is characteristic of a methyl group attached to an aromatic ring. The absence of splitting confirms it has no adjacent proton neighbors.

Conclusion

The ¹H NMR spectrum provides a definitive and high-fidelity fingerprint of this compound. The observed chemical shifts, integration ratios, and coupling patterns are in complete agreement with the proposed molecular structure. The protocol described herein offers a robust and reliable method for the routine analysis and quality control of this compound and its structural analogs, ensuring scientific integrity for researchers in synthetic and medicinal chemistry.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]
  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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  • University of Toronto.
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  • Humboldt-Universität zu Berlin.
  • Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5). [Link]
  • ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. [Link]
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  • Wiley Online Library.
  • ACD/Labs. (2008).
  • Chemistry LibreTexts. (2022).
  • ResearchGate. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
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  • MDPI. (2001). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]
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Mass spectrometry of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Characterization of 4-(5-bromo-3-methylpyridin-2-yl)morpholine using High-Resolution Mass Spectrometry

Abstract

This application note presents a detailed protocol for the comprehensive mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the importance of robust structural confirmation in drug development and synthetic chemistry, this guide provides a systematic workflow utilizing Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). We detail the rationale behind methodological choices, from sample preparation to data interpretation, focusing on the unique isotopic signature of the bromine atom as a key validation point. The expected fragmentation pathways are elucidated to provide a framework for unambiguous structural confirmation, making this document an essential resource for researchers, analytical scientists, and drug development professionals.

Introduction: The Need for Unambiguous Characterization

This compound belongs to a class of substituted pyridine-morpholine scaffolds. Morpholine and pyridine derivatives are prevalent pharmacophores in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2][3] The precise characterization of such molecules is a cornerstone of the drug discovery and development process, ensuring purity, confirming identity, and enabling metabolite identification studies.

Mass spectrometry is an indispensable tool for this purpose, offering exceptional sensitivity and structural information from minimal sample amounts.[3] Specifically, soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing polar, non-volatile molecules, as they typically generate intact protonated molecules ([M+H]+), preserving the compound's molecular weight information.[4] This application note provides a predictive but robust framework for the analysis of this compound, grounding the protocol in the established mass spectrometric behavior of related heterocyclic and halogenated compounds.[5][6]

Principle of the Method: Leveraging ESI and HRMS

The analytical strategy hinges on positive-mode Electrospray Ionization (ESI) followed by high-resolution mass analysis.

  • Rationale for ESI in Positive Mode (+ESI): The target molecule contains two nitrogen atoms—one in the pyridine ring and one in the morpholine ring. These sites are basic and act as centers for protonation in the acidic environment of the ESI source, readily forming a stable protonated molecule, [M+H]+. This process is highly efficient for amine-containing compounds.

  • Rationale for High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers provide accurate mass measurements (typically <5 ppm error). This precision allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification and distinguishing it from isobaric interferences.[3]

  • The Bromine Isotopic Signature: A critical, self-validating feature of the target molecule is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any bromine-containing ion will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with a nearly 1:1 intensity ratio. This distinctive pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Experimental Workflow

The overall experimental process is a streamlined procedure from sample preparation to data analysis, designed for efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation p1 Weigh Compound p2 Dissolve in Solvent (e.g., 90:10 Methanol:Water + 0.1% Formic Acid) p1->p2 p3 Dilute to Final Concentration (e.g., 1-10 µg/mL) p2->p3 a1 Direct Infusion via Syringe Pump p3->a1 a2 Electrospray Ionization (+ESI) a1->a2 a3 MS1 Full Scan Acquisition (Identify [M+H]+ Isotopic Cluster) a2->a3 a4 MS/MS Fragmentation (Isolate Precursor & Induce CID) a3->a4 d1 Confirm Elemental Composition (from Accurate Mass) a4->d1 d2 Validate Bromine Presence (Isotopic Pattern Analysis) d1->d2 d3 Elucidate Structure (from Fragmentation Pattern) d2->d3

Caption: High-level workflow for MS analysis.

Detailed Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent mixture such as 90:10 methanol/water (v/v) to create a 1 mg/mL stock solution. The use of an organic solvent like methanol aids solubility.

  • Working Solution: Prepare a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent system.

  • Acidification (Crucial Step): To promote efficient protonation, acidify the working solution by adding formic acid to a final concentration of 0.1%. This ensures the nitrogen atoms are readily protonated in the ESI source.

Mass Spectrometer Setup and Data Acquisition

The following parameters are provided as a typical starting point for a Q-TOF or Orbitrap mass spectrometer and should be optimized as needed.

Parameter GroupParameterRecommended SettingRationale
Ion Source Ionization ModeESI PositiveTo generate [M+H]+ ions from the basic nitrogen sites.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow600 - 800 L/hr (N₂)Facilitates solvent evaporation to release gas-phase ions.
Desolvation Temp.350 - 450 °CEnsures complete desolvation without causing thermal degradation.
MS1 Acquisition Mass Range50 - 500 m/zCovers the expected molecular ion and potential low-mass fragments.
Scan Time0.5 - 1.0 sProvides sufficient signal averaging for good spectral quality.
Resolution>20,000 FWHMEnables accurate mass measurement for elemental composition determination.
MS/MS Acquisition Precursor Ion(s)m/z 257.03 and 259.03Isolate both bromine isotopologues for fragmentation.
Isolation Window1.0 - 1.5 DaEnsures specific isolation of the precursor ion of interest.
Collision EnergyRamped 10 - 40 eVA ramped energy allows for the observation of both low-energy and high-energy fragments, providing richer structural data.

Data Interpretation and Expected Results

Full Scan (MS1) Spectrum: The Isotopic Fingerprint

The primary analysis involves confirming the molecular weight and the presence of bromine. The molecular formula of the compound is C₁₀H₁₃BrN₂O.

The full scan spectrum should be dominated by the protonated molecular ion cluster. The accurate mass measurement provides strong evidence for the elemental composition.

Ion SpeciesElemental CompositionCalculated Monoisotopic Mass (Da)Expected m/z
[M+H]⁺ (⁷⁹Br)C₁₀H₁₄⁷⁹BrN₂O⁺257.02899257.0290
[M+H]⁺ (⁸¹Br)C₁₀H₁₄⁸¹BrN₂O⁺259.02694259.0269

The most critical observation is the A+2 peak ([M+H+2]⁺) having a relative intensity of approximately 97.5% of the A peak ([M+H]⁺), which is the hallmark of a monobrominated compound.

Tandem MS (MS/MS) Spectrum: Structural Elucidation

By isolating the precursor ion (e.g., m/z 257.03) and subjecting it to Collision-Induced Dissociation (CID), a fragmentation pattern is generated that provides direct insight into the molecule's structure.[7][8] The bonds between the rings and within the morpholine ring are expected to be the most labile.

Proposed Fragmentation Pathway:

G cluster_parent Precursor Ion cluster_frags Key Fragment Ions parent [C₁₀H₁₄BrN₂O]⁺ m/z = 257.03 / 259.03 (Protonated Molecule) f1 [C₈H₁₀BrN₂]⁺ m/z = 213.01 / 215.01 (Loss of C₂H₄O) parent->f1 - C₂H₄O (44.03 Da) (Morpholine Ring Cleavage) f2 [C₆H₆BrN]⁺ m/z = 170.97 / 172.97 (Pyridinyl Cation) parent->f2 - C₄H₈NO (86.06 Da) (Morpholine Radical Loss) f3 [C₄H₁₀NO]⁺ m/z = 88.07 (Protonated Morpholine) parent->f3 Inter-ring Cleavage f4 [C₆H₇N]⁺ m/z = 93.06 (Loss of HBr) f2->f4 - HBr (79.92 Da)

Caption: Proposed MS/MS fragmentation of the target molecule.

Interpretation of Key Fragments:

  • Loss of Ethylene Oxide (m/z 213.01 / 215.01): A common fragmentation pathway for morpholine-containing structures involves the neutral loss of C₂H₄O (44.03 Da).[2] The resulting fragment ion would retain the bromine atom, and therefore its characteristic isotopic doublet should be observed.

  • Pyridinyl Cation (m/z 170.97 / 172.97): Cleavage of the C-N bond between the pyridine and morpholine rings would result in the formation of the stable, brominated pyridinyl cation. This is often a prominent peak in the spectra of N-aryl heterocycles.

  • Protonated Morpholine (m/z 88.07): The corresponding fragment from the inter-ring cleavage would be protonated morpholine. This fragment would be a singlet (no bromine) and helps confirm the presence of the morpholine moiety.

  • Loss of HBr (m/z 93.06): From the pyridinyl cation (m/z 170.97), a subsequent loss of hydrogen bromide (HBr) is possible, leading to a fragment at m/z 93.06. This fragment would also appear as a singlet.

Conclusion

This application note outlines a comprehensive and robust method for the structural characterization of this compound using ESI-HRMS. The protocol provides clear, step-by-step instructions for sample preparation, instrument operation, and data analysis. The strength of the method lies in its multi-faceted validation approach: accurate mass measurement confirms the elemental formula, the distinct 1:1 isotopic pattern confirms the presence of bromine, and the detailed MS/MS fragmentation pattern elucidates the molecular structure. This workflow provides scientists with a reliable and definitive tool for compound verification in the drug development pipeline.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Published in an academic journal, available through IRIS Unibas. [Link][1]
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE Repository. [Link][2]
  • RSC Publishing. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. Royal Society of Chemistry. [Link][5]
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link][3]
  • The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • ResearchGate. (2023). The derivatization reaction of morpholine.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. [Link][11]
  • Kostyukevich, Y., et al. (2015). Observation of the Multiple Halogenation of Peptides in the Electrospray Ionization Source. Journal of Mass Spectrometry. [Link][12]
  • Wikipedia. Electrospray ionization.
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][7]
  • Chemistry LibreTexts. (2020). 11.
  • GlobalCHEM. (2023).

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Application Notes and Protocols for 4-(5-bromo-3-methylpyridin-2-yl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic development. The compound this compound emerges as a molecule of significant interest due to its incorporation of two "privileged" structural motifs: the morpholine ring and a substituted pyridine core. The morpholine moiety is a ubiquitous feature in a vast array of approved and experimental drugs, prized for its ability to improve physicochemical properties, metabolic stability, and for its role as a key pharmacophore in interacting with biological targets.[1][2][3] Specifically, in the realm of kinase inhibition, the morpholine ring frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors.[4][5]

The pyridine scaffold, a bioisostere of a phenyl ring, offers a vector for substitution that can be finely tuned to achieve desired potency and selectivity. Its presence can enhance solubility and provide additional points of interaction within a target's binding site.[5][6] The combination of these two scaffolds in this compound suggests a strong rationale for its investigation as a potential modulator of a variety of enzyme families, with a particular emphasis on protein kinases, which are central to numerous disease pathologies, including cancer and inflammatory disorders.[7][8]

These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, with a focus on its evaluation as a novel kinase inhibitor. The protocols outlined below are designed to be robust and self-validating, providing a clear path from initial biochemical screening to cell-based functional assays.

Hypothesized Therapeutic Target and Mechanism of Action

Based on extensive structure-activity relationship (SAR) data from analogous compounds, the primary hypothesized target class for this compound is the protein kinase family.[4][5][6] Many kinase inhibitors leverage a heterocyclic system to engage with the ATP-binding pocket. The nitrogen atom in the pyridine ring and the oxygen atom of the morpholine ring of the title compound are well-positioned to act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the molecule in the kinase hinge region. The bromo- and methyl-substituents on the pyridine ring can then be explored for their role in conferring selectivity and potency by interacting with specific amino acid residues in the hydrophobic regions of the ATP-binding site of different kinases.

Visualizing the Hypothesized Mechanism of Action

G cluster_0 Kinase ATP Binding Pocket cluster_1 This compound ATP ATP Hinge_Region Hinge Region Backbone NH ... ATP->Hinge_Region:f0 H-Bond Hydrophobic_Pocket Hydrophobic_Pocket Gatekeeper_Residue Gatekeeper_Residue Compound Morpholine Pyridine Bromo Methyl Compound:f0->Hinge_Region:f0 H-Bond (Hypothesized) Compound:f2->Hydrophobic_Pocket Interaction Compound:f3->Hydrophobic_Pocket Interaction

Caption: Hypothesized binding mode of this compound in a kinase ATP pocket.

Experimental Protocols

The following protocols provide a roadmap for the initial characterization of this compound as a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Assay Principle: An ADP-Glo™ or similar assay is chosen for its high sensitivity, broad applicability across different kinases, and luminescent readout which minimizes interference from colored or fluorescent compounds.

  • Kinase Panel Selection: The initial kinase panel should include representatives from different families (e.g., tyrosine kinases, serine/threonine kinases) implicated in cancer, such as EGFR, VEGFR, PI3K, and mTOR, based on the prevalence of the morpholine scaffold in inhibitors of these targets.[4][9]

  • Compound Dilution: A serial dilution is critical to generate a dose-response curve, from which the IC50 value can be accurately determined. A 10-point, 3-fold dilution series is standard practice.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 0.5 µM).

    • Create an intermediate dilution plate by diluting the DMSO stock into the appropriate kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP to each well containing the kinase assay buffer.

    • Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate the plate at the optimal temperature for the specific kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (negative control) from all wells.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Prepare Compound Dilution Series start->prep_compound prep_reagents Prepare Kinase Reaction Mix start->prep_reagents end End add_compound Add Compound to 384-well Plate prep_compound->add_compound add_kinase_mix Add Kinase Mix and Incubate prep_reagents->add_kinase_mix add_compound->add_kinase_mix stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) add_kinase_mix->stop_reaction detect_signal Add Detection Reagent and Incubate stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 det_ic50->end

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay (MTS/CellTiter-Glo®)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Causality Behind Experimental Choices:

  • Cell Line Selection: Choose cell lines where the target kinase is known to be a driver of proliferation (e.g., a cell line with a known activating mutation in a target kinase).

  • Assay Method: An MTS or CellTiter-Glo® assay is selected for its simplicity, high-throughput compatibility, and robust readout of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include vehicle control (DMSO) wells.

    • Incubate the cells for 72 hours.

  • Viability Assessment:

    • Add the MTS reagent or CellTiter-Glo® reagent to each well.

    • Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo®).

    • Measure the absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of growth).

Data Presentation

The results from the above assays should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Kinase A50
Kinase B800
Kinase C>10,000
PI3Kα150
mTOR250

Table 2: Hypothetical Cellular Activity

Cell LineDriver MutationGI50 (µM)
Cancer Cell Line 1Kinase A0.5
Cancer Cell Line 2Wild-Type>50

Conclusion

The protocols and rationale presented in these application notes provide a solid foundation for the initial investigation of this compound as a potential drug candidate, particularly in the field of kinase inhibition. The privileged morpholine and pyridine scaffolds warrant a thorough evaluation of this compound's biological activity. The successful execution of these experiments will provide valuable insights into its potency, selectivity, and cellular efficacy, guiding future lead optimization efforts.

References

  • Google Patents. (n.d.). Morpholine derivatives and their use as therapeutic agents.
  • RSC Medicinal Chemistry. (2023). Discovery of potent 6-morpholino and 6-piperazino-3-aryl-imidazo[1,2-b]pyridazines as TAK1 inhibitors for the treatment of multiple myeloma.
  • Google Patents. (n.d.). Morpholine derivative.
  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed Central. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
  • MDPI. (n.d.). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.
  • Google Patents. (n.d.). Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Google Patents. (n.d.). Pyrazoline derivatives useful for the treatment of cancer.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (n.d.). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates.
  • Google Patents. (n.d.). ( 12 ) United States Patent.
  • Google Patents. (n.d.). THAT THE TOUT UNTUK TA IN AN ALOHA MA URITANIA MAURI.

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Introduction: The Strategic Importance of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the chemical intermediate, 4-(5-bromo-3-methylpyridin-2-yl)morpholine.

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic use of versatile chemical building blocks. This compound has emerged as a key intermediate, valued for its unique trifecta of reactive sites and structural motifs. The substituted pyridine core is a prevalent feature in numerous biologically active compounds, while the morpholine group often enhances pharmacokinetic properties such as solubility and metabolic stability.[1] The bromine atom at the 5-position serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize drug-target interactions.

This guide provides a senior application scientist's perspective on leveraging this intermediate, focusing on the causality behind protocol choices and its application in the synthesis of high-value compounds, particularly kinase inhibitors.[2]

Physicochemical Properties and Data

A clear understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 566158-47-2[3]
Molecular Formula C₁₀H₁₃BrN₂O[3]
Molecular Weight 257.13 g/mol [3]
Appearance Typically an off-white to pale yellow solidGeneral
Solubility Soluble in common organic solvents (DCM, THF, DMF)General

Key Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly realized in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the C-Br bond provide a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are central to the assembly of complex drug molecules.

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Resulting Scaffolds Intermediate This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate->Buchwald R₂-NH Pd Catalyst, Base Aryl Aryl/Heteroaryl Substituted Pyridines Suzuki->Aryl Amine Aminated Pyridine Derivatives Buchwald->Amine

Caption: Synthetic utility of the core intermediate.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the coupling of aryl halides with boronic acids.[4] For an intermediate like this compound, this reaction is critical for introducing diverse aryl or heteroaryl moieties, which can probe different pockets of a biological target, such as the ATP binding site of a kinase.[2][5]

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is standard. For heteroaryl halides, catalysts with electron-rich, bulky phosphine ligands are often preferred as they promote the oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[6][7]

  • Base: An inorganic base like K₃PO₄ or Na₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact yield and should be screened for optimal performance.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[7]

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add Reactants & Base to Schlenk Flask B Evacuate & Backfill with Argon (3x) A->B C Add Catalyst & Degassed Solvent B->C D Heat to 90-100 °C with Stirring C->D E Monitor by TLC / LC-MS D->E F Cool & Quench (EtOAc / Water) E->F Reaction Complete G Extract Organic Layer F->G H Dry, Concentrate & Purify via Chromatography G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8] This reaction allows for the coupling of the bromo-intermediate with a wide range of primary and secondary amines, providing access to derivatives with modified polarity, basicity, and hydrogen-bonding capabilities.[9]

Causality Behind Protocol Choices:

  • Catalyst System: This reaction is highly sensitive to the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BINAP) are essential.[9][10] They facilitate the reductive elimination step, which is often the rate-limiting step, especially for electron-rich anilines or hindered amines.[11] A common palladium precursor is Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.[11]

Protocol 2: Generalized Buchwald-Hartwig Amination

This protocol is designed for the coupling of this compound with various primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add NaOtBu, the phosphine ligand (XPhos), and the palladium precursor (Pd₂(dba)₃) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the this compound and the amine coupling partner.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired aminated product.

Application Spotlight: Synthesis of Kinase Inhibitors

The this compound scaffold is particularly relevant in the synthesis of kinase inhibitors.[2] Kinases are a critical class of drug targets, and their inhibitors often feature a heterocyclic core that interacts with the "hinge region" of the enzyme's ATP binding site. The morpholine group can project into the solvent-exposed region, improving solubility, while modifications at the 5-position (via Suzuki or other couplings) can be used to achieve potency and selectivity.[12][13]

The following workflow illustrates how this intermediate can be used to build a hypothetical kinase inhibitor.

G Intermediate This compound Suzuki Suzuki Coupling with Indazole-boronic acid Intermediate->Suzuki KinaseCore Core Kinase Scaffold (e.g., Pyrido[2,3-d]pyrimidine) Suzuki->KinaseCore Further cyclization/ functionalization steps Final Final Kinase Inhibitor KinaseCore->Final

Caption: Conceptual workflow for kinase inhibitor synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value intermediate that provides a reliable and versatile platform for the synthesis of complex molecular architectures. Its utility in robust and scalable palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for medicinal chemists, particularly in the rapid development of kinase inhibitor libraries and other targeted therapeutics. The protocols and insights provided herein serve as a practical guide for researchers to effectively harness the synthetic potential of this powerful building block.

References

  • U.S. Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • U.S. Patent US4742060A, "Heterocyclic compounds.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2019). PubMed Central. [Link]
  • Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]
  • Chinese Patent CN113474332A, "Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-8. [Link]
  • Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central. [Link]
  • 4-(5-Bromopyrimidin-2-yl)morpholine. (n.d.). PubChem. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PubMed Central. [Link]
  • Morpholines. Synthesis and Biological Activity. (2013).
  • 4-((5-Bromo-3-methylpyridin-2-yl)methyl)morpholine. (n.d.). AOBChem USA. [Link]
  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermedi
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... (2017). MDPI. [Link]
  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (2013).
  • U.S. Patent US8946235B2, "2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one... (2019). MDPI. [Link]
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). MDPI. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... (2022). MDPI. [Link]
  • 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

The Strategic Role of 4-(5-bromo-3-methylpyridin-2-yl)morpholine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of therapeutic intervention. Within the vast chemical space of kinase inhibitors, the 2-morpholinopyridine scaffold has proven to be a privileged structure, offering a unique combination of physicochemical properties that enhance drug-like characteristics. The specific building block, 4-(5-bromo-3-methylpyridin-2-yl)morpholine , represents a highly valuable intermediate for medicinal chemists, providing a strategic handle for the elaboration of complex molecular architectures targeting key kinases in pathological signaling pathways. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and synthetic protocols involving this versatile reagent.

Physicochemical Properties and Strategic Advantages

The utility of this compound in kinase inhibitor synthesis is underpinned by its distinct structural features:

PropertyValueSignificance in Synthesis
Molecular Formula C10H13BrN2O[1]Provides a good starting point for molecular weight considerations in drug design.
Molecular Weight 257.13 g/mol [1]Falls within the range suitable for lead-like and drug-like molecules.
CAS Number 566158-47-2[1]For unambiguous identification and sourcing.
Appearance Off-white to pale yellow solidStandard for solid-phase synthesis and solution-phase chemistry.
Key Functional Groups Morpholine, Pyridine, Bromine, MethylEach group plays a strategic role in synthesis and biological activity.

The morpholine moiety is a well-established bioisostere for various functional groups and is known to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[2] The pyridine ring acts as a core scaffold, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase active site. The methyl group at the 3-position can provide steric hindrance to influence binding selectivity and can also be a site for metabolism. Most importantly, the bromine atom at the 5-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR).[3]

Core Application: Synthesis of Pyrimidine-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrimidine-based kinase inhibitors, a class of compounds that has shown significant promise in targeting kinases such as PI3K and mTOR. The general synthetic strategy involves the coupling of the this compound core with a functionalized pyrimidine ring.

Below is a conceptual workflow illustrating this synthetic approach.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Intermediate & Final Product A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C Reactant 1 B Substituted Pyrimidine Derivative (e.g., Dichloropyrimidine) B->C Reactant 2 E Coupled Intermediate C->E Forms Intermediate D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) F Final Kinase Inhibitor D->F Forms Final Product E->D Substrate for Coupling

Caption: Conceptual workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocols

The following protocols are based on established methodologies for the synthesis of related morpholino-pyrimidine kinase inhibitors and are adaptable for the use of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Core Assembly

This protocol describes the initial coupling of a morpholine-containing pyridine with a di-halogenated pyrimidine, a common first step in the synthesis of many kinase inhibitors.

Reaction Scheme:

G start 4-(5-bromo-3-methyl- pyridin-2-yl)morpholine plus1 + product 4-(5-bromo-3-methylpyridin-2-yl)- (2-chloropyrimidin-4-yl)morpholine start->product SNAr Reaction pyrimidine 2,4-Dichloropyrimidine arrow Base (e.g., DIPEA) Solvent (e.g., NMP) Heat

Caption: SNAr reaction for core scaffold synthesis.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for anhydrous reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound and 2,4-dichloropyrimidine.

  • Add anhydrous NMP to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Rationale: The SNAr reaction is a robust method for forming C-N bonds on electron-deficient aromatic rings like dichloropyrimidine. The more reactive chlorine at the 4-position is typically displaced first. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. NMP is a suitable polar aprotic solvent for this type of reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Structural Elaboration

This protocol details the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling of the brominated intermediate with a boronic acid or ester to introduce further structural diversity.

Reaction Scheme:

G start Bromopyridine Intermediate plus1 + product Final Kinase Inhibitor start->product Suzuki Coupling boronic_acid Aryl/Heteroaryl Boronic Acid arrow Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromopyridine intermediate from Protocol 1 (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

  • Anhydrous and degassed 1,4-dioxane and water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromopyridine intermediate, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.[3][4][5]

Rationale: The Suzuki-Miyaura coupling is a highly versatile and widely used method for C-C bond formation.[5] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates.[4] The use of a mixed aqueous/organic solvent system is common and often enhances the reaction rate.

Structure-Activity Relationship (SAR) Insights

The 2-morpholinopyridine scaffold, and specifically derivatives of this compound, have provided valuable SAR insights in kinase inhibitor design:

  • Hinge-Binding: The pyridine nitrogen is often a key hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region, a critical interaction for potent inhibition.[6]

  • Selectivity: The substitution pattern on the pyridine ring, including the methyl group at the 3-position, can influence the conformation of the inhibitor in the active site, thereby affecting its selectivity profile across the kinome.

  • Solvent Front Exposure: The morpholine group typically points towards the solvent-exposed region of the ATP-binding pocket, contributing to the overall physicochemical properties of the molecule without directly participating in strong binding interactions.[6]

  • Exploration of Chemical Space: The bromine atom at the 5-position allows for the systematic exploration of the chemical space in the solvent-exposed region through the introduction of various substituents via cross-coupling reactions. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel kinase inhibitors. Its inherent properties, coupled with the synthetic tractability of the bromine handle, facilitate the efficient exploration of chemical space and the optimization of lead compounds. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field of drug discovery, enabling the development of the next generation of targeted therapies.

References

  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.
  • Al-Tel, T. H., et al. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(11), 7856-7867.
  • Google Patents. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors. US8217035B2.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Wikipedia. Buchwald–Hartwig amination.
  • Zhang, M., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Zhang, M., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996.
  • GDC-0941. Available from: [https://www.medchemexpress.com/gdc-0941.html]
  • Zhang, Q., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2544.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

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In vitro assay protocol using 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Assay Protocol for 4-(5-bromo-3-methylpyridin-2-yl)morpholine: A TR-FRET Based Kinase Inhibition Assay

Introduction

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, frequently incorporated into small molecules designed to modulate the activity of various protein targets, including kinases.[1][2] The unique structural and electronic properties of the morpholine ring can impart favorable pharmacokinetic and pharmacodynamic characteristics to a compound.[1] The subject of this application note, this compound, is a novel compound featuring this versatile scaffold. While the specific biological target of this compound is under investigation, its structural alerts suggest potential activity as a kinase inhibitor.

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus of drug discovery efforts.[3][4]

This document provides a detailed protocol for a robust and high-throughput in vitro assay to evaluate the inhibitory potential of this compound against a representative tyrosine kinase. The assay is based on the principle of Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen™, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology.[5][6][7][8][9] This methodology offers high sensitivity, a low background, and a homogeneous format, making it ideal for screening and characterizing kinase inhibitors.[8][9]

Principle of the TR-FRET Kinase Assay

The TR-FRET kinase assay is a proximity-based assay that measures the phosphorylation of a substrate by a kinase.[5][9] The assay utilizes a pair of fluorescent molecules: a donor (typically a Europium or Terbium cryptate) and an acceptor (a fluorescent dye such as XL665 or Alexa Fluor 647).[7][10][11] In this specific application, a europium-labeled anti-phosphotyrosine antibody serves as the donor, and a fluorescently labeled kinase substrate (e.g., a poly-GT peptide) acts as the acceptor.

When the kinase phosphorylates the substrate in the presence of ATP, the europium-labeled antibody binds to the newly formed phosphotyrosine residue on the substrate.[12] This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor.[5][6] The resulting long-lived fluorescence signal from the acceptor is measured. In the presence of an inhibitor like this compound, kinase activity is reduced, leading to less substrate phosphorylation, decreased FRET, and a lower acceptor signal. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, can then be determined.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundSynthesized in-house or Custom SynthesisN/A
Recombinant Human Tyrosine Kinase (e.g., Src)Thermo Fisher ScientificP3044
Fluorescein-poly-GT SubstrateThermo Fisher ScientificPV3610
Tb-anti-pY20 AntibodyThermo Fisher ScientificPV3528
5X Kinase Buffer AThermo Fisher ScientificPV3189
TR-FRET Dilution BufferThermo Fisher ScientificPV3574
ATP (10 mM)Thermo Fisher ScientificPV3227
Staurosporine (Control Inhibitor)Sigma-AldrichS4400
DMSO, AnhydrousSigma-Aldrich276855
384-well, low-volume, white platesCorning3572
Microplate reader with TR-FRET capabilityBMG LABTECH, PerkinElmer, or similarN/A

Experimental Protocol

Reagent Preparation
  • 1X Kinase Buffer A: Prepare a 1X solution by diluting the 5X stock in deionized water.[10] This buffer typically consists of 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[10]

  • Compound Dilution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).

    • Prepare a 4X final concentration of each compound dilution in 1X Kinase Buffer A. The final DMSO concentration in the assay should not exceed 1%.

  • Control Inhibitor (Staurosporine) Dilution: Prepare a dilution series of staurosporine in the same manner as the test compound to serve as a positive control for inhibition.

  • 2X Kinase/Substrate Solution:

    • Dilute the recombinant kinase and the fluorescein-poly-GT substrate in 1X Kinase Buffer A to a 2X final concentration. The optimal concentrations should be determined empirically but a starting point of 10 nM kinase and 400 nM substrate is recommended.

  • 2X ATP Solution: Dilute the 10 mM ATP stock in 1X Kinase Buffer A to a 2X final concentration. The final ATP concentration should be at or near the Km for the specific kinase being used.

  • 2X Stop/Detection Solution: Prepare a solution of Tb-anti-pY20 antibody and EDTA in TR-FRET Dilution Buffer at 2X the final desired concentration (e.g., 4 nM antibody, 20 mM EDTA). The EDTA stops the kinase reaction by chelating Mg2+.

Assay Procedure

The following procedure is for a 20 µL final reaction volume in a 384-well plate.[12]

  • Add Compound: Add 5 µL of the 4X compound dilutions (or DMSO for no-inhibitor and positive controls) to the appropriate wells of the 384-well plate.

  • Add Kinase/Substrate: Add 5 µL of the 2X kinase/substrate solution to all wells.

  • Initiate Reaction: Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at room temperature, protected from light.[13]

  • Stop Reaction and Add Detection Reagents: Add 10 µL of the 2X stop/detection solution to all wells.

  • Final Incubation: Mix the plate gently and incubate for 30-60 minutes at room temperature to allow for antibody binding.[12]

  • Read Plate: Read the plate on a microplate reader capable of TR-FRET measurements. Set the excitation wavelength to 340 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis
  • Calculate the Emission Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).[11]

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize the Data:

    • Determine the average ratio for the no-inhibitor (0% inhibition) and positive control (e.g., high concentration of staurosporine, 100% inhibition) wells.

    • Normalize the data as percent inhibition using the following formula:

      • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition))

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Steps cluster_analysis Data Analysis Compound_Dilution Prepare 4X Compound Dilutions Add_Compound 1. Add 5 µL of 4X Compound Compound_Dilution->Add_Compound Kinase_Substrate Prepare 2X Kinase/Substrate Mix Add_Kinase 2. Add 5 µL of 2X Kinase/Substrate Kinase_Substrate->Add_Kinase ATP_Solution Prepare 2X ATP Solution Add_ATP 3. Add 10 µL of 2X ATP (Start Reaction) ATP_Solution->Add_ATP Detection_Mix Prepare 2X Stop/Detection Mix Add_Stop 5. Add 10 µL of 2X Stop/Detection Detection_Mix->Add_Stop Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_1 4. Incubate 60 min at RT Add_ATP->Incubate_1 Incubate_1->Add_Stop Incubate_2 6. Incubate 30-60 min at RT Add_Stop->Incubate_2 Read_Plate 7. Read TR-FRET Signal Incubate_2->Read_Plate Calculate_Ratio Calculate Emission Ratio (665/620 nm) Read_Plate->Calculate_Ratio Normalize Normalize to % Inhibition Calculate_Ratio->Normalize IC50_Curve Generate IC50 Curve Normalize->IC50_Curve G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., Src) RTK->Kinase Substrate Substrate Protein Kinase->Substrate P_Substrate Phosphorylated Substrate Downstream Downstream Signaling P_Substrate->Downstream Inhibitor This compound Inhibitor->Kinase

Caption: Inhibition of a Tyrosine Kinase Signaling Pathway.

Expected Results and Data Interpretation

The primary output of this assay will be an IC50 value for this compound against the target kinase. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget KinaseIC50 (nM)
This compoundSrc50
Staurosporine (Control)Src5

This is example data and actual results may vary.

A successful assay should yield a Z' factor greater than 0.5, indicating a robust and reliable assay window between the positive and negative controls. [13]The dose-response curve for the test compound should be sigmoidal, allowing for accurate determination of the IC50.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal or Small Assay Window - Inactive kinase or substrate- Suboptimal reagent concentrations- Incorrect buffer conditions- Verify enzyme activity with a control substrate.- Titrate kinase, substrate, and ATP to determine optimal concentrations.- Ensure buffer pH and components are correct.
High Background Signal - Non-specific antibody binding- Autofluorescent compound- Increase the concentration of the blocking agent (e.g., Brij-35) in the buffer.- Run a control with the compound in the absence of kinase to check for fluorescence interference.
Poor Z' Factor (<0.5) - High variability between replicate wells- Small dynamic range- Check pipetting accuracy and ensure proper mixing.- Optimize reagent concentrations to maximize the signal-to-background ratio.
Inconsistent IC50 values - Compound instability or precipitation- Inaccurate dilutions- Check the solubility of the compound in the assay buffer.- Prepare fresh compound dilutions for each experiment and verify concentrations.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]
  • Degorce, F., et al. (2009).
  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. [Link]
  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. [Link]
  • Jo, H., et al. (2018). In vitro NLK Kinase Assay. PubMed Central. [Link]
  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
  • International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]
  • Singh, R. K., et al. (2020).
  • PubChem. (n.d.). 4-(5-Bromopyrimidin-2-yl)morpholine. [Link]
  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
  • PubChem. (n.d.). 4-(5-Bromopyrimidin-2-yl)morpholine. [Link]
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. [Link]
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
  • MDPI. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. [Link]
  • MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

Sources

Application Notes and Protocols for Characterizing the Cellular Activity of 4-(5-bromo-3-methylpyridin-2-yl)morpholine, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of a Novel Pyridinyl-Morpholine Compound

The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its presence can confer favorable pharmacokinetic properties and facilitate crucial interactions with biological targets, particularly protein kinases.[1][2] This document provides a comprehensive guide for researchers to elucidate the cellular activity of a novel compound, 4-(5-bromo-3-methylpyridin-2-yl)morpholine. While the specific molecular target of this compound is yet to be fully characterized, its structural motifs suggest a potential role as a kinase inhibitor. Protein kinases are critical regulators of cellular signaling and represent a major class of drug targets, especially in oncology.[3][4]

These application notes are designed to provide a logical, stepwise framework for characterizing the compound's activity, beginning with broad assessments of its impact on cell viability and progressing to more specific assays aimed at identifying its molecular target and mechanism of action within the complex cellular environment. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

Experimental Workflow: A Phased Approach to Characterization

A systematic investigation is crucial to understanding the cellular effects of a new chemical entity. The following workflow outlines a logical progression from general cytotoxicity to specific target engagement.

Experimental_Workflow cluster_0 cluster_1 cluster_2 A Phase 1: General Cytotoxicity Assessment B Phase 2: Pathway Activity & Functional Assays A->B Initial Hit A1 Cell Viability Assays (MTT, MTS) C Phase 3: Direct Target Engagement & Validation B->C Confirmed Activity B1 Reporter Gene Assays C1 Cellular Thermal Shift Assay (CETSA) B2 Phosphorylation Assays (Western Blot, ELISA) C2 NanoBRET™ Target Engagement Assay

Caption: A logical workflow for characterizing a novel compound, from general effects to specific target validation.

Phase 1: Foundational Analysis of Cellular Viability

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's potency and therapeutic window. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable colorimetric methods for assessing metabolic activity, which is often proportional to the number of viable cells.[5][6]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.1894.4%
10.9576.0%
100.6048.0%
1000.1512.0%

Phase 2: Interrogating Cellular Pathways and Function

Once the cytotoxic or anti-proliferative effects are established, the next step is to investigate the compound's impact on specific signaling pathways. As this compound is hypothesized to be a kinase inhibitor, assays that measure the activity of kinase-driven pathways are highly relevant.

Protocol 2: Luciferase Reporter Gene Assay for Pathway Activity

Reporter gene assays are a powerful tool for monitoring the activity of transcription factors that are downstream of key signaling pathways.[7][8] For example, a reporter construct containing the consensus binding site for a transcription factor like NF-κB or AP-1 upstream of a luciferase gene can quantify the activity of pathways such as the MAPK or PI3K/Akt pathways.

Materials:

  • Cell line stably or transiently transfected with a luciferase reporter construct

  • Dual-Luciferase® Reporter Assay System (Promega)[9]

  • This compound

  • Pathway-specific stimulus (e.g., TNF-α for NF-κB)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the compound for 1-2 hours before adding a pathway-specific stimulus.

  • Incubation: Incubate for an additional 6-24 hours, depending on the kinetics of the specific pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol (e.g., using Passive Lysis Buffer).[10]

  • Luciferase Assay: Transfer 20 µL of the cell lysate to a white, opaque 96-well plate. Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.[10]

  • Normalization: Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again for normalization.[9]

Data Analysis: Normalize the experimental (firefly) luciferase activity to the control (Renilla) luciferase activity. Compare the normalized activity in compound-treated cells to that in stimulated, vehicle-treated cells to determine the inhibitory effect.

Phase 3: Confirming Direct Target Engagement in a Cellular Milieu

The definitive step in characterizing a targeted inhibitor is to demonstrate its direct binding to the putative target protein within living cells.[11][12] This confirms that the observed cellular effects are a direct consequence of the compound interacting with its intended target.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced unfolding and aggregation.[13][14]

CETSA_Principle cluster_0 No Compound cluster_1 With Compound A Native Protein B Heat A->B C Denatured & Aggregated Protein B->C D Protein-Compound Complex E Heat D->E F Stabilized Soluble Protein E->F

Caption: Principle of CETSA®: Ligand binding stabilizes the target protein against heat-induced denaturation.

Materials:

  • Intact cells expressing the target kinase

  • This compound

  • PBS and protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat intact cells with the compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.[14]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

Temperature (°C)Soluble Protein (Vehicle)Soluble Protein (Compound)
40100%100%
4595%98%
5070%90%
5540%75%
6015%50%
655%20%
Protocol 4: NanoBRET™ Target Engagement Intracellular Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[16] This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[16] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[17]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring two wavelengths simultaneously

Procedure:

  • Cell Preparation: Harvest and resuspend the cells expressing the NanoLuc®-kinase fusion in Opti-MEM®.

  • Compound and Tracer Addition: In a 384-well plate, add the test compound at various concentrations. Then, add the fluorescent tracer. Finally, add the cell suspension.

  • Equilibration: Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Read the plate on a luminometer, measuring both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission wavelengths.

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a concentration-dependent decrease in the BRET ratio, allowing for the determination of an IC50 value for target engagement.

Conclusion and Future Directions

The suite of assays described in these application notes provides a robust framework for the cellular characterization of this compound. By systematically progressing from broad phenotypic assessments to direct, quantitative measures of target engagement, researchers can build a comprehensive profile of the compound's activity. Positive results from these assays would strongly support the hypothesis that this molecule functions as a kinase inhibitor and would pave the way for more advanced studies, including proteomic profiling to assess selectivity, and in vivo experiments to evaluate its therapeutic potential.

References

  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?.
  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 558-563.
  • AstraZeneca. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16255-16280.
  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats.
  • Berthold Technologies GmbH & Co.KG. BRET (Bioluminescence Resonance Energy Transfer).
  • Selvita. (2025-12-08). A Practical Guide to Target Engagement Assays.
  • National Center for Biotechnology Information. (2016-07-01). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 10(4), e0122269.
  • Selvita. Target Engagement.
  • Jin, B., et al. (2022). Developments in FRET- and BRET-Based Biosensors. Biosensors, 12(10), 896.
  • Xu, X., et al. (2014). Bioluminescence Resonance Energy Transfer (BRET) Imaging in Plant Seedlings and Mammalian Cells. In: Methods in Molecular Biology. Humana Press, Totowa, NJ.
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • ResearchGate. (2025-10-13). (PDF) Developments in FRET- and BRET-Based Biosensors.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 613-622.
  • News-Medical.Net. (2020-12-02). Cellular Thermal Shift Assay (CETSA).
  • Wikipedia. Cellular thermal shift assay.
  • International journal of health sciences. (2022-05-09). An updated review on morpholine derivatives with their pharmacological actions.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • AOBChem USA. 4-((5-Bromo-3-methylpyridin-2-yl)methyl)morpholine.
  • ScienceScholar. (2022-04-13). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences.
  • Di Micco, S., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 12(2), 76.
  • Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.
  • Testa, A., et al. (2020). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 623-635.

Sources

Application Notes and Protocols for 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide for the Modern Researcher

Welcome to this comprehensive guide on the handling and storage of 4-(5-bromo-3-methylpyridin-2-yl)morpholine. As a substituted pyridine derivative incorporating a morpholine moiety, this compound presents unique characteristics that demand careful consideration in a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind them. Our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring the integrity of your research. We will delve into its chemical nature, potential hazards, and best practices for its use, all grounded in established chemical principles and safety protocols.

Part 1: Understanding the Compound - A Chemist's Perspective

The structure of this compound, with its brominated pyridine ring and a morpholine substituent, suggests a compound with specific reactivity and stability concerns. The pyridine ring, an aromatic heterocycle, is generally stable, but the presence of a bromine atom can make it susceptible to certain reactions and potential degradation. Bromopyridines, for instance, can be sensitive to light and moisture.[1][2] The morpholine component is a saturated heterocycle that is generally stable but can be flammable and corrosive.[3][4][5]

Key Physicochemical Properties

A thorough understanding of the physicochemical properties is the foundation of safe and effective handling.

PropertyValueSource
Molecular Formula C9H11BrN2O[6]
Molecular Weight 243.1 g/mol [6]
Appearance Likely a solid, based on similar compoundsInferred from related structures
Solubility Soluble in organic solvents like Methanol, THF, Ethyl Acetate, Acetone, and Toluene.[1][1]
Stability Potentially sensitive to air, moisture, and light.[1][2][1][2]

Part 2: Safety First - A Comprehensive Hazard Assessment

Handling any chemical requires a proactive approach to safety. Based on the known hazards of its constituent parts—bromopyridine and morpholine—we can anticipate the potential risks associated with this compound.

Potential Hazards:
  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][7]

  • Irritation: Causes skin and serious eye irritation.[1][8] May cause respiratory irritation.[1][8]

  • Flammability: While the compound itself is not explicitly classified, the morpholine component is a flammable liquid.[3][4][5] Therefore, precautions against ignition sources are prudent.

  • Instability: Bromopyridines can be unstable, particularly the free base form which can self-oligomerize.[9][10] They can also be sensitive to light.[1]

Personal Protective Equipment (PPE) - Your First Line of Defense

Always wear appropriate PPE when handling this compound.[11]

  • Eye Protection: Chemical splash goggles are essential to protect against splashes.[12]

  • Hand Protection: Wear nitrile or neoprene gloves, as latex is not suitable.[12]

  • Body Protection: A lab coat should be worn to prevent skin contact.[12]

  • Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of any dust or vapors.[12][13]

Part 3: The Laboratory Workflow - From Receipt to Disposal

This section outlines the complete lifecycle of handling this compound in a research environment.

Laboratory Workflow cluster_0 Receiving & Initial Inspection cluster_1 Storage cluster_2 Handling & Use cluster_3 Waste Disposal Receiving Receive Shipment Inspection Inspect for Damage Receiving->Inspection Check Integrity Storage_Location Cool, Dry, Well-Ventilated Area Inspection->Storage_Location Inert_Atmosphere Store Under Inert Gas (e.g., Argon, Nitrogen) Storage_Location->Inert_Atmosphere Fume_Hood Work in a Fume Hood Storage_Location->Fume_Hood Light_Protection Protect from Light Inert_Atmosphere->Light_Protection PPE Wear Appropriate PPE Fume_Hood->PPE Dispensing Use Non-Sparking Tools PPE->Dispensing Reaction_Setup Set Up Reaction Dispensing->Reaction_Setup Waste_Collection Collect in Labeled Container Reaction_Setup->Waste_Collection Waste_Segregation Segregate from Incompatibles Waste_Collection->Waste_Segregation Disposal_Request Submit for Hazardous Waste Disposal Waste_Segregation->Disposal_Request

Caption: A logical workflow for the safe handling of this compound.

Protocol 1: Receiving and Initial Inspection
  • Verify Shipment: Upon receipt, confirm that the container is correctly labeled as this compound.

  • Inspect for Damage: Carefully examine the container for any signs of damage, such as cracks or leaks.[14] If damage is found, do not handle the container and follow your institution's emergency procedures.

  • Documentation: Record the date of receipt and lot number in your laboratory inventory.

Protocol 2: Long-Term Storage

Proper storage is critical to maintain the compound's purity and prevent degradation.

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11][13]

  • Inert Atmosphere: Due to the potential air and moisture sensitivity of bromopyridines, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[2][15]

  • Light Protection: Store in an amber vial or a light-blocking container to prevent photodecomposition.[1]

  • Container Integrity: Ensure the container is tightly sealed to prevent the ingress of moisture and air.[12][14]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents and strong acids.[1][16]

Protocol 3: Dispensing and Handling

All handling of this compound should be performed in a certified chemical fume hood.[12][13]

  • Prepare the Workspace: Ensure the fume hood is clean and uncluttered. Have all necessary equipment, including non-sparking tools, readily available.[14]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the hazard assessment section.

  • Inert Atmosphere Transfer (if necessary): If the compound is stored under an inert atmosphere, use appropriate techniques (e.g., a glove box or Schlenk line) for dispensing to maintain its integrity.

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the compound to the vial and seal it immediately.

  • Cleaning: Clean any spills immediately with a suitable absorbent material and dispose of it as hazardous waste.[13] Wash hands thoroughly after handling.[3]

Protocol 4: Waste Disposal

Proper disposal is a legal and ethical responsibility.

  • Waste Collection: Collect all waste materials containing this compound in a clearly labeled, sealed, and compatible waste container.[13]

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[13] Never pour chemical waste down the drain.[11]

Part 4: Troubleshooting and Scientific Insights

Problem: The compound appears discolored (e.g., pinkish or brown) upon receipt or after storage. Potential Cause: This could indicate degradation of the compound, possibly due to exposure to air, moisture, or light.[10] Solution: It is advisable to verify the purity of the compound using analytical techniques such as NMR or LC-MS before use. If significant degradation is observed, it may be necessary to acquire a fresh batch.

Problem: Poor solubility in a reaction solvent. Potential Cause: While soluble in many organic solvents, the specific reaction conditions (e.g., temperature, presence of other reagents) might affect its solubility. Solution: Consider gentle heating or sonication to aid dissolution. Alternatively, a different solvent system may be required. Always perform a small-scale solubility test before committing to a large-scale reaction.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible handling and storage of this compound are paramount for ensuring both the safety of laboratory personnel and the integrity of scientific research. By understanding its chemical nature, adhering to strict safety protocols, and employing best practices in the laboratory, researchers can confidently and effectively utilize this compound in their drug discovery and development endeavors.

References

  • BenchChem. (n.d.). Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide.
  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
  • Fisher Scientific. (2010, August 6). Morpholine - SAFETY DATA SHEET.
  • MsdsDigital.com. (n.d.). MORPHOLINE.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Apollo Scientific. (n.d.). Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Pyridine.
  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-(5-BROMOPYRIDIN-3-YL)MORPHOLINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Kobayashi, S., & et al. (n.d.). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor.
  • PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine.
  • Reddit. (2024, October 4). Help with 4-Bromopyridine HCl.
  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity.
  • AOBChem USA. (n.d.). 4-((5-Bromo-3-methylpyridin-2-yl)methyl)morpholine.
  • Autech Industry Co.,Limited. (n.d.). Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-methylpyridine 3430-21-5.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(5-bromo-3-methylpyridin-2-yl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis, particularly focusing on overcoming low yields.

Troubleshooting Guide: Low Yields and Impurities

Low yields in the synthesis of this compound, typically achieved through a Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling reaction, are a common frustration. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Q1: My Buchwald-Hartwig amination of 2,5-dibromo-3-methylpyridine with morpholine is resulting in a low yield. What are the most likely causes?

Low yields in this specific palladium-catalyzed reaction often stem from several key areas: catalyst inhibition/deactivation, suboptimal reaction conditions, or issues with the starting materials.

1. Catalyst Inhibition and Deactivation: The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated and inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

2. Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the reaction. For pyridine substrates, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands are often required to shield the palladium from the pyridine nitrogen and promote the desired reaction.[1]

3. Suboptimal Reaction Conditions:

  • Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[2] Incomplete deprotonation of the amine or side reactions can occur with weaker or inappropriate bases.

  • Solvent: The solvent must be anhydrous and capable of dissolving all reactants.[1] Common solvents include toluene and dioxane. Residual water can lead to catalyst deactivation and hydrolysis of starting materials or products.

  • Temperature: While heat is necessary to drive the reaction, excessive temperatures can lead to catalyst decomposition and the formation of byproducts.[1]

4. Reagent Quality:

  • Starting Materials: Ensure the purity of 2,5-dibromo-3-methylpyridine and morpholine. Impurities can act as catalyst poisons.[1]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen.[3] Ensure all reagents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.

Caption: A flowchart for troubleshooting low yields.

Q2: I'm observing significant amounts of hydrodehalogenation (loss of bromine) and/or starting material in my final product mixture. How can I minimize these side reactions?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[4]

Minimizing Hydrodehalogenation:

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands can often favor the desired C-N bond formation.

  • Base: The presence of trace amounts of water can contribute to hydrodehalogenation. Ensure your base and solvent are scrupulously dry.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Addressing Unreacted Starting Material:

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 1-2 mol % of the palladium precursor.

  • Equivalents of Morpholine and Base: Ensure you are using a slight excess of morpholine (e.g., 1.2-1.5 equivalents) and a sufficient amount of base (e.g., 1.4-2.0 equivalents) to drive the reaction to completion.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of this compound?

While yields can vary depending on the specific conditions and scale, optimized Buchwald-Hartwig aminations for similar substrates can often achieve yields in the range of 60-88%.[5] However, initial attempts may be lower, and optimization is often necessary.

Q2: Are there alternative synthetic routes to consider if the Buchwald-Hartwig amination is problematic?

Yes, a nucleophilic aromatic substitution (SNAr) reaction is a potential alternative. This approach would typically involve reacting 2-bromo-5-chloro-3-methylpyridine with morpholine. In this case, the chlorine atom would be the leaving group. SNAr reactions on pyridine rings are often facilitated by the electron-withdrawing nature of the ring nitrogen.[6] However, these reactions may require harsher conditions (higher temperatures) compared to palladium-catalyzed methods.

Q3: What are the key parameters to screen when optimizing the reaction?

A systematic optimization should involve screening the following parameters:

ParameterVariables to ScreenRationale
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Different precursors can have varying activity and stability.
Ligand XPhos, SPhos, RuPhos, BINAPThe ligand is critical for stabilizing the catalyst and promoting the reaction.[2]
Base NaOtBu, K₂CO₃, Cs₂CO₃The strength and solubility of the base can significantly impact the reaction rate.[1]
Solvent Toluene, Dioxane, THFThe solvent affects the solubility of reagents and the reaction temperature.
Temperature 80 °C, 100 °C, 110 °CTemperature affects the reaction rate but can also lead to decomposition.[2]

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is a representative example and may require further optimization for your specific setup.

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add 2,5-dibromo-3-methylpyridine (1.0 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and XPhos (0.03 equiv, 3 mol%) to a dry Schlenk tube.

  • Add NaOtBu (1.4 equiv).

  • Seal the Schlenk tube, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Add morpholine (1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.[2]

Visualizing the Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim HX H-Base⁺ X⁻ Deprotonation->HX RedElim->Pd0 Product ArX Ar-Br (2,5-dibromo-3-methylpyridine) ArX->OxAdd Amine R₂NH (Morpholine) Amine->AmineCoord Base Base (NaOtBu) Base->Deprotonation Product Ar-NR₂ (Product) Product->RedElim

Caption: Catalytic cycle of Buchwald-Hartwig amination.

References

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • National Center for Biotechnology Information. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
  • National Center for Biotechnology Information. (2018, May 25). Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(5-bromo-3-methylpyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to confidently navigate the experimental challenges and achieve optimal results.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This powerful transformation allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this case, the reaction couples 2,5-dibromo-3-methylpyridine with morpholine. The regioselectivity of this reaction is a key consideration, as the starting material possesses two bromine atoms at different positions on the pyridine ring. Generally, the C2 position on the pyridine ring is more activated towards oxidative addition in palladium-catalyzed reactions due to the electronic influence of the ring nitrogen, leading to preferential amination at this site.

This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues and ensuring the purity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most effective method for synthesizing this compound?

The most robust and widely used method is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally provides good to excellent yields when optimized. The key components of this reaction are a palladium precursor, a phosphine ligand, a base, and an appropriate solvent.

Q2: Which starting material should I use?

The recommended starting material is 2,5-dibromo-3-methylpyridine. The bromine atom at the 2-position is more susceptible to oxidative addition by the palladium catalyst, leading to the desired regioselective amination with morpholine.

Q3: How do I choose the right catalyst system (palladium precursor and ligand)?

The choice of the catalyst system is critical for a successful reaction. A common combination is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand. For the amination of heteroaryl halides with secondary amines like morpholine, ligands such as RuPhos or XantPhos have shown to be effective.[1] The selection of the optimal ligand may require screening, as it can significantly impact the reaction rate and yield.

Q4: What is the role of the base in this reaction, and which one should I use?

The base is essential for the deprotonation of the amine and the subsequent formation of the palladium-amide complex, which is a key step in the catalytic cycle. Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice and often leads to high reaction rates.[3] However, for substrates that are sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, potentially requiring higher reaction temperatures or longer reaction times. The use of a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be explored to achieve homogeneous reaction conditions, which can be advantageous for reaction monitoring and scale-up.[1]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate) before analysis. This will allow you to track the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section provides guidance on how to address common issues.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents or solvents.1. Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly. Consider using a pre-formed palladium-ligand complex. 2. Screen a panel of ligands (e.g., RuPhos, XantPhos, BrettPhos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). 3. Gradually increase the reaction temperature and monitor for product formation. Extend the reaction time. 4. Use anhydrous, deoxygenated solvents. Ensure the purity of your starting materials.
Formation of Side Products 1. Hydrodehalogenation: Replacement of the bromine atom with hydrogen. 2. Double amination: Reaction of morpholine at both bromine positions.1. This can be caused by β-hydride elimination from the palladium-amide intermediate. Using a bulkier ligand can sometimes suppress this side reaction. Ensure the reaction is performed under an inert atmosphere. 2. This is less likely due to the deactivation of the pyridine ring after the first amination. However, if observed, reducing the equivalents of morpholine and carefully controlling the reaction time can help.
Difficult Purification 1. Presence of residual palladium catalyst. 2. Co-elution of product with starting material or byproducts.1. After the reaction, filtering the diluted reaction mixture through a pad of Celite can help remove some of the palladium residues. A charcoal treatment of the crude product solution can also be effective. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound via Buchwald-Hartwig amination.

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2,5-dibromo-3-methylpyridine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Addition of Base: Add NaOtBu (1.4 mmol, 1.4 equiv) to the Schlenk tube.

  • Addition of Solvent and Amine: Remove the tube from the glovebox and add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-(5-bromo-4-methylpyridin-2-yl)morpholine.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizing the Process

To better understand the key processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the general experimental workflow.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amide Complex Amide Complex Oxidative Addition Complex->Amide Complex Morpholine, -HBr Product Complex Product Complex Amide Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L - Product Ar-Br Ar-Br Morpholine Morpholine Product Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Continue reaction E Work-up and Extraction D->E Reaction complete F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Sources

Technical Support Center: Synthesis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important building block. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Part I: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the palladium-catalyzed Buchwald-Hartwig amination, the most prevalent and efficient method for this transformation.[1] The reaction typically involves coupling a dihalomethylpyridine, such as 2,5-dibromo-3-methylpyridine, with morpholine.

Q1: My reaction has stalled, showing low or no conversion of the starting 2,5-dibromo-3-methylpyridine. What are the likely causes?

A1: Low conversion is a frequent issue, often pointing to the deactivation of the catalytic system or suboptimal reaction conditions. Let's break down the primary culprits:

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are highly sensitive to oxygen. Oxidative degradation of phosphine ligands or the formation of inactive palladium species can halt the catalytic cycle.

    • Troubleshooting: Ensure all reagents and the solvent are rigorously deoxygenated. Use Schlenk techniques or a glovebox for the entire setup.[2] Consider using pre-formed, air-stable palladium precatalysts (e.g., RuPhos or BrettPhos precatalysts), which have shown high efficacy in coupling reactions involving pyridines.[3][4]

  • Base Inefficiency: The base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)) is critical for deprotonating the morpholine and facilitating the reductive elimination step. If the base is old, has absorbed moisture, or is not strong enough, the reaction will not proceed efficiently.

    • Troubleshooting: Use a fresh bottle of a strong, non-nucleophilic base. NaOtBu is a common choice for these reactions.[1] Ensure it is a fine powder and has been stored under an inert atmosphere.

  • Insufficient Temperature: While some modern catalysts can operate at lower temperatures, the amination of heteroaryl halides often requires elevated temperatures (e.g., 80-110 °C) to drive the oxidative addition and reductive elimination steps effectively.[5]

    • Troubleshooting: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.

Q2: I'm observing a significant amount of a side product with a mass corresponding to 3-methyl-2-morpholinopyridine (hydrodehalogenation at the C5 position). How can I prevent this?

A2: This side product results from hydrodehalogenation , where the bromine atom at the C5 position is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings and can occur through several pathways, including the β-hydride elimination from intermediate palladium-amido complexes.[6]

  • Mechanism of Formation: This side reaction can be exacerbated by certain ligands or the presence of trace water, which can act as a hydride source.

  • Preventative Measures:

    • Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, SPhos, BrettPhos) are often superior to ligands like BINAP for heteroaryl couplings, as they promote the desired C-N reductive elimination over side reactions.[3][4]

    • Strictly Anhydrous Conditions: Ensure your solvent (e.g., toluene, THF, dioxane) is anhydrous and that all glassware is oven-dried. Moisture can hydrolyze the base and contribute to catalyst decomposition pathways that favor hydrodehalogenation.

    • Base Stoichiometry: Using a slight excess of the base (e.g., 1.4 equivalents) is standard, but a large excess can sometimes promote side reactions.[1][6] Ensure accurate measurement.

Q3: My LC-MS analysis shows a di-substituted product, 4,4'-(3-methylpyridine-2,5-diyl)dimorpholine. Why is this happening and how can I achieve mono-substitution?

A3: The formation of a di-substituted product indicates that the amination reaction has occurred at both the C2 and C5 positions of the 2,5-dibromo-3-methylpyridine starting material.

  • Cause - Reactivity and Stoichiometry: While the C2 position of a pyridine ring is generally more reactive towards palladium-catalyzed amination due to the electronic influence of the ring nitrogen, prolonged reaction times, high temperatures, or an excess of morpholine can drive the reaction at the less reactive C5 position.[1]

  • Solutions for Regioselectivity:

    • Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) relative to the 2,5-dibromo-3-methylpyridine to favor mono-amination.

    • Monitor Reaction Progress: Carefully track the reaction using TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.

    • Consider an Alternative Starting Material: Using 2-chloro-5-bromo-3-methylpyridine can provide enhanced selectivity. The C-Cl bond is generally less reactive than the C-Br bond in the oxidative addition step of the Buchwald-Hartwig reaction, allowing for selective amination at the C2 position (displacing the chloro group) while leaving the C5-bromo group intact.

Part II: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand system for coupling morpholine with a bromopyridine?

A1: The choice of catalyst and ligand is crucial for success. While older systems like Pd/P(o-tolyl)₃ were foundational, modern biarylphosphine ligands offer superior yields and broader substrate scope.[6] For heteroaromatic substrates, bulky and electron-rich ligands are preferred as they accelerate the rate-limiting reductive elimination step.

Table 1: Comparison of Palladium Catalyst Systems for Amination of Bromo-Aminopyridine Analogs

Palladium Source Ligand/Precatalyst Base Solvent Temp (°C) Reported Yield (%) Reference
Pd₂(dba)₃ SPhos LiHMDS THF 65 76 [4]
Pd₂(dba)₃ BINAP LiHMDS THF 65 71 [4]
RuPhos Precatalyst - LiHMDS THF 65 83 [4]

| BrettPhos Precatalyst| - | LiHMDS | THF | 65 | 78 |[4] |

Recommendation: For the synthesis of this compound, starting with a RuPhos or BrettPhos precatalyst is highly recommended due to their high reactivity and stability, which often translates to higher yields and cleaner reactions.[3][4]

Q2: What is the mechanistic role of the base and how do I choose the right one?

A2: The base plays two critical roles in the Buchwald-Hartwig catalytic cycle:

  • Amine Deprotonation: It deprotonates the morpholine (or the palladium-amine complex) to form the more nucleophilic amide.

  • Facilitating Reductive Elimination: It assists in the final, product-forming step by ensuring the palladium complex is in the correct state to eliminate the arylamine product.

Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and lithium bis(trimethylsilyl)amide (LiHMDS). For cyclic secondary amines like morpholine, a strong, non-coordinating base like NaOtBu or LiHMDS is generally most effective.[4][6] Weaker bases like K₃PO₄ are often insufficient for these couplings unless a specialized catalytic system is used.

Q3: How can I design an effective purification strategy for the final product?

A3: Purification can be challenging due to structurally similar impurities. A robust strategy involves a combination of work-up and chromatography.

Recommended Work-up and Purification Protocol:

  • Quenching: After cooling the reaction to room temperature, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2]

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate, is usually effective at separating the product from less polar starting materials and more polar impurities.

Part III: Visualizations & Protocols
Core Reaction Mechanism

The synthesis proceeds via the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar)(PdII)(X)L_n Pd0->OxAdd AmineCoord Amine Coordination [(Ar)(PdII)(HNR₂)(X)L_n] OxAdd->AmineCoord Amido Palladium Amido Complex (Ar)(PdII)(NR₂)L_n AmineCoord->Amido - [Base-H]⁺X⁻ Product Ar-NR₂ (Product) Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Start Ar-X Start->Pd0 + Ar-X (Oxidative Addition) Amine HNR₂ Amine->OxAdd + HNR₂ Base Base Base->AmineCoord + Base BaseH [Base-H]⁺X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart decision decision start Start: Low Product Yield c1 Is starting material consumed? start->c1 Check Reaction Conversion end_ok Problem Resolved c2 Investigate Catalyst/Conditions c1->c2 No c3 Analyze Side Products c1->c3 Yes a1 Verify inert atmosphere (use Schlenk/glovebox). Use fresh, degassed solvent. c2->a1 Step 1 a2 Use fresh, high-purity base (e.g., NaOtBu). Ensure accurate stoichiometry. a1->a2 a3 Increase temperature by 10-20°C. Consider a more active catalyst (e.g., RuPhos precatalyst). a2->a3 a3->end_ok d1 Major side product detected? c3->d1 a4 Use bulkier ligand (e.g., RuPhos). Ensure strictly anhydrous conditions. d1->a4 Yes (Hydrodehalogenation) a5 Reduce morpholine to 1.1 eq. Monitor reaction closely and stop upon SM consumption. d1->a5 Yes (Di-substitution) a6 Optimize work-up and purification. Consider a different solvent. d1->a6 No (General 'messy' reaction) a4->end_ok a5->end_ok a6->end_ok

Caption: A logical workflow for troubleshooting low-yield reactions.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of dihalopyridines.[1]

Materials:

  • 2,5-Dibromo-3-methylpyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Precatalyst (e.g., G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk tube/flask)

Procedure:

  • Setup: In a glovebox or under a positive pressure of argon, add 2,5-dibromo-3-methylpyridine, the RuPhos precatalyst, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the tube from the glovebox (if used) and add anhydrous toluene via syringe, followed by the morpholine.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

References
  • Fors, B. P., et al. (2009). A Simple Approach Towards N³-substituted-2,3-diaminopyridines.
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. [Link]
  • Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]

Sources

Purification challenges of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Refining the Research Plan

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Technical Support Center: Solubility Enhancement for 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(5-bromo-3-methylpyridin-2-yl)morpholine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a heterocyclic compound featuring a substituted pyridine ring linked to a morpholine moiety. While the morpholine and pyridine rings contain nitrogen atoms that can act as hydrogen bond acceptors and impart some polarity, the overall structure possesses significant lipophilicity due to the bromo- and methyl- substituents on the pyridine ring. This chemical architecture often leads to poor aqueous solubility at physiological pH, a common hurdle for many drug candidates.[1][2] Poor solubility can lead to underestimated potency, high variability in assay results, and precipitation during serial dilutions.[3]

This guide will walk you through a systematic approach to enhance the solubility of this compound for reliable and reproducible assay performance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What's the first thing I should check?

Answer: The first and most critical step is to assess the impact of pH on the compound's solubility. Your compound, this compound, has two basic nitrogen atoms: one in the pyridine ring and one in the morpholine ring.[4][5] In acidic conditions, these nitrogens can become protonated, forming a positively charged salt that is significantly more soluble in aqueous media.[6][7]

Troubleshooting Protocol: pH Adjustment

  • Determine the pKa: If not known, estimate the pKa of the basic nitrogens. The morpholine nitrogen typically has a pKa around 8.5, while the pyridine nitrogen's pKa is lower, around 5.2 (this will be influenced by the substituents).

  • Prepare Acidic Buffers: Prepare a range of buffers with pH values below the estimated pKa (e.g., pH 2, 4, 6). A common choice is a citrate or acetate buffer.

  • Test Solubility: Attempt to dissolve a small, known amount of the compound in each buffer. Visually inspect for complete dissolution.

  • Quantify (Optional but Recommended): Use techniques like UV-Vis spectrophotometry or HPLC to determine the saturation solubility at each pH.

  • Select Assay-Compatible pH: Choose the lowest pH that provides adequate solubility and is compatible with your assay system. Many cellular assays can tolerate a final pH between 6.8 and 7.2. Remember that the pH of your concentrated stock solution can be highly acidic, as long as the final dilution in the assay medium is buffered back to a physiologically acceptable range.

Causality: By lowering the pH, you increase the fraction of the compound that exists in its protonated, cationic form. This charged species interacts more favorably with polar water molecules, disrupting the crystal lattice energy of the solid compound and leading to enhanced solubility.[6]

Q2: pH adjustment isn't sufficient or is incompatible with my assay. What is the next logical step?

Answer: The use of co-solvents is the next most common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving lipophilic compounds.

Common Co-solvents for Assay Development

Co-SolventTypical Starting Stock Conc.Max Assay Conc.Key Considerations
DMSO (Dimethyl sulfoxide)10-50 mM< 0.5% (v/v)The most common starting point. Can be cytotoxic and interfere with some enzyme assays at higher concentrations.[9]
Ethanol 10-50 mM< 1% (v/v)Generally well-tolerated by cells. Can cause protein precipitation at higher concentrations.
PEG 400 (Polyethylene Glycol 400)10-50 mM1-5% (v/v)Low toxicity, often used in in vivo formulations. Can be viscous.[9]
Propylene Glycol 10-50 mM< 1% (v/v)Another low-toxicity option suitable for many applications.[10]

Troubleshooting Protocol: Co-Solvent Usage

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM). Gentle warming or sonication may be required.

  • Perform Serial Dilutions: Serially dilute this stock solution into your aqueous assay buffer.

  • Observe for Precipitation: Carefully observe each dilution step for any signs of the compound crashing out of solution (cloudiness, precipitate). This is a critical step to determine the "kinetic solubility" limit in your assay medium.

  • Validate with a Co-solvent Control: Crucially , run a parallel experiment with equivalent concentrations of the co-solvent alone (a "vehicle control") to ensure it does not interfere with your assay readout.[11]

Causality: Co-solvents work by reducing the dielectric constant of the water, making the bulk solvent less polar.[12] This decreases the energy penalty required to create a cavity in the solvent for the nonpolar solute, thereby increasing its solubility.[8]

Q3: My compound still precipitates upon dilution, even with co-solvents. Are there more advanced options?

Answer: Yes. When pH and co-solvents are insufficient, complexation agents like cyclodextrins are an excellent next choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[13] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.[14][15][16]

Recommended Cyclodextrins for Research

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-Cyclodextrin HP-β-CDMost commonly used due to high water solubility and low toxicity.[13]
Sulfobutylether-β-Cyclodextrin SBE-β-CD (Captisol®)Has a charged group, leading to very high aqueous solubility and effective complexation. Often used in parenteral formulations.[14]

Workflow for Solubility Enhancement

The following diagram illustrates a systematic workflow for tackling solubility issues with this compound.

Solubility_Workflow start Compound Precipitation in Aqueous Buffer check_ph Is the compound ionizable? (Yes, it's a weak base) start->check_ph adjust_ph Protocol 1: pH Adjustment (e.g., pH 4-6 buffer) check_ph->adjust_ph Yes ph_success Solubility Achieved? adjust_ph->ph_success use_cosolvent Protocol 2: Use Co-solvents (e.g., DMSO, EtOH) ph_success->use_cosolvent No / Assay Incompatible end_success Proceed with Assay (with appropriate vehicle controls) ph_success->end_success Yes cosolvent_success Solubility Achieved? use_cosolvent->cosolvent_success use_cyclodextrin Protocol 3: Use Cyclodextrins (e.g., HP-β-CD) cosolvent_success->use_cyclodextrin No cosolvent_success->end_success Yes cyclo_success Solubility Achieved? use_cyclodextrin->cyclo_success advanced_methods Consider Advanced Methods: - Solid Dispersions - Nanosuspensions - Lipid-based formulations cyclo_success->advanced_methods No cyclo_success->end_success Yes

Caption: Decision workflow for enhancing compound solubility.

Troubleshooting Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Facilitate Complexation: Mix thoroughly. This can be done by stirring or sonicating the mixture for several hours, or even overnight, at room temperature.

  • Remove Un-dissolved Compound: If any solid remains, centrifuge the solution and filter it through a 0.22 µm filter to remove any un-dissolved material. The resulting clear solution contains your solubilized compound.

  • Determine Concentration: Use an appropriate analytical method (e.g., HPLC, LC-MS) to accurately determine the final concentration of your compound in the cyclodextrin solution.

  • Validate with a Cyclodextrin Control: As with co-solvents, you must test the cyclodextrin solution alone in your assay to ensure it doesn't cause artifacts.

Causality: The lipophilic bromo-methyl-pyridine end of your molecule fits snugly into the hydrophobic core of the cyclodextrin, while the more polar morpholine group can remain exposed to the aqueous environment. This complex presents a hydrophilic exterior to the water, effectively "hiding" the poorly soluble part of the molecule and dramatically increasing its apparent solubility.[13][]

Q4: What other, more specialized techniques can be used if all else fails?

Answer: If the above methods are not successful, several advanced formulation strategies can be employed, though they often require more specialized equipment and development.[18][19][20]

  • Amorphous Solid Dispersions: The compound is molecularly dispersed in a hydrophilic polymer matrix. This prevents the formation of a stable crystal lattice, which is a major barrier to dissolution.[21]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly speed up the dissolution rate according to the Noyes-Whitney equation.[9][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective, particularly for oral delivery in in vivo studies.[9][19]

These techniques are typically employed in later-stage drug development but can be adapted for challenging discovery-phase compounds.

References
  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL:[Link]
  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: ResearchG
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL:[Link]
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL:[Link]
  • Title: Strategies to address low drug solubility in discovery and development Source: PubMed URL:[Link]
  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL:[Link]
  • Title: Strategies to Address Low Drug Solubility in Discovery and Development Source: Semantic Scholar URL:[Link]
  • Title: Solubilization techniques used for poorly water-soluble drugs Source: PubMed Central (PMC) URL:[Link]
  • Title: Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs Source: PubMed URL:[Link]
  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL:[Link]
  • Title: Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs Source: ResearchG
  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chel
  • Title: solubility enhancement and cosolvency by madhavi Source: Slideshare URL:[Link]
  • Title: Review on Solubility Enhancement Techniques for Poorly Soluble Drugs Source: Auctores URL:[Link]
  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PubMed Central (PMC) URL:[Link]
  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: World Journal of Pharmaceutical Research URL:[Link]
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central (PMC) URL:[Link]
  • Title: Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals Source: Asian Journal of Dental and Health Sciences URL:[Link]
  • Title: Morpholine Source: Sciencemadness Wiki URL:[Link]
  • Title: Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents Source: PubMed URL:[Link]
  • Title: Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic

Sources

Stability issues with 4-(5-bromo-3-methylpyridin-2-yl)morpholine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-bromo-3-methylpyridin-2-yl)morpholine

A Guide to Ensuring Solution Stability in Research Applications

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Maintaining the integrity of your experimental compounds is paramount for reproducible and reliable data. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, solvent choice, temperature, and exposure to light. As a substituted pyridine derivative, the molecule's reactivity is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The morpholine moiety is attached at the C2 position, which is susceptible to nucleophilic substitution, while the pyridine nitrogen's basicity influences its behavior in solution.

  • pH: Both acidic and basic conditions can promote degradation, primarily through hydrolysis of the C-N bond between the pyridine ring and the morpholine moiety. Acidic conditions may protonate the pyridine nitrogen, potentially activating the ring for nucleophilic attack, while strongly basic conditions can also catalyze hydrolysis.

  • Solvents: Protic solvents, especially water, can act as nucleophiles and participate in hydrolysis. The choice of an appropriate organic solvent is critical.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Therefore, solutions should be stored at recommended cool temperatures.

  • Light: Bromo-aromatic compounds can be susceptible to photodecomposition. It is advisable to protect solutions from light, especially during long-term storage or extended experiments.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure maximum stability, stock solutions should be prepared in a suitable anhydrous aprotic solvent (e.g., DMSO, DMF, Dioxane). We recommend the following storage conditions:

  • Short-Term (1-2 weeks): Store at 2-8°C, protected from light.

  • Long-Term (months): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Containers should be tightly sealed to prevent moisture absorption.

Q3: What are the likely degradation products I might observe?

A3: The most probable degradation pathway is the hydrolysis of the bond between the pyridine ring and the morpholine nitrogen. This would yield two primary products: 5-bromo-3-methylpyridin-2-ol and morpholine . These can be detected as new peaks in analytical techniques like HPLC or LC-MS.

Q4: Can I use aqueous buffers to prepare my working solutions?

A4: While many biological assays require aqueous buffers, prolonged incubation in such media can lead to degradation. If aqueous solutions are necessary, they should be prepared fresh from a concentrated stock in an organic solvent immediately before use. It is crucial to assess the compound's stability in your specific assay buffer over the time course of the experiment. A stability study (see Protocol 2) is highly recommended. The pH of the buffer is a critical parameter to control and optimize for stability.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical framework for identifying and resolving problems related to compound instability.

Q: My experimental results are inconsistent, or the biological activity of my compound seems to decrease over time. Could this be a stability issue?

A: Yes, inconsistent results or a loss of potency are classic indicators of compound degradation. The workflow below provides a systematic approach to troubleshooting this issue.

G start_node Inconsistent Results or Loss of Activity Observed check_node Check Solution Preparation and Storage Conditions start_node->check_node decision_node Were Solutions Freshly Prepared from Solid or a Validated Stock in Anhydrous Solvent? check_node->decision_node hplc_node Perform HPLC/LC-MS Analysis on the Solution decision_node->hplc_node No decision_node->hplc_node Yes/Unsure compare_node Compare to a Freshly Prepared Reference Standard hplc_node->compare_node stable_node Result: Compound is Stable. Investigate Other Experimental Variables (e.g., Assay, Reagents). compare_node->stable_node Purity is High (>95%) degraded_node Result: Degradation Confirmed. (Purity <95% or significant degradant peaks) compare_node->degraded_node Purity is Low or Degradants Present action_node Action: Review and Optimize Handling Protocol. - Use fresh solutions - Store stock at -80°C - Perform stability study in assay media (Protocol 2) degraded_node->action_node

Caption: Troubleshooting workflow for suspected compound instability.

Q: I see unexpected peaks in my HPLC or LC-MS analysis. How can I identify them?

A: New peaks, particularly those that grow over time, are likely degradation products.

  • Check Molecular Weights: If using LC-MS, determine the molecular weight of the new peaks. The expected hydrolysis products are 5-bromo-3-methylpyridin-2-ol (MW ≈ 188.0 g/mol ) and morpholine (MW ≈ 87.1 g/mol ).

  • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) as described in Protocol 3. This can help generate the degradant peaks in larger quantities, confirming their identity by comparing their retention times with the unknown peaks in your experimental sample.

Data Summary: Recommended Handling & Storage

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSO, DMF, or DioxaneAprotic solvents minimize the risk of hydrolysis.
Stock Conc. 1-10 mMHigher concentrations can sometimes improve stability.
Storage Temp. -20°C to -80°C (Long-term)Low temperatures significantly reduce degradation kinetics.
Light Exposure Store in amber vials or protect from lightBromo-aromatic compounds can be photosensitive.
Aqueous Media Prepare fresh before use; minimize time in bufferWater is a reactant in the primary hydrolysis degradation pathway.
pH of Media Near neutral (pH 6-8); verify experimentallyExtreme pH values can catalyze hydrolysis.

Potential Degradation Pathway

The primary anticipated route of degradation for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the C-N bond connecting the morpholine ring to the pyridine scaffold.

Caption: Proposed hydrolytic degradation of the title compound.

Experimental Protocols

Protocol 1: Preparation and Handling of Stock Solutions

This protocol ensures the initial integrity of the compound.

  • Weighing: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Dissolution: Add the solvent to the solid to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming (<40°C) or sonication can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed, light-protecting vials (e.g., amber glass).

  • Storage: Store the aliquots at -80°C for long-term stability. For daily use, an aliquot can be kept at 4°C for a limited time (stability should be verified, max 1-2 weeks).

Protocol 2: Assessing Solution Stability by HPLC

This method allows you to quantify the stability of the compound in your specific experimental buffer or solvent over time.

  • Instrumentation: Use an HPLC system equipped with a UV detector. A C18 reverse-phase column is typically suitable for this class of compounds.

  • Initial Sample (T=0):

    • Prepare a fresh solution of the compound in your desired solvent/buffer at the final working concentration.

    • Immediately inject a sample onto the HPLC and acquire the chromatogram. This serves as your baseline reference.

    • Record the peak area of the main compound peak.

  • Time-Course Analysis:

    • Store the solution under your exact experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), inject another sample from the same solution.

    • Record the peak area of the main compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Area at T=x / Area at T=0) * 100.

    • A loss of >5-10% of the main peak area is generally considered significant degradation.

Protocol 3: Forced Degradation Study

This study helps to identify potential degradation products and understand the compound's liabilities.

  • Prepare Solutions: Prepare five separate solutions of the compound (~0.1-1 mg/mL) in a stable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2-8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2-8 hours.

    • Thermal Degradation: Incubate one solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose one solution to direct UV or white light for 24 hours.

  • Analysis: After the incubation period (neutralize the acidic and basic samples first), analyze all samples by HPLC or LC-MS. Compare the chromatograms to an unstressed control sample to identify the degradation products formed under each condition.

References

  • BenchChem (2025). Technical Support Center: Hydrolysis of 3-Pyridine Thioacetyl Morpholine. BenchChem.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • BenchChem (2025).
  • Gajewska, M., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(10), 18436-18451. [Link]
  • Penta chemicals (2025).
  • Scribd. Effect of Substituents On Basicity of Pyridine. Scribd. [Link]
  • Carl ROTH.
  • Thermo Fisher Scientific. Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine. Thermo Fisher Scientific.
  • Thermo Fisher Scientific (2010). Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE. Thermo Fisher Scientific.
  • Knapp, J. S., & Brown, H. (2025). The microbial degradation of morpholine. Journal of Applied Bacteriology, 67(3), 267-275. [Link]
  • Combourieu, B., et al. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Technical Support Center: Debromination of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the debromination of 4-(5-bromo-3-methylpyridin-2-yl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and avoid common pitfalls.

Introduction

The reductive removal of a bromine atom from the pyridine ring of this compound is a critical step in the synthesis of various compounds of interest. While seemingly straightforward, this reaction can be prone to several side reactions, leading to reduced yields, impure products, and challenging purifications. This guide provides a systematic approach to understanding and overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the debromination process, offering potential causes and actionable solutions.

Issue 1: Incomplete Debromination and Low Yield

  • Symptoms: Significant amount of starting material, this compound, remains after the reaction, as observed by TLC, LC-MS, or NMR. The yield of the desired product, 4-(3-methylpyridin-2-yl)morpholine, is lower than expected.

  • Potential Causes & Solutions:

    Cause Scientific Rationale Recommended Action
    Catalyst Inactivity The palladium catalyst (e.g., Pd/C) may be old, poisoned, or of poor quality. Impurities in the starting material or solvent can deactivate the catalyst.Use a fresh, high-quality catalyst. Ensure all reagents and solvents are pure and dry. Consider a pre-reduction of the catalyst if applicable.
    Insufficient Hydrogen Pressure For catalytic hydrogenation, inadequate hydrogen pressure can lead to slow or incomplete reaction.[1]Increase the hydrogen pressure. Typical pressures range from atmospheric to 50 psi, but optimization may be necessary. Ensure the reaction vessel is properly sealed.
    Inappropriate Solvent The choice of solvent can significantly impact reaction kinetics.Screen different solvents. Alcohols (e.g., ethanol, methanol) or ethyl acetate are common choices for catalytic hydrogenation.
    Suboptimal Temperature The reaction may require thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature. However, be cautious as higher temperatures can sometimes promote side reactions.[2]
    Incorrect Base In methods like palladium-catalyzed reactions with a hydride source, the choice and amount of base are crucial.[2]If using a hydride source other than H₂, ensure the base is appropriate. For catalytic hydrogenation, a base is often used to neutralize the HBr byproduct.[1] Consider using a non-nucleophilic base like triethylamine or potassium carbonate.

Issue 2: Formation of Unexpected Byproducts

  • Symptoms: The appearance of new spots on TLC or unexpected peaks in LC-MS or NMR analysis that do not correspond to the starting material or the desired product.

  • Potential Causes & Solutions:

    Cause Scientific Rationale Recommended Action
    Pyridine Ring Reduction Under harsh hydrogenation conditions (high pressure, high temperature, or highly active catalysts like PtO2 or Rh/C), the pyridine ring itself can be reduced to a piperidine.[3]Use a milder catalyst, such as palladium on carbon (Pd/C).[1] Optimize the reaction conditions by lowering the temperature and hydrogen pressure.
    Morpholine Ring Opening While generally stable, the morpholine ring can potentially undergo cleavage under highly acidic or reductive conditions, though this is less common.[4]Ensure the reaction conditions are not overly acidic. If HBr is generated, use a suitable base to neutralize it.
    Hydrodehalogenation of other groups If other reducible functional groups are present in the molecule, they may also be affected.Choose a catalyst and reaction conditions that are selective for the C-Br bond. Palladium catalysts are often selective for dehalogenation in the presence of other reducible groups.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the debromination of this compound?

A1: The most widely used and generally effective method is catalytic hydrogenation . This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, such as 10% palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate.[5] Other methods include reductive dehalogenation using a metal and a proton source (e.g., zinc and acetic acid) or transfer hydrogenation with a hydrogen donor like ammonium formate.[6]

Q2: How can I effectively monitor the progress of the debromination reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and convenient method. The product, 4-(3-methylpyridin-2-yl)morpholine, will have a different Rf value than the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive technique that can confirm the disappearance of the starting material (identified by its characteristic isotopic pattern for bromine) and the appearance of the product with the expected mass.[7]

Q3: My reaction is very slow. What can I do to speed it up?

A3: To accelerate a slow reaction, you can try several approaches:

  • Increase Catalyst Loading: Cautiously increase the amount of catalyst.

  • Increase Hydrogen Pressure: For catalytic hydrogenation, higher pressure increases the concentration of hydrogen available at the catalyst surface.

  • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate.

  • Agitation: Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen.[8]

Q4: I am concerned about the stability of the morpholine ring during the reaction. Is this a valid concern?

A4: The morpholine ring is generally a stable heterocycle under typical debromination conditions, especially catalytic hydrogenation with palladium.[9][10] However, extremely harsh conditions, such as very strong acids or aggressive reducing agents, could potentially lead to ring-opening side reactions.[4] Sticking to well-established protocols for debromination should preserve the integrity of the morpholine moiety.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a reliable starting point for the debromination of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Triethylamine (Et3N)

  • Hydrogen gas (H2)

  • Parr hydrogenator or a flask with a balloon filled with hydrogen

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a Parr bottle or a round-bottom flask), dissolve this compound (1.0 eq) in ethanol.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution. This will neutralize the hydrobromic acid (HBr) that is formed during the reaction.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or attach a balloon filled with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure all the product is collected.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues during the debromination reaction.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Formed? Incomplete->Byproducts No Catalyst Check Catalyst Activity (Use Fresh Catalyst) Incomplete->Catalyst Yes MilderCat Use Milder Catalyst (e.g., Pd/C) Byproducts->MilderCat Yes Success Successful Debromination Byproducts->Success No Pressure Increase H2 Pressure Catalyst->Pressure Temp Increase Temperature Pressure->Temp Solvent Screen Solvents Temp->Solvent Solvent->Incomplete MilderCond Use Milder Conditions (Lower Temp/Pressure) MilderCat->MilderCond CheckpH Neutralize HBr (Add Base) MilderCond->CheckpH CheckpH->Byproducts

Caption: A decision tree for troubleshooting debromination reactions.

Reaction Pathway and Potential Side Reactions

ReactionPathway cluster_main Desired Pathway cluster_side Potential Side Reactions Start This compound Product 4-(3-methylpyridin-2-yl)morpholine Start->Product H2, Pd/C Side1 Piperidine byproduct (Pyridine Ring Reduction) Start->Side1 Harsh Conditions (e.g., PtO2, high pressure) Side2 Ring-Opened Byproduct Start->Side2 Strongly Acidic/ Aggressive Reductive Conditions

Caption: The desired debromination pathway and potential side reactions.

References

  • Tomanová, M., Jedinák, L., & Cankař, P. (2019). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry, 21(10), 2621-2628. [Link]
  • Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. University of Bristol. [Link]
  • Organic Chemistry Portal.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • CCS Chemistry. (2020).
  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • ResearchGate. (2025).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Tzara, A., et al. (2020).
  • Vaskelis, A., & Stankevičienė, L. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6559. [Link]
  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Pharmaceuticals, 16(11), 1548. [Link]
  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-164. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the sterically hindered and electron-rich substrate, 4-(5-bromo-3-methylpyridin-2-yl)morpholine. Our focus is to deliver not just protocols, but the underlying scientific principles to empower you to overcome common experimental challenges.

Introduction: The Challenge of a Substituted Pyridine

This compound is a valuable building block in medicinal chemistry. However, its structure presents distinct challenges for palladium-catalyzed cross-coupling reactions. Successful C-C and C-N bond formation requires a catalyst system that can navigate:

  • Steric Hindrance: The 3-methyl group adjacent to the 2-morpholine substituent creates a sterically congested environment around the palladium center, potentially impeding key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2][3]

  • Electronic Richness & Catalyst Inhibition: The electron-donating morpholine group and the pyridine nitrogen itself increase the electron density of the aromatic ring. While this can influence oxidative addition, the primary challenge is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst deactivation and low reaction yields.[1][4]

This guide will provide a systematic approach to selecting the optimal catalyst system—comprising the palladium precursor, ligand, base, and solvent—for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Suzuki-Miyaura reaction shows low to no conversion. What's wrong?

Potential Cause 1: Ineffective Catalyst System for a Hindered Substrate. Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1] The catalytic cycle, particularly the oxidative addition and reductive elimination steps, is likely stalled due to steric clash.

Solution: Employ Bulky, Electron-Rich Ligands. The key to overcoming steric hindrance is to use ligands that are both bulky and electron-rich. These ligands stabilize the palladium(0) active species and promote the formation of a highly reactive, coordinatively unsaturated complex that can readily undergo oxidative addition.[1][4]

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are dialkylbiaryl phosphine ligands designed for challenging cross-couplings.[1][4] Their bulkiness accelerates reductive elimination, while their electron-donating nature facilitates oxidative addition.

    • N-Heterocyclic Carbene (NHC) Ligands: These are strong electron-donating ligands that can be highly effective for sterically hindered substrates.[5]

dot

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Potential Cause 2: Catalyst Deactivation by Pyridine Coordination. The lone pair on the pyridine nitrogen can bind to the palladium(II) intermediate, forming an off-cycle, inactive species. This is a common issue with 2-substituted pyridines.[4][6]

Solution: Use Appropriate Ligands and Conditions.

  • Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos can sometimes prevent substrate/product inhibition by occupying two coordination sites on the palladium, making it less available for coordination with the pyridine nitrogen.[4]

  • Monodentate Ligand Stoichiometry: When using monodentate ligands (like the Buchwald-type), ensure a sufficient ligand-to-palladium ratio (typically 2:1 or greater) to outcompete the pyridine for coordination sites.

Potential Cause 3: Protodeboronation of the Boronic Acid. This side reaction involves the cleavage of the C-B bond of your boronic acid by a proton source, leading to a hydro-deboronated byproduct and reduced yield.[7]

Solution: Control Reaction Conditions.

  • Base Selection: Use a moderately strong, non-nucleophilic base. K₃PO₄ is often a good choice.[8][9] While some water is often required to activate the base and facilitate transmetalation, excess water can promote protodeboronation.[10][11]

  • Anhydrous Conditions: While counterintuitive, starting with anhydrous solvents and then adding a controlled amount of water (e.g., as a 4:1 dioxane:water mixture) can sometimes give more reproducible results.[9] Ensure your boronic acid is of high purity and stored under dry conditions.

Issue 2: My Buchwald-Hartwig amination is failing or giving complex mixtures.

Potential Cause: Inappropriate Ligand for C-N Coupling on a Heterocycle. The Buchwald-Hartwig amination is highly dependent on the ligand. The challenges of steric hindrance and potential catalyst inhibition by the pyridine nitrogen are also highly relevant here.[12][13][14]

Solution: Select a Proven Ligand for Heteroaryl Amination.

  • Bulky Biarylphosphine Ligands: The development of ligands like XPhos, RuPhos, and Josiphos-type ligands has been crucial for the successful amination of heteroaryl halides.[13][15] These ligands promote both the oxidative addition and the C-N reductive elimination steps.

  • Use of Pre-catalysts: Using commercially available palladium pre-catalysts (e.g., XPhos Pd G3) can ensure the efficient in situ generation of the active Pd(0) species, leading to more reliable results.[14]

Potential Cause: Incorrect Base. The choice of base is critical in Buchwald-Hartwig amination. It must be strong enough to deprotonate the amine nucleophile but not so harsh that it causes degradation of the substrate or catalyst.

Solution: Use a Strong, Non-nucleophilic Base.

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases that are effective in these couplings.[14][16] K₃PO₄ is generally not strong enough for most amine couplings.

Issue 3: My Sonogashira coupling is sluggish and gives significant alkyne homocoupling (Glaser coupling).

Potential Cause: Imbalance in Catalytic Cycles. The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17][18] If the copper-catalyzed formation of the copper acetylide is too fast relative to the palladium cross-coupling, or if oxygen is present, the homocoupled diyne (Glaser product) will be a major byproduct.[19]

Solution: Optimize the Catalyst System and Conditions.

  • Copper-Free Conditions: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may proceed at a slightly higher temperature, but they eliminate the primary pathway for homocoupling.

  • Thorough Degassing: Oxygen promotes Glaser coupling. Ensure your reaction mixture, including the solvent and amine base, is thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[20]

  • Catalyst Choice: While Pd(PPh₃)₂Cl₂/CuI is a classic system, using a more robust palladium source with a bulky phosphine ligand can sometimes improve the rate of the desired cross-coupling relative to homocoupling.[20][21]

Catalyst System Comparison Tables

The following tables provide starting points for reaction optimization. Conditions should be further screened for your specific coupling partner.

Table 1: Recommended Systems for Suzuki-Miyaura Coupling
Palladium PrecursorLigandBaseSolventTemp (°C)Key Considerations
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 eq)1,4-Dioxane100Excellent for sterically hindered substrates.[1][4]
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)100-110Robust system, often tolerates a range of functional groups.
Pd(dppf)Cl₂ (3 mol%)(dppf)Cs₂CO₃ (2 eq)DME80-90Bidentate ligand may mitigate pyridine inhibition.[22]
Table 2: Recommended Systems for Buchwald-Hartwig Amination
Palladium PrecursorLigandBaseSolventTemp (°C)Key Considerations
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBu (1.5 eq)Toluene100A general and highly effective system for heteroaryl halides.[14]
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)LiHMDS (1.5 eq)THF65-75RuPhos can be particularly effective for 2-aminopyridine substrates.[14]
XPhos Pd G3 (2 mol%)(integrated)K₂CO₃ (2 eq)t-BuOH100Pre-catalyst offers convenience and high activity.
Table 3: Recommended Systems for Sonogashira Coupling
Palladium CatalystCo-catalystBaseSolventTemp (°C)Key Considerations
Pd(PPh₃)₂Cl₂ (3 mol%)CuI (5 mol%)Et₃NTHF/DMF60-100Classic conditions; requires rigorous degassing to avoid homocoupling.[19][21]
Pd(OAc)₂ (2 mol%)NoneCs₂CO₃ (2 eq)Acetonitrile80Copper-free conditions to minimize Glaser coupling.
Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)i-Pr₂NHToluene80Alternative amine base.

Experimental Protocols

General Considerations for All Reactions:
  • All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous (unless otherwise specified) and thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.

  • Glassware must be oven-dried or flame-dried before use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.[1]

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is adapted for challenging heteroaryl substrates.[14][23]

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.

  • Outside the glovebox, add this compound to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed toluene, followed by the amine nucleophile via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free)

This protocol minimizes the formation of Glaser homocoupling byproducts.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Acetonitrile (5 mL)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed acetonitrile, followed by the terminal alkyne via syringe.

  • Seal the tube and heat to 80 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Visualizing the Catalytic Cycles

Suzuki-Miyaura Catalytic Cycle

dot

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)(R)L2 oa_complex->trans_complex Transmetalation (+ R-B(OR)3-) trans_complex->pd0 boronate R-B(OR)3- base Base (e.g., K3PO4) boronic_acid R-B(OH)2 boronic_acid->boronate center_node

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

dot

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex Ar-Pd(II)(NR2)L (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR2, Base) amido_complex->pd0 Reductive Elimination (- Ar-NR2) amine HNR2 + Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health (NIH).
  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025, June 4). National Institutes of Health (NIH).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). ACS Publications.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023, January 25). National Institutes of Health (NIH).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Semantic Scholar.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Royal Society of Chemistry.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013, February 11). PubMed.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Institutes of Health (NIH).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira cross-coupling reaction. (2020, February 14). YouTube.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health (NIH).
  • Sonogashira coupling. (2019, January 7). YouTube.
  • Advances in Cross-Coupling Reactions. (n.d.). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health (NIH).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Royal Society of Chemistry.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). National Institutes of Health (NIH).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki cross-coupling reaction. (2020, February 13). YouTube.

Sources

Technical Support Center: Overcoming Poor Reactivity of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by 4-(5-bromo-3-methylpyridin-2-yl)morpholine. Our goal is to empower you to overcome the inherent reactivity issues of this valuable building block in your cross-coupling campaigns.

The structure of this compound presents a classic case of competing electronic and steric factors that can hinder common palladium-catalyzed transformations. This guide will dissect these challenges and provide field-proven strategies to achieve successful outcomes in your experiments.

I. Troubleshooting Guide

This section directly addresses common experimental failures in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the likely causes and how can I fix it?

A1: Failure in Suzuki-Miyaura couplings with this substrate is a common yet solvable issue. The root causes are multifaceted, stemming from the molecule's unique architecture.

The poor reactivity is not due to a single factor, but a combination of three key structural features that work against a standard Suzuki-Miyaura catalytic cycle[1][2][3]:

  • Steric Hindrance: The morpholine group at the 2-position and the methyl group at the 3-position create significant steric bulk around the pyridine ring. This physically obstructs the palladium catalyst from efficiently performing the initial, rate-limiting oxidative addition step at the C-Br bond.[4]

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen (N1) is a potent Lewis base. It can strongly coordinate to the electron-deficient palladium center, forming a stable, off-cycle complex that deactivates the catalyst. This phenomenon is a well-documented challenge for 2-substituted pyridines.[3][5]

  • Electronic Deactivation: While the morpholine is an electron-donating group, the overall electron-deficient nature of the pyridine ring can slow down the oxidative addition step compared to more electron-rich aryl bromides.

G cluster_0 Inhibitory Factors of the Substrate cluster_1 Impact on Catalytic Cycle A This compound B Steric Hindrance (3-Me & 2-morpholine groups) A->B obstructs Pd approach C Catalyst Inhibition (Pyridine N1 chelation) A->C deactivates catalyst D Electronic Effects (Electron-deficient ring) A->D slows oxidative addition E Low to No Product Formation B->E C->E D->E

Caption: Key factors inhibiting cross-coupling reactions.

To overcome these hurdles, a systematic optimization of the catalyst system, base, and reaction conditions is necessary. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are rarely effective for this substrate class.[6]

Problem Potential Cause Recommended Solution & Rationale
No Reaction Inactive Catalyst System: The combination of steric hindrance and catalyst inhibition prevents oxidative addition.Switch to a state-of-the-art catalyst system. Use a combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos, RuPhos, or XPhos . These ligands are designed to promote oxidative addition with challenging substrates and their steric bulk can disfavor catalyst chelation by the pyridine nitrogen.[5][6]
Low Conversion Inappropriate Base/Solvent: The base may not be strong enough to facilitate the transmetalation step efficiently, or the solvent may not provide adequate solubility.Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ . These bases are highly effective in Suzuki couplings of heteroaryl halides.[7] Employ an aprotic polar solvent system like 1,4-dioxane/H₂O or 2-MeTHF/H₂O (typically in a 4:1 to 10:1 ratio) . The water is crucial for activating the boronic acid for transmetalation.[8][9]
Byproduct Formation Protodeboronation of Boronic Acid: The boronic acid reacts with trace water/protons to revert to the corresponding arene, especially at high temperatures.Use a slight excess (1.2-1.5 eq.) of the boronic acid. Ensure your base is anhydrous if using a non-aqueous system. Minimize reaction time by monitoring closely via TLC or LC-MS.[10]
Byproduct Formation Hydrodehalogenation (Debromination): The starting material is reduced, replacing the bromine with hydrogen.Ensure a strictly inert atmosphere. Oxygen can interfere with the catalytic cycle, and sources of hydride (e.g., certain solvents or bases at high temperatures) can lead to reductive cleavage. Thoroughly degas all solvents and reagents before use.[6]

This protocol employs a modern catalyst system demonstrated to be effective for challenging heteroaryl couplings.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and K₃PO₄ (2.5 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 6 mol%). Add this solid mixture to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the starting bromide.

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Q2: My Buchwald-Hartwig amination is not proceeding. What adjustments are necessary for this C-N coupling?

A2: The Buchwald-Hartwig amination faces similar, if not more pronounced, catalyst inhibition challenges due to the presence of two Lewis basic sites on the substrate and the nucleophilic amine coupling partner. [11][12]

In addition to the pyridine nitrogen inhibiting the catalyst, the amine coupling partner itself can coordinate to the palladium center, leading to the formation of inactive bis(amine) complexes.[11] Therefore, the choice of ligand is paramount to ensure that the desired catalytic cycle outcompetes these deactivating pathways.

Problem Potential Cause Recommended Solution & Rationale
No Reaction Ligand Failure: Common ligands like PPh₃ or even some bidentate ligands may not be sufficient to overcome the strong catalyst inhibition.Screen specialized ligands for C-N coupling. Wide bite-angle bisphosphine ligands like Xantphos or dppf are excellent starting points as they are known to stabilize the catalyst and promote reductive elimination.[12][13] For particularly stubborn couplings, highly active monophosphine biaryl ligands (e.g., BrettPhos, RuPhos) may be required.
Low Conversion Weak Base: The base is critical for deprotonating the amine nucleophile to generate the active amide for the coupling.Use a strong, sterically hindered base. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for Buchwald-Hartwig reactions. Weaker bases like carbonates are generally ineffective.[11]
Decomposition High Temperature: Prolonged heating at high temperatures can lead to decomposition of the starting materials, products, or catalyst, especially with sensitive functional groups.Optimize temperature. Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is clean but slow. Microwave irradiation can sometimes be effective at promoting the reaction at lower bulk temperatures over shorter times.
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried reaction tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add a degassed, anhydrous aprotic solvent such as toluene or dioxane.

  • Heating & Monitoring: Heat the reaction to 90-110 °C with stirring. Monitor for consumption of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography.

Q3: I'm observing significant byproduct formation. How can I diagnose and minimize it?

A3: Byproduct formation is often a sign that a side reaction is kinetically more favorable than the desired cross-coupling. Identifying the byproduct is the first step to solving the problem.

G start Reaction Analysis (LC-MS) q1 Major Peak is Starting Material? start->q1 q2 Debrominated Product Observed? q1->q2 No sol1 Increase Catalyst Activity: - Switch to more active ligand (e.g., SPhos) - Increase temperature cautiously - Check base/solvent system q1->sol1 Yes q3 Homocoupled Product Observed? q2->q3 No sol2 Improve Inert Atmosphere: - Thoroughly degas solvents - Ensure high-purity inert gas - Check for leaks in setup q2->sol2 Yes sol3 Optimize Catalyst & Conditions: - Use Pd(0) source (Pd₂(dba)₃) - Ensure complete reduction of Pd(II) precatalyst - Degas reagents thoroughly q3->sol3 Yes end Improved Yield of Desired Product q3->end No sol1->end sol2->end sol3->end

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of complex small molecules. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for interpreting the NMR spectra of 4-(5-bromo-3-methylpyridin-2-yl)morpholine, a compound that presents several common yet challenging spectral features. Our goal is to move beyond simple data reporting and provide a framework for logical deduction and experimental design, grounded in established spectroscopic principles.

Introduction: Why is This Spectrum Complex?

The NMR spectrum of this compound is more than a simple sum of its parts. The complexity arises from a combination of factors:

  • Asymmetric Substitution: The trisubstituted pyridine ring lacks symmetry, making every nucleus chemically distinct.

  • Electronic Effects: The electron-withdrawing bromine atom and the electron-donating methyl and morpholino groups create a nuanced electronic environment, significantly influencing the chemical shifts of the remaining ring protons and carbons.[1][2]

  • Conformational Rigidity & Dynamics: The morpholine ring typically adopts a chair conformation.[3][4] Its attachment to the sterically hindered pyridine ring can slow its rate of ring inversion, leading to magnetic non-equivalence of its methylene protons and complex splitting patterns.

  • Scalar and Spatial Correlations: Distinguishing between the two pyridine protons and assigning the morpholine protons requires a detailed analysis of both through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations.

This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the spectral interpretation of this compound.

Issue 1: Ambiguous Assignment of the Pyridine Ring Protons

Question: My ¹H NMR shows two signals in the aromatic region, as expected for H-4 and H-6. How can I definitively determine which is which?

Answer: This is a classic assignment problem where simple chemical shift prediction is unreliable. The electronic effects of the bromine at C-5 and the methyl at C-3 are competing. While the C-6 position is ortho to an electron-withdrawing nitrogen, the C-4 position is flanked by two substituents. We must rely on unambiguous correlations.

The Causality Behind the Solution: The key lies in using correlations to nuclei whose positions are already known. The methyl group at C-3 and the morpholine group at C-2 are our anchor points. We can use through-space (NOE) and through-bond (HMBC) correlations from the protons of these groups to assign the aromatic signals.

Troubleshooting Workflow:

  • Start with NOE: The Nuclear Overhauser Effect (NOE) identifies protons that are close in space (< 5 Å), irrespective of bonding.[5][6] A 1D selective NOE or a 2D NOESY experiment is ideal.

    • Irradiate the Methyl Protons (C3-CH₃): You should observe an NOE enhancement to the proton at the C-4 position. The proton at C-6 is too far away to show a significant NOE.[7][8]

    • Irradiate the Proximal Morpholine Protons (N-CH₂): The protons on the morpholine's nitrogen-adjacent methylene group should show a strong NOE to the proton at the C-6 position.

  • Confirm with HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away.[9] This provides definitive evidence of connectivity.

    • From the Methyl Protons (C3-CH₃): Look for a ³J correlation to C-4 and a ²J correlation to C-3. You may also see a ³J correlation to C-2 and C-5. The key correlation is to the protonated carbon, C-4.

    • From the H-4 Proton: Once assigned via NOE, confirm its position by observing a ³J correlation to the quaternary carbon C-2 (bearing the morpholine) and C-6.

    • From the H-6 Proton: This proton should show a crucial ³J correlation to the quaternary carbon C-5 (bearing the bromine) and a ²J correlation to C-N of the morpholine ring.

Issue 2: Overlapping and Complex Signals for the Morpholine Protons

Question: The eight protons of the morpholine ring appear as a set of complex, overlapping multiplets, not the simple pair of triplets I expected. Why is this, and how can I assign them?

Answer: This complexity is a direct result of the morpholine ring's chair conformation and the asymmetric nature of the attached pyridine ring.

The Causality Behind the Complexity:

  • Magnetic Non-Equivalence: The two protons on any given methylene carbon in the morpholine chair are not equivalent. One is axial (pointing up/down) and one is equatorial (pointing out). They exist in different magnetic environments and therefore have different chemical shifts.[3][10]

  • Distinct Methylene Groups: The two methylene groups adjacent to the nitrogen (N-CH₂) are chemically different from the two methylene groups adjacent to the oxygen (O-CH₂). The oxygen is more electronegative, so the O-CH₂ protons will typically be further downfield.[10]

  • Complex Splitting: Each proton is split by its geminal partner (on the same carbon) and its two vicinal neighbors (on the adjacent carbon), leading to complex multiplets, often a doublet of doublets of doublets (ddd) or a triplet of doublets (td), which can heavily overlap.

Troubleshooting Workflow:

  • Identify the Spin Systems with COSY: A Correlation Spectroscopy (COSY) experiment is the first step. It shows which protons are coupled to each other (typically over 2-3 bonds).[9] You should see two distinct spin systems:

    • The protons of one N-CH₂ group will show a cross-peak to the protons of the adjacent O-CH₂ group.

    • The protons of the other N-CH₂ group will show a cross-peak to the other O-CH₂ group.

  • Assign Carbons with HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to.[9][11] This will resolve the overlapping proton signals into two distinct carbon signals: one for the two N-CH₂ carbons (typically ~50-55 ppm) and one for the two O-CH₂ carbons (typically ~66-68 ppm).

  • Distinguish Axial vs. Equatorial with J-Coupling: The magnitude of the three-bond coupling constant (³JHH) can often distinguish between axial and equatorial protons. This requires a high-resolution 1D spectrum where coupling constants can be accurately measured.

    • Axial-Axial (³J_ax,ax): Large coupling (typically 10-13 Hz).

    • Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq): Small coupling (typically 2-5 Hz).

Issue 3: Assigning the Quaternary Carbons

Question: I can't assign the five non-protonated carbons (C-2, C-3, C-5, and the two pyridine carbons C=N) in the ¹³C NMR spectrum. How can I do this?

Answer: The HMBC experiment is the definitive tool for assigning quaternary carbons. The strategy is to use the already-assigned protons as starting points and look for their long-range correlations to the unassigned carbons.

G

Assignment Strategy:

  • From H-4: This proton will show a two-bond (²J) correlation to C-3 and C-5, and a three-bond (³J) correlation to C-2 and C-6. This is extremely powerful for confirming all adjacent carbons.

  • From H-6: This proton will show a two-bond (²J) correlation to C-5 and a three-bond (³J) correlation to C-2 and C-4.

  • From the Methyl Protons (C3-CH₃): These protons are invaluable. They will show a two-bond (²J) correlation to C-3 and three-bond (³J) correlations to C-2 and C-4.

  • From the Morpholine Protons (N-CH₂): The protons on the methylene group attached to the pyridine ring will show a two-bond (²J) correlation to C-2 and a three-bond (³J) correlation to C-3 and C-6.

By systematically mapping these correlations, you can create a complete, unambiguous assignment of the entire carbon skeleton.

Standard Experimental Protocols

For reliable results, proper experimental setup is crucial. Follow these step-by-step guides for key experiments.

Protocol 1: Sample Preparation and 1D ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and the solution is clear.

  • Spectrometer Setup:

    • Insert the sample into a properly tuned and shimmed NMR spectrometer (≥400 MHz recommended for better resolution).

    • Acquire a standard 1D proton spectrum.

    • Acquisition Parameters: Use a 30° or 45° pulse angle, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Acquire at least 16 scans for good signal-to-noise.

    • Processing: Apply a small line broadening (e.g., 0.3 Hz) using an exponential window function before Fourier transformation to improve signal-to-noise without sacrificing too much resolution. Phase and baseline correct the spectrum carefully.

Protocol 2: 2D COSY Acquisition
  • Purpose: To identify ¹H-¹H spin-spin coupling networks.

  • Experiment: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Parameters:

    • Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Data Points: Acquire at least 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Scans: Use 4 to 8 scans per increment.

    • Relaxation Delay: 1.5 - 2.0 seconds.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

Protocol 3: 2D HSQC Acquisition
  • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).

  • Experiment: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Parameters:

    • ¹H Dimension (F2): Use the same spectral width as the 1D ¹H spectrum.

    • ¹³C Dimension (F1): Set the spectral width to cover the expected carbon range (e.g., 0-170 ppm).

    • Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Increments & Scans: Acquire 256 increments in F1 with 4-8 scans per increment.

    • Relaxation Delay: 1.5 - 2.0 seconds.

  • Processing: Apply a QSINE window function in F2 and a sine-bell function in F1.

Protocol 4: 2D HMBC Acquisition
  • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations, essential for connecting fragments and assigning quaternary carbons.

  • Experiment: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Dimensions: Set spectral widths as in the HSQC experiment.

    • Long-Range Coupling: This is a critical parameter. Set the long-range coupling delay to optimize for a coupling constant of 8 Hz . This value is a good compromise for observing both ²J and ³J correlations.[9]

    • Increments & Scans: Acquire 256-512 increments in F1 with 8, 16, or more scans per increment, as HMBC signals are inherently weaker.

    • Relaxation Delay: 1.5 - 2.0 seconds.

  • Processing: Apply a sine-bell window function in both dimensions.

Reference Data Tables

The following tables provide expected chemical shift ranges and coupling constants to aid in your analysis. Actual values will vary based on solvent and experimental conditions.

Table 1: Expected ¹H and ¹³C Chemical Shift (δ) Ranges

Nucleus Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Pyridine Ring
H-47.0 - 8.0120 - 140Highly dependent on substituent effects.
H-67.5 - 8.5145 - 155Typically downfield due to proximity to ring nitrogen.
C-2N/A155 - 165Quaternary, attached to morpholine.
C-3N/A125 - 135Quaternary, attached to methyl group.
C-5N/A110 - 125Quaternary, attached to bromine. Shielded by Br.
C3-CH₃ 2.0 - 2.515 - 25
Morpholine Ring
N-CH₂ (axial/eq)3.2 - 3.850 - 55Protons on the same carbon are non-equivalent.
O-CH₂ (axial/eq)3.7 - 4.266 - 68Downfield due to electronegative oxygen.

Table 2: Typical Proton-Proton Coupling Constants (J_HH)

Coupling TypeDescriptionTypical Value (Hz)
³J (H4-H5)Ortho coupling in pyridines7 - 9 Hz (Not present here)
⁴J (H4-H6)Meta coupling in pyridines2 - 3 Hz
⁵J (H2-H6)Para coupling in pyridines0 - 1 Hz (Not present here)
²J (geminal)Morpholine (H_ax - H_eq)11 - 14 Hz
³J (vicinal)Morpholine (ax-ax)10 - 13 Hz
³J (vicinal)Morpholine (ax-eq / eq-eq)2 - 5 Hz

Overall Troubleshooting Workflow

The following diagram outlines a systematic approach to interpreting the NMR spectra of this molecule, starting from basic 1D experiments and progressing to definitive 2D analysis.

// Nodes start [label="Start:\nAcquire High-Resolution\n1D ¹H and ¹³C Spectra", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Are aromatic (H-4, H-6) and\n C3-CH₃ signals clearly resolved?", shape=diamond, fillcolor="#FBBC05"]; step2 [label="Acquire 2D COSY Spectrum", fillcolor="#E8F0FE"]; q2 [label="Can you trace the two\n H-C-C-H spin systems\n in the morpholine ring?", shape=diamond, fillcolor="#FBBC05"]; step3 [label="Acquire 2D HSQC Spectrum", fillcolor="#E8F0FE"]; step4 [label="Assign protonated carbons\n(CH, CH₂, CH₃)", fillcolor="#CEEAD6"]; step5 [label="Acquire 2D HMBC Spectrum", fillcolor="#E8F0FE"]; step6 [label="Assign Quaternary Carbons\n(C-2, C-3, C-5) using long-range\ncorrelations from H-4, H-6, and CH₃", fillcolor="#CEEAD6"]; step7 [label="Acquire 1D NOE / 2D NOESY", fillcolor="#E8F0FE"]; step8 [label="Definitively assign H-4 and H-6\nusing through-space correlations\nto CH₃ and morpholine protons", fillcolor="#CEEAD6"]; finish [label="Complete Structural\nElucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; error1 [label="Resolution Issue:\nConsider higher field NMR\nor different solvent", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> step2 [label="Yes"]; q1 -> error1 [label="No"]; step2 -> q2; q2 -> step3 [label="Yes"]; q2 -> error1 [label="No, severe overlap"]; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> finish; } Systematic Workflow for Spectral Interpretation

References

  • Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines.
  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • Katritzky, A. R., et al. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • ChemicalBook. (n.d.). 4-Formylmorpholine(4394-85-8) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
  • ACD/Labs. (2008).
  • ResearchGate. (n.d.). Freezing Conformation of Polychloronitrophenyl N -Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure.
  • MDPI. (n.d.).
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]
  • University of Wisconsin. (2012). Measurement of Long Range C H Coupling Constants.
  • ElectronicsAndBooks. (n.d.). Determination of Heteronuclear Long-Range 1H±13C and 1H±15N Coupling Constants of Harman by Modified J-HMBC 2D NMR Techniques.
  • ResearchGate. (n.d.). Correlations Through Space: The Nuclear Overhauser Effect.
  • Taylor & Francis. (n.d.). NOE – Knowledge and References.
  • University of California, Davis. (2018). NOESY and ROESY.
  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE).

Sources

Technical Support Center: Recrystallization of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals working with 4-(5-bromo-3-methylpyridin-2-yl)morpholine. Recrystallization is a critical final step in the synthesis of this compound, ensuring the high purity required for downstream applications, from screening assays to preclinical studies. While a specific, universally optimized protocol for every batch is elusive due to variations in impurity profiles, this document provides a robust framework based on established chemical principles and field-proven techniques for pyridine and morpholine-containing compounds. We will address common challenges, offer step-by-step troubleshooting, and explain the scientific rationale behind each procedural choice.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is purification. Synthesis of this molecule can result in various impurities, including starting materials, reagents, and side-products. Recrystallization is a purification technique that separates the desired compound from these soluble and insoluble impurities based on differences in solubility.[1] A successful recrystallization yields a crystalline solid with high purity, which is essential for obtaining accurate biological data and ensuring reproducibility in drug development workflows.

Q2: How do I select an appropriate solvent for this specific compound?

Solvent selection is the most critical step and is guided by the principle that the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, which possesses both aromatic (pyridine) and polar (morpholine) functionalities, a solvent of intermediate polarity is a good starting point.

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate are often effective. Ethanol is a common choice for recrystallizing similar morpholine-substituted heterocycles.[3]

  • Mixed Solvent Systems: A highly effective approach involves using a pair of miscible solvents where the compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent"). Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, or Acetone/Hexanes.[4] This allows for fine-tuning of the solubility to achieve optimal crystal growth.

Q3: What are the key safety precautions to consider during recrystallization?

Standard laboratory safety protocols must be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and appropriate gloves. When heating flammable organic solvents, always use a heating mantle or a steam bath in a well-ventilated chemical fume hood; never use an open flame.[5] Be aware of the potential for bumping (sudden, violent boiling); using a boiling chip or stir bar can mitigate this risk.

Q4: What do ideal crystals of this compound look like?

Ideal crystals are well-formed, have defined edges, and are not clumped together as a fine powder or an amorphous solid. The color should be consistent and typically lighter than the crude material (often off-white to light yellow). The quality of the crystals is directly related to the rate of cooling; slow cooling generally produces larger, purer crystals.[6]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

This common issue occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[5][6]

  • Probable Cause A: The boiling point of the chosen solvent is higher than the melting point of the compound (or its eutectic mixture with impurities).

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional "soluble solvent" to decrease the saturation point. If this fails, consider switching to a solvent with a lower boiling point. For example, if you used ethanol, try methanol.[6]

  • Probable Cause B: The solution is supersaturated, and the compound is precipitating too rapidly.

    • Solution: Re-heat the solution until the oil fully dissolves. Add a larger volume of solvent (both soluble and anti-solvent if using a mixed system) to create a more dilute solution. Allow it to cool much more slowly. Insulating the flask can promote gradual cooling and encourage proper crystal formation.[6]

Problem 2: Very low or no crystal yield after cooling.

A poor yield means a significant amount of your compound remains dissolved in the mother liquor.[1][2]

  • Probable Cause A: Too much solvent was used. The more solvent used, the more compound will remain dissolved even at low temperatures.[1][2]

    • Solution: If crystals have formed, filter them and then reduce the volume of the filtrate by boiling off some of the solvent. Cool the concentrated solution again to recover a second crop of crystals. Note that second-crop crystals may be less pure. For future runs, use the minimum amount of hot solvent necessary to fully dissolve the crude material.[5]

  • Probable Cause B: The solution was not cooled to a sufficiently low temperature.

    • Solution: Ensure the solution has been cooled to room temperature first, then place it in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Probable Cause C: The chosen solvent is too effective (the compound is too soluble, even when cold).

    • Solution: If using a single solvent, you may need to switch to a less polar one or move to a mixed-solvent system where you can add an "anti-solvent" to induce precipitation.

Problem 3: Crystals form too quickly and appear as a fine powder.

Rapid precipitation often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6]

  • Probable Cause: The solution was cooled too quickly, or the solution was excessively concentrated.

    • Solution: Re-heat the flask to re-dissolve the solid. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce saturation. Ensure the flask is allowed to cool slowly and undisturbed. Placing it on a surface like a cork ring or paper towels can help insulate it and slow the cooling rate.[6]

Problem 4: No crystals form, even after extended cooling.

The solution remains clear and supersaturated.

  • Probable Cause: The nucleation (the initial formation of a crystal seed) has not occurred.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[6]

    • Solution 2 (Seed Crystal): If available, add a tiny crystal of pure this compound to the solution. This "seed" provides a template for further crystal growth.[6]

    • Solution 3 (Reduce Volume): Boil off a small portion of the solvent to increase the concentration and re-cool.

Problem 5: Colored impurities remain in the final product.
  • Probable Cause: Highly colored impurities are present that co-crystallize with the product.

    • Solution: Perform a charcoal treatment. After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (1-2% of the solute's weight). Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration through a fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual.[6]

Protocols & Data

Solvent Screening Protocol (Microscale)
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the tube in a warm water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the tube to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot but yield a large amount of crystals when cold.

Table 1: Predicted Solubility of this compound
SolventPolarity IndexPredicted Solubility at 25°CPredicted Solubility at Boiling PointSuitability as Recrystallization Solvent
Hexanes0.1Very LowLowGood as anti-solvent
Toluene2.4LowModeratePotentially good, risk of oiling out
Ethyl Acetate4.4ModerateHighExcellent candidate
Acetone5.1HighVery HighLikely too soluble for good recovery
Ethanol5.2ModerateHighExcellent candidate
Water10.2Very LowVery LowGood as anti-solvent with a polar solvent

Note: This table is based on general principles of solubility. Experimental verification via the screening protocol is essential.

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of near-boiling solvent A->B C Heat until solid is fully dissolved B->C D Is solution colored? C->D E Add activated charcoal D->E Yes G Allow filtrate to cool slowly D->G No F Perform hot gravity filtration E->F F->G H Cool further in an ice bath G->H I Collect crystals via vacuum filtration H->I J Rinse with minimal ice-cold solvent I->J K Dry crystals under vacuum J->K L L K->L Final Product

Caption: Workflow for the recrystallization of this compound.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Nichols, L. (2023). Recrystallization. Chemistry LibreTexts.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization.
  • University of Colorado, Boulder, Department of Chemistry. Recrystallization.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • El-Sayed, M. A. A., et al. (2018). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
  • Meti, M. D., et al. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. International Union of Crystallography.
  • Al-Azzawi, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide provides troubleshooting strategies for researchers using 4-(5-bromo-3-methylpyridin-2-yl)morpholine (CAS: 566158-47-2). Publicly available data on the specific biological activity and detailed physicochemical properties of this compound are limited. Therefore, this guide is based on the established principles of assay development for small molecule inhibitors, particularly those containing morpholine and pyridine scaffolds, which are common in kinase inhibitor discovery.[1][2] The advice provided should be adapted to your specific experimental context.

Introduction

Inconsistent results in biological assays are a significant challenge in drug discovery and basic research, leading to wasted resources and delays in project timelines. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their experiments with this compound. As a Senior Application Scientist, my goal is to provide you with a systematic approach to identifying and resolving common issues, ensuring the reliability and reproducibility of your data.

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a compound.[3][4] Similarly, the pyridine scaffold is a common feature in many kinase inhibitors, frequently involved in binding to the kinase hinge region.[1] A structurally related compound, 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one, has been noted for its potential as a therapeutic agent, possibly with anti-inflammatory and anticancer properties, by interacting with enzymes and receptors in disease pathways.[5] Given this context, it is plausible that this compound is being investigated in similar therapeutic areas, likely targeting protein kinases or other enzymes.

This technical support center is divided into a troubleshooting guide and a frequently asked questions (FAQ) section to directly address specific issues you may be facing.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Experiments

Q: My calculated IC50 value for this compound varies significantly from one experiment to the next. What are the likely causes?

A: Fluctuations in IC50 values are a common problem and can often be traced back to a few key areas: compound handling, assay conditions, and cell-based variability.

Root Cause Analysis and Solutions:

Potential CauseExplanationRecommended Action
Compound Solubility and Stability The compound may be precipitating out of solution at higher concentrations or degrading in your assay buffer. The morpholine group generally improves solubility, but the overall planarity and other substituents of the molecule can still lead to poor aqueous solubility.[4]1. Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation. 2. Fresh Dilutions: Always prepare fresh serial dilutions from a concentrated stock for each experiment. 3. Solubility Assessment: Perform a simple solubility test in your final assay buffer. Prepare the highest concentration you plan to use and incubate it under assay conditions for the duration of the experiment. Check for precipitation visually or by light scattering. 4. Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay (typically <0.5%).
ATP Concentration (for Kinase Assays) If you are running a kinase assay, the concentration of ATP can significantly affect the apparent potency of ATP-competitive inhibitors.[6]1. Use Km of ATP: For competitive inhibitors, IC50 values are highly dependent on the ATP concentration. It is recommended to run the assay at an ATP concentration that is at or near the Km value for the specific kinase.[6] 2. Consistent ATP Lots: Ensure you are using the same lot of ATP for all related experiments, as concentrations can vary between batches.
Cellular Factors The physiological state of your cells can impact their response to a compound.1. Consistent Cell Passage Number: Use cells within a narrow and defined passage number range. 2. Standardized Seeding Density: Ensure precise and consistent cell seeding in every well. Use an automated cell counter for accuracy. 3. Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Issue 2: Lack of Observable Biological Effect

Q: I am not observing any activity with this compound, even at concentrations where I expect to see an effect. What should I do?

A: A lack of activity can be due to issues with the compound, the assay itself, or the biological target's relevance in your system.

Troubleshooting Workflow:

start No biological effect observed compound Step 1: Verify Compound Integrity & Solubility start->compound assay Step 2: Validate Assay Performance compound->assay Compound is OK sub_compound Check purity (LC-MS/NMR) Assess solubility in assay buffer Use fresh stock solution compound->sub_compound target Step 3: Confirm Target Engagement assay->target Assay is robust sub_assay Run positive control (known active compound) Check enzyme/cell viability Optimize assay parameters (e.g., ATP conc.) assay->sub_assay conclusion Re-evaluate hypothesis or compound target->conclusion No target engagement sub_target Perform target engagement assay (e.g., CETSA) Confirm target expression (Western Blot) Use an orthogonal assay target->sub_target

Caption: A workflow for troubleshooting lack of compound activity.

Detailed Steps:

  • Verify Compound Integrity:

    • Purity Check: If possible, verify the identity and purity of your compound batch using techniques like LC-MS or NMR. Impurities or degradation can lead to a loss of activity.

    • Proper Storage: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Validate Assay Performance:

    • Positive Control: Always include a positive control inhibitor known to be effective against your target. This will confirm that your assay system is working correctly.

    • Enzyme/Cell Health: For biochemical assays, confirm the activity of your enzyme batch.[6] For cell-based assays, ensure the cells are healthy and responsive.

  • Confirm Target Engagement:

    • Direct Binding Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to its intended target within the cell.

    • Downstream Signaling: If the compound is expected to inhibit a kinase, for example, use Western blotting to check the phosphorylation status of a direct downstream substrate. A lack of change in phosphorylation may indicate that the compound is not engaging the target in your cellular context.[1]

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the observed phenotype is due to on-target activity and not off-target effects?

  • Structure-Activity Relationship (SAR): Synthesize and test closely related analogs of this compound. A clear relationship between structural changes and biological activity suggests a specific interaction with a target.[8]

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of your compound. This can help rule out non-specific effects.

  • Orthogonal Assays: Confirm your findings using a different assay format that measures a distinct biological readout of target activity. For example, if you see an effect in a cell viability assay, try to confirm it with a target-specific biomarker assay.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the target protein. If the compound's effect is diminished or abolished in these cells, it strongly suggests on-target activity.

  • Rescue Experiments: In the target knockdown/knockout cells, express a version of the target that is resistant to your compound. If this "rescues" the phenotype, it provides strong evidence for on-target activity.

Q2: My compound seems to be causing general cytotoxicity at concentrations where I expect specific inhibition. How do I address this?

Distinguishing specific anti-proliferative effects from general toxicity is crucial.

  • Determine the Cytotoxic Threshold: Run a simple cytotoxicity assay (e.g., Trypan Blue exclusion or a membrane integrity assay) in parallel with your functional assay. This will help you identify the concentration range that is non-toxic to your cells.

  • Time-Course Experiment: Cytotoxicity can be time-dependent. A shorter incubation time may be sufficient to observe the specific inhibitory effect without causing significant cell death.

  • Lower the Concentration: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects. It is common for inhibitors to be effective in cells only at concentrations <10 µM to avoid non-specific targeting.[8]

Q3: The morpholine or pyridine ring in my compound could be causing assay interference. How can I check for this?

Certain chemical motifs are known to be "pan-assay interference compounds" (PAINs) that can produce false-positive results through various mechanisms unrelated to specific target inhibition.[9] While morpholine and pyridine are common in legitimate drugs, it's prudent to rule out interference.

  • Luciferase-Based Assays: If you are using a luciferase reporter assay, be aware that some compounds can directly inhibit the luciferase enzyme.[8] To test for this, run a counterscreen with purified luciferase enzyme.

  • Fluorescence-Based Assays: Compounds can interfere with fluorescence-based readouts by having intrinsic fluorescence or by quenching the fluorescent signal. Always run a control plate with your compound in the absence of cells or enzyme to check for background signal.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer, if compatible with your assay system.

Experimental Protocol: Example Kinase Activity Assay

This protocol provides a general framework for a luminescence-based kinase assay to determine the IC50 of this compound.

Materials:

  • This compound (prepare a 10 mM stock in 100% DMSO)

  • Kinase of interest

  • Substrate peptide

  • Kinase assay buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Positive control inhibitor

Protocol Steps:

  • Compound Plating: a. Prepare a serial dilution of this compound in 100% DMSO. b. Transfer a small volume (e.g., 50 nL) of the diluted compound, positive control, and DMSO (vehicle control) to the appropriate wells of the 384-well assay plate.

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase assay buffer. b. Add the kinase/substrate mix to the wells containing the compound. c. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: a. Prepare an ATP solution in kinase assay buffer (at the desired concentration, e.g., Km). b. Add the ATP solution to all wells to start the kinase reaction. c. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Detect ADP Production: a. Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: a. Read the luminescence on a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

A 1. Compound Plating (Serial Dilution in DMSO) B 2. Add Kinase/Substrate Mix (Pre-incubation) A->B C 3. Add ATP (Initiate Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Generate Signal) D->E F 6. Read Luminescence E->F

Caption: Workflow for a luminescence-based kinase assay.

References

  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. 2022 May 9.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. 2019 Aug 19.
  • Boroncore. 566158-47-2 | this compound.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. 2020 Mar.
  • Nuisance compounds in cellular assays. MedChemComm. 2021.
  • Nuisance compounds in cellular assays. Request PDF.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. 2020 Mar.
  • Assay Interference by Chemical Reactivity. Assay Guidance Manual. 2015 Sep 18.
  • 4-(5-bromo-3-fluoropyridin-2-yl)morpholine, 98% Purity, C9H10BrFN2O, 250 mg.
  • AOBChem USA. 4-((5-Bromo-3-methylpyridin-2-yl)methyl)morpholine.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2021.
  • PubChem. 4-(5-Bromopyrimidin-2-yl)morpholine.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. 2022 May 9.
  • Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023 Jan 11.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. 2022 Apr 13.
  • Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology. 2023 Jun 9.
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. 2017.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. 2019 Jul 17.
  • PubChem. 4-Bromo-5-methylpyridin-2-amine.
  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate.
  • (PDF) 2-Bromo-5-methylpyridine. ResearchGate.

Sources

Avoiding degradation of 4-(5-bromo-3-methylpyridin-2-yl)morpholine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(5-bromo-3-methylpyridin-2-yl)morpholine. This molecule is a key building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates. Its unique structure, featuring a substituted pyridine ring linked to a morpholine moiety, provides desirable pharmacological properties. However, this combination of functional groups also presents specific challenges during reaction workup and purification. Improper handling can lead to significant degradation, compromising yield, purity, and the integrity of subsequent synthetic steps.

This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you preserve the stability of your compound and ensure reproducible, high-quality results.

Understanding the Molecule's Vulnerabilities

The stability of this compound is dictated by its constituent functional groups. Understanding these potential failure points is the first step toward designing a robust workup procedure.

  • The Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring's lone pair of electrons makes it basic.[1] In acidic conditions, the nitrogen can be protonated, forming a pyridinium salt. While this can be leveraged for purification (e.g., acid-base extraction), prolonged exposure to strong acids, especially at elevated temperatures, can promote side reactions or increase the compound's solubility in aqueous media, leading to losses during extraction.

  • The Morpholine Moiety: The morpholine ring, while generally stable, is susceptible to oxidative degradation.[2][3] The tertiary amine and adjacent carbons are potential sites for oxidation, which can lead to N-oxide formation or, more destructively, ring-opening.[4][5][6] This degradation can be initiated by residual oxidants from a previous step or even by air oxidation under harsh conditions (e.g., in the presence of trace metal catalysts).

  • The C(aryl)-N Bond: The bond connecting the pyridine ring to the morpholine nitrogen is an electron-rich C-N bond. Under strongly acidic or certain catalytic conditions, this bond could be susceptible to cleavage.

  • The Bromine Substituent: While relatively stable, the bromine atom can be a leaving group in certain nucleophilic aromatic substitution reactions or may participate in unwanted side reactions if strong reducing agents are present during the workup.

G p1 p1 molecule molecule p1:e->molecule:n p2 p2 p2:e->molecule:w p3 p3 p3:e->molecule:s

Caption: Key vulnerabilities of the target molecule.

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low after aqueous workup. What is the most likely cause?

A1: The most common cause of yield loss during aqueous workup for this compound is partitioning into the aqueous phase. This is exacerbated if the aqueous layer is acidic. The pyridine nitrogen (pKa of the conjugate acid is typically ~5-6) can be protonated, rendering the molecule water-soluble. Always check the pH of your aqueous layer. If it is acidic, neutralize it carefully with a mild base like sodium bicarbonate before or during extraction.

Q2: I'm observing a new, more polar impurity by TLC/LCMS after my reaction. What could it be?

A2: A new, more polar spot is often indicative of oxidation. The primary suspect would be the formation of the morpholine N-oxide or the pyridine N-oxide.[7] This can happen if the reaction is worked up while still hot and exposed to air, especially if residual metal catalysts (like palladium or copper) are present. To mitigate this, ensure the reaction mixture is fully cooled to room temperature under an inert atmosphere before quenching and exposing it to air.

Q3: Is the compound sensitive to strong bases like NaOH or KOH during workup?

A3: this compound is generally stable to common inorganic bases (e.g., NaHCO₃, K₂CO₃, or even dilute NaOH) at room temperature. However, prolonged exposure to concentrated, hot basic solutions should be avoided as it may promote unforeseen side reactions. For neutralizing acidic solutions, we recommend using saturated sodium bicarbonate or a 1M solution of sodium carbonate.

Q4: How do I effectively remove residual palladium catalyst after a cross-coupling reaction?

A4: Residual palladium is a common issue and can catalyze degradation.[8][9] A multi-step approach is best:

  • Filtration: After cooling the reaction, dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the bulk of the precipitated catalyst and inorganic salts.

  • Aqueous Washes: Standard aqueous washes can remove some water-soluble palladium species.

  • Scavenging: If significant color or residual palladium persists, consider stirring the organic solution with a palladium scavenger. Thiol-based silica gels or activated carbon are effective.[10][11][12] However, always run a small-scale test, as some scavengers can bind to your product, especially given the heterocyclic nitrogens.

Troubleshooting Guide

This section addresses specific problems encountered during the workup and purification of this compound.

Problem Observed Probable Cause(s) Recommended Solution(s)
Product "oils out" or forms an emulsion during extraction. 1. The compound may be partially protonated, increasing its surfactant-like properties. 2. High concentration of salts in the aqueous phase.1. Adjust the pH of the aqueous phase to be slightly basic (pH 8-9) with saturated NaHCO₃ solution. 2. Add a sufficient volume of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 3. Filter the entire mixture through Celite® before separating the layers.
Significant product loss during silica gel chromatography. 1. The basic pyridine nitrogen is strongly interacting with the acidic silica gel, causing streaking and irreversible adsorption. 2. The compound is degrading on the column.1. Pre-treat your silica gel by slurrying it in the eluent containing 0.5-1% triethylamine or ammonia (in methanol) before packing the column. 2. Use a less acidic stationary phase, such as alumina (basic or neutral). 3. Minimize the time the compound spends on the column by using a slightly more polar solvent system to hasten elution.
The isolated product is off-white or colored (e.g., yellow, brown). 1. Residual palladium catalyst (often appears as a dark colloid). 2. Minor oxidative degradation products.1. Treat the organic solution with activated carbon (charcoal) for 15-30 minutes, then filter through Celite®. 2. Employ a dedicated palladium scavenger as described in the FAQ. 3. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water) to reject colored impurities.
Debromination is observed as a major byproduct. 1. Use of a strong reducing agent during workup (e.g., sodium bisulfite to quench an oxidant). 2. Residual palladium catalyst from a hydrogenation reaction in a previous step.1. Avoid aggressive reducing agents. If an oxidant must be quenched, use a milder reagent like sodium thiosulfate. 2. Ensure all catalysts are thoroughly removed before proceeding to subsequent steps that may involve reductive conditions.

Recommended General Workup Protocol (Post Suzuki/Buchwald-Hartwig Coupling)

This protocol is designed to minimize degradation and maximize recovery following a typical palladium-catalyzed cross-coupling reaction.

G start 1. Cool & Quench Cool reaction to RT under N₂. Quench with sat. aq. NH₄Cl. filter 2. Initial Filtration Dilute with EtOAc. Filter through Celite® to remove solids. start->filter Rationale: Avoids thermal degradation and removes bulk inorganics. extract 3. Liquid-Liquid Extraction Transfer filtrate to separatory funnel. Wash with sat. aq. NaHCO₃, then Brine. filter->extract Rationale: Neutralizes any acid/base and removes water-soluble impurities. dry 4. Dry Organic Phase Dry over anhydrous Na₂SO₄ or MgSO₄. Filter to remove desiccant. extract->dry Rationale: Removes dissolved water to prevent issues in concentration. pd_removal 5. (Optional) Scavenging If solution is colored, stir with activated carbon or Pd scavenger. dry->pd_removal Rationale: Removes trace Pd that can cause discoloration and instability. concentrate 6. Concentrate Remove solvent in vacuo at T < 40 °C. dry->concentrate If scavenging is skipped pd_removal->concentrate purify 7. Purify Purify crude material via column chromatography or recrystallization. concentrate->purify Rationale: Final purification to achieve desired product quality.

Caption: Recommended workflow for post-coupling workup.

Step-by-Step Methodology:

  • Cooling and Quenching:

    • Once the reaction is deemed complete by TLC or LCMS, remove the heat source and allow the mixture to cool to ambient temperature (20-25 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: Cooling prevents thermal degradation and potential side reactions upon exposure to air and water.

    • Slowly add a quenching agent. For most Suzuki couplings, saturated aqueous ammonium chloride solution is a suitable choice.[13]

    • Rationale: The quench neutralizes the basic reaction medium and begins the process of dissolving inorganic salts.

  • Dilution and Filtration:

    • Dilute the quenched mixture with an appropriate organic solvent (ethyl acetate is a good first choice, typically 10 volumes relative to the limiting reagent).

    • Stir vigorously for 5-10 minutes.

    • Filter the entire mixture through a pad of Celite® or diatomaceous earth. Wash the filter cake with additional organic solvent to ensure complete recovery of the product.

    • Rationale: This step removes the bulk of the inorganic base (e.g., K₂CO₃) and precipitated palladium species, which can interfere with subsequent extractions.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • i. Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

      • ii. Water.

      • iii. Brine (saturated aqueous NaCl).

    • Rationale: The NaHCO₃ wash ensures any residual acidic components are neutralized, protecting the pyridine nitrogen from protonation. The brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic phase.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporator). Ensure the bath temperature does not exceed 40 °C.

    • Rationale: Overheating the crude product, especially in the presence of trace impurities, can cause decomposition.

  • Purification:

    • The resulting crude material can be purified by silica gel column chromatography.

    • Crucial Tip: To prevent streaking and yield loss, use a solvent system that has been modified with a small amount of base. For example, if using Ethyl Acetate/Hexanes, add 0.5-1% triethylamine to the mobile phase.

    • Alternatively, recrystallization from a suitable solvent pair (e.g., Ethanol/water, Ethyl Acetate/Heptane) can be a highly effective method for purification and removal of colored impurities.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(9), 3421-3425. [Link]
  • Google Patents. (n.d.).
  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(2), 599-605. [Link]
  • Kelly, S. E., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(45), 8612-8615. [Link]
  • Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1594-1614. [Link]
  • Virginia Commonwealth University TechTransfer and Ventures. (n.d.). Palladium Catalysts for C-H Reactions.
  • Gagey, D., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1109-1116. [Link]
  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Deshmukh, M. B. (2013). Answer to "What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?".
  • Leowanawat, P., et al. (2010). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 54(4), 250-260. [Link]
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389-400. [Link]
  • You, Z., et al. (2012). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. International Journal of Molecular Sciences, 13(7), 8979-9002. [Link]

Sources

Technical Support Center: Synthesis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine (Target Compound 1 ). This document is intended for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions regarding the viable synthetic routes to this important intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.


Overview of Synthetic Strategies

The synthesis of Target Compound 1 primarily revolves around the formation of a C-N bond between a pyridine ring and a morpholine moiety. The starting material of choice is typically 2,5-dibromo-3-methylpyridine. Two principal, well-established methodologies are employed for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach where morpholine acts as a nucleophile, displacing the bromide at the C2 position of the pyridine ring. This route is often preferred for its simplicity and atom economy.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that offers a versatile and often milder alternative to SNAr, particularly when direct substitution is sluggish or yields are low.

The choice between these routes depends on factors such as substrate reactivity, desired reaction conditions, and available catalytic systems. Below, we explore the specifics of each route in a question-and-answer format.

Synthetic_Routes cluster_start Starting Material cluster_product Final Product cluster_routes 2,5-Dibromo-3-methylpyridine 2,5-Dibromo-3-methylpyridine SNAr Route A: Nucleophilic Aromatic Substitution (SNAr) 2,5-Dibromo-3-methylpyridine->SNAr Morpholine, Heat BHA Route B: Palladium-Catalyzed Buchwald-Hartwig Amination 2,5-Dibromo-3-methylpyridine->BHA Morpholine, Pd Catalyst, Ligand, Base Target_Compound_1 This compound SNAr->Target_Compound_1 BHA->Target_Compound_1

Caption: High-level workflow comparing the two primary synthetic routes.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This classical approach leverages the inherent electron-deficient nature of the pyridine ring, which is further activated by the electronegative nitrogen atom, to facilitate nucleophilic attack.

Frequently Asked Questions & Troubleshooting

Q1: Why is the SNAr reaction regioselective for the C2 position over the C5 position?

A: The regioselectivity is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density inductively and mesomerically, making the ortho (C2, C6) and para (C4) positions the most electrophilic.[1][2] In 2,5-dibromo-3-methylpyridine, the C2 position is ortho to the ring nitrogen, making it significantly more activated towards nucleophilic attack than the C5 position. The intermediate formed by attack at C2 (a Meisenheimer-like complex) is better stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom.[3][4]

Caption: Simplified mechanism of the SNAr reaction on the pyridine ring.

Q2: My SNAr reaction is slow or gives a low yield. What can I do?

A: Low reactivity in SNAr reactions on pyridines can often be traced back to several factors.[5] Here’s a troubleshooting checklist:

  • Temperature: These reactions often require significant thermal energy to overcome the activation barrier associated with disrupting the aromatic system.[6] If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing the heat to reflux in a high-boiling solvent like DMSO, NMP, or neat morpholine.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal. They can solvate the cation of the base (if used) and do not interfere with the nucleophile, while helping to stabilize the charged Meisenheimer intermediate.

  • Base: While morpholine can act as both the nucleophile and the base to neutralize the HBr byproduct, adding a non-nucleophilic base like K₂CO₃ or Et₃N can drive the reaction to completion by preventing the protonation and deactivation of the morpholine nucleophile.

  • Excess Nucleophile: Using morpholine as the solvent or in large excess (5-10 equivalents) can significantly increase the reaction rate due to mass action.

Q3: I am observing the formation of a di-substituted product. How can I prevent this?

A: While the C5-bromo position is less reactive, forcing conditions (very high temperatures for extended periods) can lead to a second SNAr reaction. To favor mono-substitution:

  • Control Stoichiometry: Use a controlled amount of morpholine (e.g., 1.1–1.5 equivalents).

  • Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed, before significant amounts of the di-substituted product appear.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling method is an excellent alternative when SNAr fails or is inefficient. It involves the use of a palladium catalyst, a phosphine ligand, and a base to form the C-N bond.[7]

Frequently Asked questions & Troubleshooting

Q1: When should I choose the Buchwald-Hartwig reaction over SNAr?

A: Consider this route under the following circumstances:

  • Mild Conditions Required: If your substrate contains sensitive functional groups that cannot tolerate the high temperatures often required for SNAr.

  • Poor SNAr Yields: When the SNAr route proves to be low-yielding or fails entirely.

  • Improved Selectivity: Palladium-catalyzed reactions can offer superior regioselectivity, especially in complex polyhalogenated systems.[8][9] The oxidative addition step is generally favored at the more electron-deficient C2 position.[7]

Q2: How do I select the right catalyst, ligand, and base?

A: The choice of these components is critical for a successful reaction and is often interdependent.[10][11]

  • Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are the most common and effective precatalysts.[12]

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling with a secondary amine like morpholine, bulky, electron-rich biarylphosphine ligands such as BINAP or Xantphos are excellent choices.[7][13] They promote the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required to deprotonate the morpholine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for these reactions.[10][14] Other bases like K₃PO₄ or Cs₂CO₃ can be used but may require higher temperatures or longer reaction times.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdL2->OxAdd Ar-Br Complex1 Ar-Pd(II)(Br)L₂ OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord + Morpholine Complex2 [Ar-Pd(II)(Amine)L₂]⁺Br⁻ AmineCoord->Complex2 Deprot Deprotonation (Base) Complex2->Deprot + Base - Base-H⁺Br⁻ Complex3 Ar-Pd(II)(Amido)L₂ Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim Rate-Limiting Step RedElim->PdL2 Product (Ar-Morpholine)

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Q3: My reaction is producing dehalogenated byproducts. What is the cause and how can I fix it?

A: Dehalogenation (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, often involving β-hydride elimination from the base (e.g., NaOtBu) or from trace water. To minimize this:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents (anhydrous toluene or dioxane are preferred), and reagents. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).

  • Use a Bulky Base: Switching to a bulkier base like Lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes suppress dehalogenation.[9]

  • Ligand Choice: Some ligands are more prone to side reactions. Screening different ligands (e.g., Josiphos, t-BuBrettPhos) might solve the issue.[13]

Q4: The purification is challenging due to residual catalyst and ligand oxides. What is the best approach?

A: Purifying polar, basic compounds like Target Compound 1 from palladium residues can be tricky.

  • Filtration: After the reaction, dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the bulk of the palladium black.

  • Aqueous Wash: A wash with aqueous NH₄Cl or dilute HCl can help remove some inorganic salts and basic impurities. Be cautious, as your product may partition into the aqueous layer if the pH is too low.

  • Chromatography: Standard silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the product from streaking on the silica gel.

  • Alternative Chromatography: For very difficult separations, cation-exchange chromatography can be a powerful technique to separate the basic amine product from non-basic impurities.[15]

Comparative Summary & Recommended Protocols

ParameterRoute A: SNArRoute B: Buchwald-Hartwig Amination
Conditions High temperature (100-150 °C)Mild to moderate temperature (80-110 °C)
Reagents Morpholine (excess), optional basePd precatalyst, phosphine ligand, strong base
Pros Atom economical, simple setup, no metal catalystHigh functional group tolerance, generally higher yields, milder conditions
Cons High energy input, potential for side reactions (di-substitution)Cost of catalyst/ligand, requires inert atmosphere, potential for dehalogenation
Best For Scale-up, simple substratesComplex molecules, sensitive substrates, when SNAr fails
Experimental Protocol: Route A (SNAr)
  • To a sealed vial, add 2,5-dibromo-3-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and morpholine (5.0-10.0 eq).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol: Route B (Buchwald-Hartwig Amination)[7][16]
  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2,5-dibromo-3-methylpyridine (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), BINAP (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).[7]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (or dioxane) via syringe, followed by morpholine (1.2 eq).

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 4-16 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.


References

  • Scite.ai. Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles.
  • MDPI. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • NBU-IR. Palladium-catalysed amination of halQpyridines on a KF -alumina surface.
  • ResearchGate. Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles.
  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems.
  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • YouTube. SNAr reactions of pi-deficient aromatic rings.
  • YouTube. nucleophilic aromatic substitutions.
  • Web Vitals. Reaction Examples.
  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions.
  • PubMed. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • ScienceDirect. Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • AOBChem USA. 4-((5-Bromo-3-methylpyridin-2-yl)methyl)morpholine.
  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • PubMed. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • The University of Liverpool Repository. Light-Promoted CN Coupling of Aryl Halides with Nitroarenes.
  • Bentham Science. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines.
  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
  • SpringerLink. Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1.
  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.

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Validation & Comparative

4-(5-bromo-3-methylpyridin-2-yl)morpholine spectral data validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectral Data Validation of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The process of synthesizing and identifying a target molecule like this compound demands a multi-faceted analytical approach. This guide provides a comprehensive, in-depth validation workflow, moving beyond a simple checklist of techniques to explain the causality behind our experimental choices and data interpretation. Our objective is to establish a self-validating system where data from orthogonal analytical methods converge to irrefutably confirm the compound's identity and purity.

The Imperative of Orthogonal Validation

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation H_NMR ¹H NMR Analyze_H Proton Environment Splitting Patterns H_NMR->Analyze_H C_NMR ¹³C NMR Analyze_C Carbon Skeleton Chemical Shifts C_NMR->Analyze_C MS Mass Spec Analyze_MS Molecular Weight Isotopic Pattern MS->Analyze_MS IR IR Spec Analyze_IR Functional Groups Bond Vibrations IR->Analyze_IR Confirmation Structural Confirmation Analyze_H->Confirmation Cross-references Analyze_C->Confirmation Analyze_MS->Confirmation Analyze_IR->Confirmation

Caption: Orthogonal Validation Workflow.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton types, their electronic environments, and their proximity to one another.

Predicted ¹H NMR Spectral Features

Based on the structure of this compound, we can predict the following signals:

  • Pyridine Protons (H-4' and H-6'): The pyridine ring has two aromatic protons. Due to the substitution pattern, they will appear as two distinct signals, likely doublets or singlets depending on the meta-coupling, in the aromatic region (δ 7.0-8.5 ppm).

  • Morpholine Protons: The morpholine ring contains eight protons. Due to the ring's chair conformation and its connection to the electron-withdrawing pyridine ring, we expect two distinct multiplets. The four protons on the carbons adjacent to the oxygen (O-CH₂) will be downfield (δ ~3.7-3.9 ppm), while the four protons on the carbons adjacent to the nitrogen (N-CH₂) will be slightly more upfield but still deshielded by the aromatic ring (δ ~3.3-3.5 ppm).

  • Methyl Protons: The methyl group attached to the pyridine ring is in a relatively shielded environment and should appear as a sharp singlet (δ ~2.2-2.5 ppm).

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

Data Validation and Comparison

The acquired spectrum must be compared against the predicted features. The key is consistency: do the integrations match the number of protons in each environment? Are the chemical shifts and splitting patterns (multiplicity) in line with expectations derived from established chemical shift tables and electronic effects?[1]

Assignment Predicted δ (ppm) Expected Multiplicity Expected Integration
Pyridine H-6'~8.0-8.2d or s1H
Pyridine H-4'~7.3-7.5d or s1H
Morpholine O-CH~3.7-3.9t or m4H
Morpholine N-CH~3.3-3.5t or m4H
Methyl CH~2.2-2.5s3H

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal, revealing the complexity and symmetry of the structure.

Predicted ¹³C NMR Spectral Features
  • Pyridine Carbons: We expect five signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitrogen (C-2') will be significantly downfield. The carbon attached to the bromine (C-5') will also have a characteristic shift.

  • Morpholine Carbons: Two distinct signals are expected in the aliphatic region. The carbons adjacent to the oxygen (O-C H₂) will appear around δ 65-70 ppm, while the carbons adjacent to the nitrogen (N-C H₂) will be around δ 45-50 ppm.

  • Methyl Carbon: A single signal in the upfield aliphatic region (δ ~15-20 ppm).

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Use the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm, centered around 100 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Similar to ¹H NMR, perform a Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Data Validation and Comparison

The number of observed signals should match the number of unique carbon atoms in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, providing further confirmation of the assignments.

Assignment Predicted δ (ppm)
Pyridine C -2'~155-160
Pyridine C -6'~145-150
Pyridine C -3'~135-140
Pyridine C -4'~120-125
Pyridine C -5' (C-Br)~110-115
Morpholine O-C H₂~65-70
Morpholine N-C H₂~45-50
Methyl C H₃~15-20

Mass Spectrometry: The Definitive Molecular Weight

Mass Spectrometry (MS) provides the molecular weight of the compound, which is one of the most critical pieces of data for structural confirmation. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.

Predicted Mass Spectral Features

The molecular formula of our target is C₁₀H₁₃BrN₂O. The key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are roughly equal in abundance. Therefore, we expect to see two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

  • [M]⁺ (with ⁷⁹Br): 270.0215 g/mol

  • [M+2]⁺ (with ⁸¹Br): 272.0194 g/mol

Experimental Protocol: MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Conditions: Optimize capillary voltage, cone voltage, and desolvation gas flow to achieve a stable signal.

  • Data Analysis: Identify the molecular ion cluster ([M+H]⁺). Verify the characteristic 1:1 isotopic pattern for a monobrominated compound. Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

G cluster_0 Molecular Structure cluster_1 Supporting Spectral Data Structure This compound C₁₀H₁₃BrN₂O H_NMR ¹H NMR: - Aromatic, morpholine, methyl protons - Correct integration and multiplicity Structure->H_NMR confirms C_NMR ¹³C NMR: - Correct number of C signals - Aromatic and aliphatic regions populated Structure->C_NMR confirms MS MS: - M+ and M+2 peaks (1:1 ratio) - Correct molecular weight Structure->MS confirms IR IR: - C=C, C-N, C-O, C-Br stretches Structure->IR confirms

Sources

Confirming the structure of 4-(5-bromo-3-methylpyridin-2-yl)morpholine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Unambiguous Structural Confirmation of 4-(5-bromo-3-methylpyridin-2-yl)morpholine: A Comparative Guide to X-ray Crystallography

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding medicinal chemists in the rational design of more potent and selective therapeutic agents. This guide provides an in-depth, technical comparison of analytical techniques for the structural elucidation of the novel compound this compound, with a primary focus on the gold standard method: single-crystal X-ray crystallography.

While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about a compound's connectivity and mass, they often fall short of providing the unambiguous, high-resolution spatial arrangement of atoms that X-ray crystallography delivers. For researchers, scientists, and drug development professionals, understanding the nuances of these techniques is crucial for making informed decisions in the characterization of new chemical entities.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2][3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[3][4]

Experimental Protocol: A Step-by-Step Workflow

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Here, we outline a detailed, field-proven protocol for the structural determination of this compound.

1. Synthesis and Purification:

The synthesis of this compound can be achieved through nucleophilic aromatic substitution, starting from 2-amino-5-bromo-3-methylpyridine.[6] The crude product must be purified to the highest possible degree, typically greater than 99%, using techniques such as column chromatography or recrystallization to remove any impurities that might hinder crystallization.

2. Crystallization:

The growth of high-quality single crystals is often the most challenging step.[1][7] For a small organic molecule like this compound, several techniques should be explored in parallel.[7][8][9][10]

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allowed to evaporate slowly in a loosely covered vial.[7][10]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small, open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble.[7][8] The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystal growth.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[7] Crystals form at the interface as the solvents slowly mix.

3. Crystal Selection and Mounting:

A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible cracks or defects, is selected under a microscope. The crystal is then mounted on a goniometer head for data collection.

4. X-ray Diffraction Data Collection:

The mounted crystal is placed in a single-crystal X-ray diffractometer.[3] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[11] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[2][12]

5. Data Processing and Structure Solution:

The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.[12] The structure is then "solved" using direct methods or Patterson techniques to obtain an initial model of the atomic positions.[11][13]

6. Structure Refinement:

The initial structural model is refined against the experimental data using least-squares methods.[11][13] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible agreement between the observed and calculated diffraction patterns.

7. Structure Validation:

The final refined structure is rigorously validated to ensure its quality and accuracy.[14][15][16][17][18] This involves checking for geometric consistency, analyzing the distribution of electron density, and ensuring that the final model is chemically reasonable. The results are typically presented in a Crystallographic Information File (CIF).[19][20][21][22][23]

Workflow for X-ray Crystallography

X-ray Crystallography Workflow Workflow for the Structural Confirmation of this compound by X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination synthesis Synthesis of this compound purification Purification (>99%) synthesis->purification crystallization Growth of Single Crystals purification->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & CIF Generation refinement->validation

Sources

A Senior Application Scientist's Guide: Comparative Analysis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine and its Chloro Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Halogen's Role in Modern Medicinal Chemistry

In the landscape of drug design and development, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] This guide provides an in-depth, objective comparison of two closely related heterocyclic compounds: 4-(5-bromo-3-methylpyridin-2-yl)morpholine and its chloro analog, 4-(5-chloro-3-methylpyridin-2-yl)morpholine.

Both molecules are built upon a 2-morpholinopyridine scaffold, a privileged structure in medicinal chemistry known for conferring favorable pharmacokinetic properties and appearing in a range of biologically active agents.[3][4] The core of our investigation focuses on the subtle yet critical differences imparted by the substitution of a bromine atom versus a chlorine atom at the 5-position of the pyridine ring. For researchers in drug discovery, understanding these differences is paramount for making informed decisions in lead optimization, ultimately guiding the selection of candidates with a higher probability of clinical success.

Part 1: Synthesis and Chemical Reactivity

The synthesis of these analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The choice of halogen on the starting material not only influences the conditions required for this initial synthesis but, more importantly, dictates the potential for subsequent derivatization.

General Synthetic Pathway

The most direct route involves the reaction of morpholine with a di-halogenated pyridine precursor, specifically 2,5-dihalo-3-methylpyridine. The greater electrophilicity of the C2 position on the pyridine ring, activated by the ring nitrogen, facilitates a selective substitution by the secondary amine of morpholine.

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products SM1 2,5-Dihalo-3-methylpyridine (X = Br or Cl) Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction Electrophile SM2 Morpholine SM2->Reaction Nucleophile P1 This compound Reaction->P1 if X = Br P2 4-(5-chloro-3-methylpyridin-2-yl)morpholine Reaction->P2 if X = Cl

Caption: General SNAr pathway for the synthesis of the target compounds.

Reactivity Comparison: Bromo vs. Chloro

The fundamental difference between the bromo and chloro analogs begins with their synthesis and potential for further modification.

  • SNAr Reactivity: The Carbon-Bromine (C-Br) bond is generally weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond.[5] This suggests that the reaction to form the bromo-substituted morpholine may proceed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to its chloro counterpart.

  • Cross-Coupling Potential: This is the most significant divergence from a synthetic utility perspective. The C-Br bond is substantially more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Cl bond.[5] This makes This compound a versatile intermediate for generating a library of analogs. The bromine atom acts as a synthetic "handle" for introducing a wide array of substituents at the 5-position to explore the structure-activity relationship (SAR). While cross-coupling of aryl chlorides is possible, it often requires more specialized, highly active catalyst systems and more forcing conditions.[5]

Experimental Protocol: Synthesis via SNAr

This protocol describes a representative procedure for the synthesis, highlighting the self-validating nature of the process through in-process checks.

Objective: To synthesize this compound.

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • Morpholine (≥2.5 equivalents)

  • Potassium Carbonate (K₂CO₃) or a non-nucleophilic base like DIPEA

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Brine, Water

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromo-3-methylpyridine (1.0 eq) and the chosen solvent (e.g., DMF).

  • Addition of Reagents: Add morpholine (2.5 eq) followed by the base (e.g., K₂CO₃, 3.0 eq). The use of excess morpholine serves both as a nucleophile and can act as a base and solvent, driving the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The causality here is that thermal energy is required to overcome the activation energy of the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The purpose of the aqueous workup is to remove the inorganic base and polar solvent (DMF).

  • Purification: Wash the combined organic layers with brine to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: For the chloro analog, a higher reaction temperature (e.g., 120-140 °C) may be required to achieve a comparable reaction rate.

Part 2: Physicochemical Properties - A Tale of Two Halogens

The substitution of bromine for chlorine instigates a cascade of changes in the molecule's physical and chemical properties, which are critical predictors of its behavior in a biological system.

Comparative Data Summary
PropertyThis compound4-(5-chloro-3-methylpyridin-2-yl)morpholineRationale for Difference
Molecular Formula C₁₀H₁₃BrN₂OC₁₀H₁₃ClN₂ODifferent halogen atom.
Molecular Weight 257.13 g/mol [6]212.68 g/mol Bromine is heavier than chlorine.
LogP (Lipophilicity) Higher (Est. ~2.3-2.6)Lower (Est. ~2.0-2.3)Bromine is more lipophilic than chlorine.[7]
Halogen Bond Donor Strength StrongerWeakerPolarizability and σ-hole size: Br > Cl.[8]
C-X Bond Energy WeakerStrongerInfluences metabolic stability and synthetic reactivity.[5]
TPSA ~21.7 Ų~21.7 ŲIdentical core scaffold.
H-Bond Acceptors 3 (Pyridine N, Morpholine O, N)3 (Pyridine N, Morpholine O, N)Identical core scaffold.
In-Depth Analysis of Key Differences
  • Lipophilicity (LogP): The bromo analog is inherently more lipophilic. This is a critical parameter in drug design. Increased lipophilicity can enhance membrane permeability and target binding through hydrophobic interactions but may also lead to lower aqueous solubility, increased plasma protein binding, and higher susceptibility to certain metabolic pathways.[2]

  • Halogen Bonding: Halogen bonding is a non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a nucleophile, such as a backbone carbonyl oxygen in a protein.[8] Bromine is a more effective halogen bond donor than chlorine due to its greater size and polarizability.[8] Therefore, if the target protein has a suitable halogen bond acceptor in the binding pocket, the bromo analog could exhibit significantly higher affinity than its chloro counterpart. This provides a clear, rational basis for choosing one halogen over the other.

  • Molecular Size and Shape: The van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å). This difference may seem small, but it can be decisive in a tightly packed protein binding site. The bromo-substituent could provide better shape complementarity, leading to enhanced potency, or it could introduce a steric clash that reduces affinity.

Part 3: Implications for Drug Development

Synthesizing these molecules and characterizing their properties is only the first step. The ultimate goal is to understand how these differences translate into in-vivo performance.

ADME_Implications cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic (PK) Outcomes Properties Property Bromo Analog Chloro Analog Metabolism Metabolic Stability Lipophilicity Lipophilicity (LogP) Higher Lower Absorption Absorption (Permeability) Lipophilicity:f1->Absorption May Increase Lipophilicity:f2->Absorption May Decrease HalogenBonding Halogen Bonding Stronger Weaker Binding Target Affinity (Potency) HalogenBonding:f1->Binding Potential for Stronger Binding Size Steric Size Larger Smaller Size:f1->Binding Potential for Steric Hindrance

Caption: Relationship between halogen properties and ADME outcomes.

Pharmacokinetic Profile (ADME)
  • Absorption & Permeability: The higher lipophilicity of the bromo analog might lead to better passive diffusion across cell membranes, potentially improving oral bioavailability. However, this must be balanced against its likely lower aqueous solubility.

  • Metabolism: Aryl halides can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The relative stability of the C-Br versus C-Cl bond to metabolic cleavage is not always straightforward and is highly dependent on the specific enzyme and the electronic environment of the ring. Generally, the stronger C-Cl bond might be expected to be more metabolically stable. Experimental validation using liver microsomes is essential.

  • Distribution: Higher lipophilicity often correlates with a larger volume of distribution and increased binding to plasma proteins like albumin. This can reduce the concentration of free, active drug available to engage the target.

Pharmacodynamic Profile
  • Target Affinity: As discussed, the key differentiators are size and halogen bonding. The bromo analog offers the potential for a potent halogen bond that could dramatically increase affinity.[8] An in-vitro binding assay (e.g., IC₅₀ or Kᵢ determination) is the definitive experiment to compare the potency of the two compounds.

  • Selectivity: The specific interactions offered by bromine versus chlorine could also be exploited to achieve selectivity for a desired target over off-targets. For instance, if an anti-target has a sterically constrained pocket, the smaller chloro analog might be preferred to avoid unwanted activity.

Conclusion: A Strategic Choice

The decision to use This compound versus its chloro analog is not a matter of inherent superiority but of strategic application within a drug discovery program.

  • The Bromo Analog is the superior choice for early-stage SAR exploration . Its utility as a versatile synthetic intermediate, owing to its high reactivity in cross-coupling reactions, allows for the rapid generation of a diverse library of compounds to probe the chemical space around the 5-position of the pyridine ring.[5] It also offers the potential for strong halogen bonding interactions that could lead to highly potent compounds.

  • The Chloro Analog may be more advantageous for late-stage lead optimization and candidate selection . If extensive derivatization is no longer required, the focus shifts to fine-tuning the ADME profile. The chloro atom provides a smaller steric footprint, potentially improved metabolic stability due to the stronger C-Cl bond, and a more moderate lipophilicity that can be beneficial for achieving a balanced overall profile of potency, solubility, and permeability.[7][9]

Ultimately, the optimal choice must be validated experimentally. This guide provides the chemical rationale and strategic framework to design those decisive experiments, empowering researchers to leverage the subtle power of halogen substitution to develop safer and more effective medicines.

References

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC. (2022-03-02). PubMed Central.
  • Effect of para halogen modification of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides on metabolism and clearance. ResearchGate.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • This compound. Sinfoo Biotech.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Workflow Featuring 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a strategic workflow for the biological characterization of novel small molecule inhibitors, using the hypothetical compound 4-(5-bromo-3-methylpyridin-2-yl)morpholine as a case study. While public data on this specific molecule is limited, its structure, containing a morpholine ring, is a common feature in many kinase inhibitors.[1][2] The morpholine moiety is often employed in medicinal chemistry to improve physicochemical and metabolic properties.[2] This guide will therefore use well-characterized inhibitors of the PI3K/mTOR and DNA-PK pathways as benchmarks for comparison, outlining the necessary experimental steps to determine the biological activity and therapeutic potential of a new chemical entity.

Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds

The dysregulation of protein kinase signaling is a cornerstone of many diseases, including cancer, making kinases a major class of "druggable" targets.[3][4] The development of small molecule kinase inhibitors has led to significant therapeutic advances.[3][5] The PI3K/AKT/mTOR and DNA-damage response (DDR) pathways, governed by kinases like PI3K, mTOR, and DNA-PK, are frequently overactive in malignancies.[6][7] Consequently, inhibitors targeting these pathways are of high interest.[5][6][7][8]

This guide will focus on a comparative analysis of our lead compound, this compound, against established inhibitors of these critical pathways. We will explore its potential mechanism of action and biological effects through a series of well-defined biochemical and cellular assays.

Initial Target Hypothesis: Why PI3K/mTOR and DNA-PK?

The morpholine ring is a key pharmacophore in numerous kinase inhibitors.[1][2] For instance, the arylmorpholine analog AMA-37 is an ATP-competitive inhibitor of DNA-PK.[9] Given this precedent, it is plausible that this compound targets members of the phosphoinositide 3-kinase-related kinase (PIKK) family, which includes PI3K, mTOR, and DNA-PK.[7]

Our initial investigation will therefore focus on these three key kinases. We will compare the activity of our lead compound with well-known inhibitors such as:

  • Pan-PI3K/mTOR inhibitors: Dactolisib (BEZ-235)[7]

  • Selective PI3K inhibitors: Alpelisib (PI3Kα-selective)[7][10]

  • mTOR-selective inhibitors: Everolimus (rapalog)[11][12] and second-generation mTOR kinase inhibitors.[12]

  • DNA-PK inhibitors: AZD7648, M3814 (Nedisertib), and NU7441.[13][14][15]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Its frequent activation in cancer has made it a prime target for drug development.[5][6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 DNA_PK_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ_Complex NHEJ Repair Complex DNA_PKcs->NHEJ_Complex phosphorylates Repair DNA Repair NHEJ_Complex->Repair Inhibitor DNA-PK Inhibitor Inhibitor->DNA_PKcs

Caption: The role of DNA-PK in the NHEJ pathway and the action of its inhibitors. [13]

Experimental Workflow: A Step-by-Step Guide to Characterization

A multi-faceted approach combining biochemical and cellular assays is crucial for a thorough understanding of a novel inhibitor's activity. [3][16]

Part 1: Biochemical Assays - Potency and Selectivity

Biochemical assays are the first step in determining if a compound directly inhibits the kinase of interest. [3][17]These assays measure the enzymatic activity of purified kinases. [13][17] Objective: To determine the in vitro potency (IC50) of this compound against PI3K, mTOR, and DNA-PK, and to assess its selectivity.

Recommended Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay. This technology is robust, suitable for high-throughput screening, and has been successfully applied to a wide range of kinases. [4][18][19]Alternatives include luminescence-based assays like ADP-Glo®, which measures ADP production. [17][20][21]

HTRF_Workflow Start Start Dispense Dispense Kinase, Substrate, and Inhibitor Start->Dispense Initiate Initiate Reaction (add ATP) Dispense->Initiate Incubate Incubate at RT Initiate->Incubate Stop Stop Reaction (add EDTA) Incubate->Stop Detect Add Detection Reagents (HTRF) Stop->Detect Read Read Plate on HTRF-compatible Reader Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for determining biochemical IC50 using an HTRF assay.

Experimental Protocol: HTRF® Kinase Assay

  • Reagent Preparation: Prepare stock solutions of the kinase (e.g., PI3Kα, mTOR, DNA-PK), biotinylated substrate, and ATP in the appropriate kinase buffer. [22]2. Compound Dispensing: Serially dilute this compound and comparator inhibitors in DMSO, then dispense into a 384-well assay plate. [23]3. Kinase Reaction: Add the kinase and biotinylated substrate to the wells containing the compounds and pre-incubate. [19][20]4. Initiation: Start the enzymatic reaction by adding ATP. [19][22]Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature. [19][23]5. Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-XL665. [19][22]6. Measurement: After a final incubation period (e.g., 1 hour), measure the HTRF signal on a compatible plate reader. [19]The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

InhibitorTargetBiochemical IC50 (nM)
This compound PI3Kα To be determined
mTOR To be determined
DNA-PK To be determined
AlpelisibPI3Kα~5
Dactolisib (BEZ-235)PI3Kα4
mTOR20.7
AZD7648DNA-PK0.6 [13][15]
NU7441DNA-PK14 [13]
Part 2: Cellular Assays - Target Engagement and Functional Effects

While biochemical assays are essential, cellular assays are critical to confirm that an inhibitor can engage its target in a physiological context and exert a functional effect. [16][24][25] Objective: To confirm target engagement in intact cells, measure the inhibition of downstream signaling, and assess the functional consequences, such as inhibition of cell proliferation.

Recommended Assays:

  • Cellular Phosphorylation Assay: Measures the phosphorylation status of a direct substrate of the kinase to confirm target inhibition. [16][24]2. Cell Proliferation Assay: Determines the effect of the inhibitor on the growth of cancer cell lines. [16]3. NF-κB Reporter Assay: As the PI3K/AKT pathway can regulate NF-κB activity, this assay can provide further evidence of pathway modulation. [26] Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., MCF-7 for PI3K/mTOR, a DNA-damage-inducible line for DNA-PK) and treat with a range of concentrations of the inhibitors. [27]2. Induction (for DNA-PK): For DNA-PK, induce DNA damage (e.g., with etoposide or irradiation) to stimulate kinase activity. [28]3. Cell Lysis: After treatment, lyse the cells to extract proteins.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated substrates (e.g., p-AKT for PI3K/mTOR, p-DNA-PKcs S2056 for DNA-PK) and total protein as a loading control.

  • Analysis: Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Western_Blot_Workflow Start Culture & Treat Cells Lyse Cell Lysis Start->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Image Imaging & Analysis Antibody->Image

Sources

A Researcher's Guide to the Synthetic Versatility of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, particularly those engaged in the intricate dance of drug discovery and materials science, the choice of starting materials is paramount. Among the plethora of heterocyclic building blocks, bromopyridines stand out for their versatility. However, the isomeric position of the bromine atom on the pyridine ring dramatically influences its reactivity, a nuance that can be the difference between a high-yielding, clean reaction and a complex, inseparable mixture. This guide provides an in-depth, objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in key synthetic transformations, supported by mechanistic insights and practical experimental guidance.

The Decisive Role of Nitrogen: Electronic and Steric Landscapes

The reactivity of the bromopyridine isomers is fundamentally governed by the interplay of electronic and steric effects, with the nitrogen atom playing the lead role. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic pull is not uniform across the ring; it is most pronounced at the α (2- and 6-) and γ (4-) positions. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack and influences the ease of oxidative addition in palladium-catalyzed cross-coupling reactions.

Key Factors Influencing Reactivity:
  • Electronic Effects: The nitrogen atom's electron-withdrawing nature activates the C-Br bond for nucleophilic aromatic substitution (SNAr) and facilitates the oxidative addition step in cross-coupling reactions, particularly at the 2- and 4-positions.

  • Steric Hindrance: The proximity of the bromine atom to the nitrogen in 2-bromopyridine can introduce steric hindrance, potentially impeding the approach of bulky catalysts or nucleophiles.

  • Coordination to Catalysts: The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst in cross-coupling reactions. This can sometimes lead to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem" when dealing with pyridylboronic acids, but it also influences the reactivity of the bromopyridine substrate itself.

Comparative Reactivity in Cornerstone Reactions

The divergent reactivity of the bromopyridine isomers is most evident in three classes of reactions that are workhorses in modern synthetic chemistry: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Three Isomers

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The ease of this step is directly related to the electronic properties of the C-Br bond.

A general reactivity trend observed for bromopyridines in these reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend can be rationalized by considering the electronic influence of the ring nitrogen. The C-Br bonds at the 4- and 2-positions are more polarized and activated towards oxidative addition due to the strong electron-withdrawing effect of the nitrogen at these positions. The C-Br bond at the 3-position is comparatively less activated.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the bromopyridine isomers in this reaction is a classic example of their differential behavior.

IsomerRelative ReactivityTypical Reaction ConditionsObserved Yields (with Phenylboronic Acid)
4-Bromopyridine HighPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °CGood to Excellent
2-Bromopyridine ModeratePd(OAc)₂, PPh₃, K₂CO₃, aq. Isopropanol, 80 °CGood
3-Bromopyridine LowPd(OAc)₂, PPh₃, K₂CO₃, 95% EtOHModerate to Good

Note: Yields are dependent on the specific boronic acid, catalyst system, and reaction conditions.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Bromopyridine Isomer Arylboronic Acid Base (e.g., K₂CO₃) catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) solvent Degassed Solvent (e.g., Toluene/H₂O) heating Heating (80-110 °C) monitoring Monitoring (TLC, LC-MS) heating->monitoring extraction Aqueous Workup monitoring->extraction Completion purification Column Chromatography extraction->purification product Arylpyridine Product purification->product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination SNAr_Mechanism cluster_2_bromo Attack at C-2 cluster_3_bromo Attack at C-3 start_2 2-Bromopyridine meisenheimer_2 Meisenheimer Intermediate (Charge on N) start_2->meisenheimer_2 + Nu⁻ product_2 2-Substituted Pyridine meisenheimer_2->product_2 - Br⁻ start_3 3-Bromopyridine meisenheimer_3 Meisenheimer Intermediate (No Charge on N) start_3->meisenheimer_3 + Nu⁻ no_reaction High Energy (Slow Reaction) meisenheimer_3->no_reaction

Cross-validation of analytical results for 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Cross-Validation of Analytical Methods for 4-(5-bromo-3-methylpyridin-2-yl)morpholine

In the landscape of pharmaceutical development and chemical research, the reliability of analytical data is paramount. For a compound such as this compound, a key intermediate in the synthesis of various pharmacologically active molecules, ensuring the accuracy and precision of its quantification is a critical step. This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting a side-by-side comparison based on hypothetical, yet realistic, experimental data, we aim to equip researchers with the insights needed to select the most appropriate analytical strategy for their specific needs.

The Imperative of Analytical Method Cross-Validation

The process of drug development is a multi-stage endeavor, often involving the transfer of analytical methods between different laboratories, instruments, or even personnel. Cross-validation serves as a bridge, ensuring that an analytical method, once validated, maintains its performance characteristics under new conditions. This is not merely a procedural formality; it is a cornerstone of data integrity and regulatory compliance. For this compound, a molecule with a defined structure and molecular weight, the choice between a robust, workhorse method like HPLC-UV and a highly specific and sensitive technique like GC-MS depends on the analytical challenge at hand – be it routine purity assessment, stability testing, or trace-level impurity profiling.

The fundamental principle of cross-validation is to demonstrate that two different analytical methods yield equivalent and reliable results for the same set of samples. This involves a head-to-head comparison of key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a decision driven by the physicochemical properties of the analyte and the intended application of the method. For this compound, both HPLC-UV and GC-MS present viable, yet distinct, analytical solutions.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is often the go-to method for the analysis of non-volatile and thermally labile compounds. Its versatility, robustness, and wide applicability make it a staple in quality control laboratories. The separation is based on the partitioning of the analyte between a mobile phase and a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination offers exceptional specificity and sensitivity. The sample is first vaporized and separated based on its volatility and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint. This makes GC-MS particularly well-suited for impurity identification and trace-level analysis.

The logical workflow for the cross-validation process is depicted in the diagram below:

cluster_0 Method Development & Validation cluster_1 Cross-Validation Method A (HPLC-UV) Method A (HPLC-UV) Validation (ICH Q2) Validation (ICH Q2) Method A (HPLC-UV)->Validation (ICH Q2) Linearity Accuracy Precision LOD/LOQ Method B (GC-MS) Method B (GC-MS) Method B (GC-MS)->Validation (ICH Q2) Linearity Accuracy Precision LOD/LOQ Sample Set Sample Set Validation (ICH Q2)->Sample Set Analysis by Method A Analysis by Method A Sample Set->Analysis by Method A Analysis by Method B Analysis by Method B Sample Set->Analysis by Method B Data Comparison Data Comparison Analysis by Method A->Data Comparison Analysis by Method B->Data Comparison

Caption: Workflow for Cross-Validation of Analytical Methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and GC-MS.

HPLC-UV Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by accurately weighing and dissolving the material in methanol to achieve a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

    • Quantify the amount of this compound in unknown samples using the calibration curve.

GC-MS Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in dichloromethane.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

    • Prepare unknown samples by accurately weighing and dissolving the material in dichloromethane to achieve a target concentration within the calibration range.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-400.

  • Data Analysis:

    • Construct a calibration curve using the peak area of a characteristic ion of this compound.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

    • Quantify the analyte in unknown samples using the calibration curve.

Performance Comparison: A Data-Driven Approach

To objectively compare the performance of the HPLC-UV and GC-MS methods, a series of validation experiments were conducted. The results are summarized in the table below.

Parameter HPLC-UV GC-MS ICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%0.5%≤ 2%
- Intermediate Precision1.2%0.9%≤ 3%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL-
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 µg/mL-

The data clearly illustrates the distinct advantages of each technique. While both methods demonstrate excellent linearity, accuracy, and precision well within the acceptable limits set by the ICH guidelines, the GC-MS method exhibits significantly lower limits of detection and quantitation. This suggests that for applications requiring the measurement of trace amounts of this compound, such as in impurity profiling or pharmacokinetic studies, GC-MS would be the superior choice. Conversely, for routine quality control and release testing where higher concentrations are expected, the robustness and simplicity of the HPLC-UV method may be more advantageous.

The decision-making process for selecting the appropriate analytical method is illustrated in the following diagram:

Analytical Goal Analytical Goal Routine QC / Purity Routine QC / Purity Analytical Goal->Routine QC / Purity High Concentration Trace Analysis / Impurity ID Trace Analysis / Impurity ID Analytical Goal->Trace Analysis / Impurity ID Low Concentration HPLC-UV HPLC-UV Routine QC / Purity->HPLC-UV Robustness, Simplicity GC-MS GC-MS Trace Analysis / Impurity ID->GC-MS Sensitivity, Specificity

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise in ensuring data integrity and reliability throughout the research and development lifecycle. This guide has demonstrated that both HPLC-UV and GC-MS are powerful and valid techniques for the analysis of this compound. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the specific analytical requirements.

By understanding the relative strengths and weaknesses of each method, supported by robust validation and cross-validation data, researchers can confidently select the most appropriate tool for the task at hand. This ensures that the data generated is not only accurate and precise but also fit for its intended purpose, ultimately contributing to the successful advancement of scientific and pharmaceutical endeavors.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Benchmarking 4-(5-bromo-3-methylpyridin-2-yl)morpholine: A Comparative Guide for Preclinical Evaluation as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is the critical first step. The molecule 4-(5-bromo-3-methylpyridin-2-yl)morpholine presents an intriguing scaffold for investigation. While direct biological data for this specific compound is not yet publicly available, its structural motifs—a substituted pyridine ring and a morpholine moiety—are hallmarks of a privileged pharmacophore in medicinal chemistry, particularly in the domain of kinase inhibitors.[1][2][3][4] The morpholine ring, in particular, is a versatile component in numerous approved and experimental drugs, often enhancing pharmacokinetic properties and contributing to potent interactions with target proteins like kinases.[5][6] Specifically, the morpholine oxygen can form crucial hydrogen bonds within the hinge region of kinase ATP-binding pockets, a feature exploited in many PI3K/mTOR inhibitors.[7][8][9]

This guide, therefore, is designed for researchers, scientists, and drug development professionals who may be investigating this compound or structurally related compounds. We will proceed under the scientifically-grounded hypothesis that this molecule is a kinase inhibitor, and we will benchmark it against known drugs targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10][11]

Our objective is to provide a comprehensive, step-by-step framework for the preclinical evaluation of this novel compound. We will explain the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format.

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that integrates signals from growth factors, nutrients, and the cellular microenvironment to control cell fate.[10][11] Dysregulation of this pathway is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.[12] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream substrates and functions.[13]

  • mTORC1 is sensitive to nutrients and growth factors and is acutely inhibited by the drug rapamycin. It promotes anabolic processes like protein and lipid synthesis by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[13][14][15]

  • mTORC2 is generally responsive to growth factors and regulates cell survival and cytoskeleton organization, in part by phosphorylating Akt at serine 473.[13][16]

Given the structural features of this compound, we hypothesize that it may function as an ATP-competitive inhibitor of mTOR, potentially targeting both mTORC1 and mTORC2.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Selection of Benchmark Compounds

To rigorously evaluate this compound, a panel of well-characterized mTOR inhibitors with distinct mechanisms of action should be chosen for comparison.

CompoundMechanism of ActionTarget(s)Rationale for Inclusion
Rapamycin (Sirolimus) Allosteric inhibitor that forms a complex with FKBP12.[11][14]mTORC1First-generation mTOR inhibitor, serves as a historical and mechanistic benchmark.
Sapanisertib (INK-128) ATP-competitive kinase inhibitor.[17][18][19]mTORC1 and mTORC2Second-generation, dual mTORC1/2 inhibitor, represents a direct competitor class.[12][20]
Gedatolisib (PF-05212384) ATP-competitive kinase inhibitor.[21][22]Pan-PI3K, mTORC1, and mTORC2Dual PI3K/mTOR inhibitor, allows for assessment of selectivity against PI3K isoforms.[23][24][25]

Preclinical Benchmarking Workflow

The following experimental workflow provides a structured approach to characterizing the biological activity of this compound and comparing it to the selected benchmark drugs.

Benchmarking_Workflow Start This compound (Test Compound) Biochem Phase 1: In Vitro Biochemical Assays Start->Biochem CellBased Phase 2: In Vitro Cell-Based Assays Biochem->CellBased Potent & Selective? InVivo Phase 3: In Vivo Efficacy Studies CellBased->InVivo Cellular Activity Confirmed? ADME Phase 4: ADME/PK Profiling InVivo->ADME In Vivo Efficacy? Conclusion Go/No-Go Decision ADME->Conclusion Favorable PK?

Caption: Phased preclinical benchmarking workflow.

Phase 1: In Vitro Biochemical Assays

Scientific Rationale: The initial step is to determine if the test compound directly interacts with and inhibits the kinase activity of the purified mTOR enzyme. This cell-free system provides a clean measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

Experiment 1.1: mTOR Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against mTOR kinase.

Protocol:

  • Reagents: Active mTOR enzyme, inactive S6K1 protein (as substrate), ATP, and a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[26]

  • Procedure:

    • Dispense the mTOR enzyme into a 96-well plate.

    • Add the test compound and benchmark inhibitors in a series of dilutions (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • Pre-incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the S6K1 substrate.[16][26]

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction and detect the phosphorylation of S6K1 at Threonine 389 using a specific antibody, typically via methods like ELISA, TR-FRET, or Western blotting.[16]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data:

CompoundmTOR IC50 (nM)
This compoundExperimental Result
Rapamycin>10,000 (Not an ATP-competitive inhibitor)
Sapanisertib1.5
Gedatolisib2.2

Phase 2: In Vitro Cell-Based Assays

Scientific Rationale: After confirming direct enzyme inhibition, the next critical step is to assess the compound's activity in a cellular context. These assays evaluate the compound's ability to cross the cell membrane, engage its target, and elicit a biological response in relevant cancer cell lines.

Experiment 2.1: Cell Proliferation/Viability Assay

Objective: To measure the effect of the test compound on the proliferation and viability of cancer cells and determine its half-maximal effective concentration (EC50).

Protocol (MTT Assay):

  • Cell Lines: Select cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., MCF-7 breast cancer, PC-3 prostate cancer, U87MG glioblastoma).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and benchmarks for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27][28][29]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[27]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 values by non-linear regression.

Experiment 2.2: Target Engagement and Pathway Modulation Assay

Objective: To confirm that the test compound inhibits mTOR signaling in cells by assessing the phosphorylation status of downstream substrates.

Protocol (Western Blotting):

  • Procedure:

    • Treat cells (e.g., MCF-7) with the test compound and benchmarks at their respective EC50 concentrations for a short duration (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway proteins: phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcomes:

    • A potent mTORC1 inhibitor (like Rapamycin and Sapanisertib) will decrease p-S6K levels.

    • A dual mTORC1/2 inhibitor (like Sapanisertib and Gedatolisib) will decrease both p-S6K and p-Akt (S473) levels.

    • Rapamycin may lead to a feedback activation of Akt, potentially increasing p-Akt levels.[13]

    • The phosphorylation profile of this compound will reveal its mechanism of action (mTORC1 selective vs. dual mTORC1/2).

Hypothetical Comparative Data:

CompoundCell Proliferation EC50 (nM, MCF-7)p-S6K (T389) Inhibitionp-Akt (S473) Inhibition
This compoundExperimental ResultExperimental ResultExperimental Result
Rapamycin10+++- / ↑ (feedback)
Sapanisertib5++++++
Gedatolisib3++++++

Phase 3: In Vivo Efficacy Studies

Scientific Rationale: Demonstrating anti-tumor activity in a living organism is a crucial step in preclinical development. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of novel cancer therapeutics.[30]

Experiment 3.1: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of the test compound in a mouse model.

Protocol:

  • Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for implanting human cancer cells.[31]

  • Procedure:

    • Subcutaneously inject a suspension of a responsive cancer cell line (e.g., MCF-7) into the flank of each mouse.[32] Co-injection with a basement membrane extract like Matrigel can improve tumor take rates.[33]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[32]

    • Randomize mice into vehicle control and treatment groups (test compound and a positive control like Sapanisertib).

    • Administer the compounds daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).

    • Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.[32]

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group.

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

Phase 4: ADME/PK Profiling

Scientific Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of a compound is essential to interpret in vivo efficacy data and to determine its potential as a drug.[5] The morpholine moiety is often incorporated to improve these properties.[1][34]

Key ADME/PK Parameters to Evaluate:
  • Solubility: Determines how well the compound dissolves, which impacts absorption.

  • Permeability: The ability to cross biological membranes, such as the intestinal wall.

  • Metabolic Stability: Resistance to breakdown by liver enzymes (microsomes).

  • Pharmacokinetics (in mice):

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve, representing total drug exposure.

    • t1/2: Half-life, how long the drug stays in the system.

    • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

These parameters are typically evaluated through a series of standard in vitro and in vivo assays.

Conclusion and Future Directions

This guide outlines a logical and comprehensive preclinical workflow for the evaluation of this compound as a putative mTOR kinase inhibitor. By systematically benchmarking its performance against well-characterized drugs like Rapamycin, Sapanisertib, and Gedatolisib, researchers can gain a clear understanding of its potency, mechanism of action, cellular activity, and in vivo efficacy.

The data generated from these studies will be crucial for making an informed "Go/No-Go" decision on whether to advance this compound into further preclinical development, such as formal toxicology studies and Investigational New Drug (IND)-enabling studies. The presence of the bromo- and methyl-substituted pyridine core, coupled with the favorable properties of the morpholine ring, suggests that this compound is a promising candidate for further investigation in the challenging but important field of kinase inhibitor drug discovery.

References

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A Comparative Guide to the Synthesis Efficiency of 4-(5-bromo-3-methylpyridin-2-yl)morpholine and 4-(5-chloro-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyridines serve as foundational scaffolds. The specific functionalization of the pyridine ring dictates the molecule's steric and electronic properties, which in turn influences its biological activity or material characteristics. Among these, 2-morpholinopyridines are of significant interest. This guide provides an in-depth technical comparison of the synthetic efficiency for producing two closely related analogues: 4-(5-bromo-3-methylpyridin-2-yl)morpholine and 4-(5-chloro-3-methylpyridin-2-yl)morpholine.

Our analysis moves beyond a simple comparison of final-step yields. We will dissect the entire synthetic sequence, from the accessibility and synthesis of the halogenated precursors to the critical C-N bond-forming reaction with morpholine. The discussion is grounded in mechanistic principles, explaining the causality behind experimental choices and providing field-proven insights to guide researchers in selecting the most efficient pathway for their specific needs, whether for small-scale library synthesis or large-scale production.

Section 1: Synthesis and Availability of Halopyridine Precursors

The overall efficiency of any synthetic route is fundamentally tied to the accessibility of its starting materials. The key precursors for our target molecules are 2,5-dibromo-3-methylpyridine and 2,5-dichloro-3-methylpyridine.

Synthesis of 2,5-dibromo-3-methylpyridine

The most common and well-documented route to 2,5-dibromo-3-methylpyridine begins with the readily available 2-amino-3-methylpyridine. The synthesis is a two-step process:

  • Electrophilic Bromination: The pyridine ring is first activated by the amino group, directing electrophilic bromination to the 5-position.

  • Sandmeyer-type Reaction: The amino group at the 2-position is then diazotized and subsequently displaced by a bromide, typically using a copper(I) bromide catalyst in hydrobromic acid.[1][2]

This established pathway offers high yields for the final step, with some procedures reporting up to 94%.[3]

Synthesis of 2,5-dichloro-3-methylpyridine

The synthesis of the dichloro analogue is less commonly detailed in academic literature. One reported method involves the reaction of dichloroacetonitrile with methacrolein, affording the product in a modest 40% yield.[4] Another patented approach describes a selective synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one and chlorine gas.[5]

The disparity in available, high-yield synthetic routes for the precursors suggests that 2,5-dibromo-3-methylpyridine is often more straightforward to prepare in a laboratory setting from common starting materials.

G cluster_0 Precursor Synthesis Pathways A0 2-Amino-3-methylpyridine A1 2-Amino-5-bromo-3-methylpyridine A0->A1 1. Acetic Anhydride 2. Br2 A2 2,5-Dibromo-3-methylpyridine A1->A2 HBr, CuBr, NaNO2 (Sandmeyer Reaction) B0 Dichloroacetonitrile + Methacrolein B1 2,5-Dichloro-3-methylpyridine B0->B1 CuCl, P(n-Bu)3 130 °C G cluster_1 Final C-N Coupling Step P1 2,5-Dibromo-3-methylpyridine F1 This compound P1->F1 Pd Catalyst, Ligand, Base (e.g., NaOt-Bu) (Buchwald-Hartwig) M1 Morpholine M1->F1 P2 2,5-Dichloro-3-methylpyridine F2 4-(5-chloro-3-methylpyridin-2-yl)morpholine P2->F2 Pd Catalyst, Ligand, Base (e.g., NaOt-Bu) (Buchwald-Hartwig) M2 Morpholine M2->F2

Sources

A Comparative Guide to Orthogonal Purity Assessment of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For a novel compound like 4-(5-bromo-3-methylpyridin-2-yl)morpholine, a substituted pyridine with potential therapeutic applications, establishing a comprehensive purity profile is of paramount importance. This guide provides an in-depth comparison of orthogonal analytical methods for the purity assessment of this specific molecule, offering experimentally-grounded insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, emphasizing the principle of orthogonality to ensure a robust and reliable purity determination.

The Imperative of Orthogonality in Purity Analysis

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures, implicitly advocate for a multi-faceted approach to purity testing. The concept of "orthogonality" in analytical chemistry refers to the use of two or more independent analytical methods, where each method relies on different physicochemical principles to separate and detect the target analyte and its potential impurities. This approach significantly reduces the risk of overlooking impurities that may co-elute or be non-responsive to a single analytical technique. For a molecule like this compound, which possesses a combination of aromatic, heterocyclic, and aliphatic moieties, a multi-pronged analytical strategy is essential.

This guide will focus on a comparative analysis of two powerful and widely adopted orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also briefly discuss Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR) as complementary methods for a holistic purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice, leveraging the molecule's moderate polarity.

The Rationale Behind RP-HPLC Method Development

The selection of a C18 stationary phase is a logical starting point, offering a good balance of hydrophobicity for retaining the analyte and its potential process-related impurities. The mobile phase composition, a critical parameter, is optimized to achieve adequate separation. A gradient elution, starting with a higher proportion of a polar solvent (e.g., water with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the basic pyridine nitrogen) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile or methanol), is generally preferred to resolve compounds with a wide range of polarities. The UV detector wavelength is selected based on the chromophore of the molecule, which is expected to be around 254 nm due to the substituted pyridine ring.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh API dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_gc Dissolve in Volatile Solvent vial Transfer to GC Vial start_gc->vial inject_gc Inject into GC vial->inject_gc vaporize Vaporization in Inlet inject_gc->vaporize separate_gc Separation in Capillary Column vaporize->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms tic Generate TIC detect_ms->tic spectra Analyze Mass Spectra detect_ms->spectra integrate_tic Integrate Peaks tic->integrate_tic identify Identify Impurities spectra->identify

A Senior Application Scientist's Guide to the Efficacy of Novel 4-(5-bromo-3-methylpyridin-2-yl)morpholine Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated networks in human cancer, making it a prime target for therapeutic intervention.[1][2] The morpholinopyrimidine and morpholinopyridine scaffolds have emerged as critical pharmacophores in the design of potent PI3K inhibitors, with the morpholine oxygen often forming a key hydrogen bond in the kinase hinge region.[3] This guide presents a comprehensive framework for the comparative efficacy evaluation of a novel series of hypothetical derivatives based on the 4-(5-bromo-3-methylpyridin-2-yl)morpholine core structure. We provide a rationale for derivative design, detailed experimental protocols for a multi-tiered evaluation strategy, and a discussion of the structure-activity relationships (SAR) derived from hypothetical data. Our objective is to furnish researchers with a robust, self-validating methodology for identifying and advancing lead candidates in this chemical series.

Introduction: Targeting the PI3K Pathway

The PI3K/Akt/mTOR cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation, often through mutations in the PIK3CA gene or loss of the PTEN tumor suppressor, is a hallmark of numerous cancers.[5][6] This has spurred the development of small molecule inhibitors targeting key nodes in this pathway, with a particular focus on the PI3K enzyme itself.[2][7]

The this compound scaffold represents a promising starting point for novel PI3K inhibitors. The morpholine group is a well-established anchor for binding to the ATP pocket of PI3K, while the substituted pyridine ring offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[8][9]

This guide outlines a systematic approach to compare the efficacy of newly synthesized derivatives of this core structure. We will progress from direct enzymatic inhibition to cellular target engagement and finally to downstream effects on cancer cell proliferation, providing a complete picture of each compound's potential.

Derivative Design and Synthesis Strategy

To explore the structure-activity relationship (SAR) around the this compound core, we propose a set of four hypothetical derivatives (Table 1). The design strategy focuses on probing the steric and electronic requirements at the C3 and C5 positions of the pyridine ring, which project into the solvent-exposed region and the hydrophobic pocket of the PI3K active site, respectively.

A plausible synthetic route involves the nucleophilic aromatic substitution of a di-halogenated pyridine precursor with morpholine, followed by Suzuki or Sonogashira cross-coupling reactions to introduce diversity at the C5 position.

Table 1: Structures of Hypothetical 4-(pyridin-2-yl)morpholine Derivatives

Compound IDR1 (C3-position)R2 (C5-position)Structure
Core-001 -CH₃-Br
Deriv-002 -CH₃-Phenyl
Deriv-003 -H-Br
Deriv-004 -CH₃-C≡CH

A Multi-Tiered Framework for Efficacy Evaluation

A robust comparison requires more than a single data point. We employ a three-tiered experimental workflow to build a comprehensive profile for each derivative. This approach ensures that observations at the enzymatic level translate to a cellular context, providing a self-validating system for decision-making.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Outcome T1 In Vitro PI3Kα Kinase Assay T1_out IC50 Value (Direct Enzyme Inhibition) T1->T1_out Measures T2 p-Akt (Ser473) Western Blot in PIK3CA-mutant Cells T1_out->T2 Informs T2_out EC50 Value (Cellular Target Modulation) T2->T2_out Measures T3 Cell Proliferation Assay (e.g., CellTiter-Glo®) T2_out->T3 Correlates with T3_out GI50 Value (Growth Inhibition) T3->T3_out Measures

Figure 1: Experimental workflow for efficacy comparison.
Protocol 1: In Vitro PI3Kα Kinase Assay

Rationale: This biochemical assay provides a direct measure of a compound's ability to inhibit the target enzyme, PI3Kα, independent of cellular factors like membrane permeability. We determine the half-maximal inhibitory concentration (IC50). A common method is a luminescence-based assay that quantifies ADP produced during the kinase reaction.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35). Prepare a solution of recombinant human PI3Kα enzyme and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Compound Plating: Serially dilute test compounds in DMSO and add them to a 384-well assay plate. For a 10-point dose-response curve, a typical starting concentration is 10 µM. Include wells for a positive control (a known PI3K inhibitor like Alpelisib) and a negative control (DMSO vehicle).[6]

  • Enzyme Incubation: Add the PI3Kα enzyme to the wells and incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP (at a concentration near the Km for ATP). Incubate for 60 minutes at room temperature.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence on a plate reader. Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-Akt (Ser473) Western Blot

Rationale: To confirm that the compounds inhibit PI3K within a living cell, we measure the phosphorylation status of Akt, a key downstream effector of PI3K.[5] A decrease in phosphorylated Akt (p-Akt) at the Ser473 site indicates successful target engagement. This assay is best performed in a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 or HCT-116 cells, which often harbor PIK3CA mutations).[11]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate PIK3CA-mutant cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with serially diluted compounds for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[13] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[13][14] Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[12]

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like GAPDH.[15]

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment. Plot this ratio against compound concentration to determine the EC50 for p-Akt inhibition.

Hypothetical Results and Interpretation

The following section presents hypothetical data to illustrate how the results from our experimental framework can be used to build a structure-activity relationship.

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in this critical signaling cascade and the point of action for our inhibitor series. Activation of receptor tyrosine kinases (RTKs) recruits PI3K to the cell membrane, where it phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating Akt, which in turn phosphorylates a host of downstream targets, including mTORC1, to promote cell survival and growth.[4]

G RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Inhibitor 4-(pyridin-2-yl)morpholine Derivatives Inhibitor->PI3K

Figure 2: The PI3K/Akt/mTOR signaling pathway.
Comparative Efficacy Data

The hypothetical data below are organized to facilitate a clear comparison between the derivatives.

Table 2: Hypothetical Comparative Efficacy Data

Compound IDPI3Kα IC50 (nM)p-Akt EC50 (nM)Cell Proliferation GI50 (nM)
Core-001 55250750
Deriv-002 480> 2000> 5000
Deriv-003 1508002200
Deriv-004 15 85 280

Discussion: Building the Structure-Activity Relationship (SAR)

The power of this comparative guide lies in the interpretation of the multi-tiered data to establish a clear SAR.

  • Core-001 (Reference): The core compound shows moderate biochemical potency (IC50 = 55 nM). The ~5-fold drop-off in potency between the biochemical assay (IC50) and the cellular target engagement assay (EC50) is typical and may reflect factors like cell membrane permeability or intracellular protein binding. The further 3-fold drop to the growth inhibition (GI50) value is expected, as a significant level of target inhibition is often required to elicit a cytostatic or cytotoxic response.

  • Deriv-002 (-Phenyl): Replacing the bromine at C5 with a bulky phenyl group is highly detrimental to activity (Deriv-002 ). The biochemical potency is reduced nearly 10-fold, suggesting that a large substituent at this position creates a steric clash within the ATP-binding pocket of PI3Kα. This poor enzymatic activity translates to a near-complete loss of cellular activity.

  • Deriv-003 (-H): Removing the methyl group from the C3 position (Deriv-003 ) leads to a 3-fold loss of biochemical potency compared to the core compound. This suggests the methyl group may be making favorable hydrophobic interactions within a sub-pocket of the active site.

  • Deriv-004 (-C≡CH): The most significant finding is with Deriv-004 . Replacing the C5-bromo with a smaller, rigid ethynyl group results in a ~4-fold improvement in biochemical potency (IC50 = 15 nM) over the core compound. This modification appears to be optimal, likely fitting into a small hydrophobic pocket without steric penalty. Crucially, this enhanced enzymatic activity translates well into the cellular assays, with potent inhibition of p-Akt (EC50 = 85 nM) and subsequent growth inhibition (GI50 = 280 nM). This compound represents a clear lead candidate for further optimization.

Conclusion

This guide has outlined a rigorous, logical, and self-validating framework for comparing the efficacy of novel this compound derivatives as potential PI3K inhibitors. By integrating biochemical potency, cellular target engagement, and functional cellular outcomes, this methodology allows for the robust establishment of structure-activity relationships. Our hypothetical case study demonstrates how subtle modifications to the core scaffold can dramatically impact efficacy, highlighting Deriv-004 , with its C5-ethynyl substitution, as a promising lead candidate. This systematic approach enables confident decision-making in the early stages of drug discovery and provides a clear path for the optimization of this promising chemical series.

References

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(11), 1230–1237.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 537–551.
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  • Martens, S. (2023). In vitro kinase assay. protocols.io.
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  • Graves, J. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Harrison, J. S., & Glogauer, M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55691.
  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate GmbH.
  • Tukhvatulin, R. T., et al. (2019). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 24(18), 3348.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
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  • González-Vera, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • ResearchGate. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate GmbH.
  • Tan, A. C. (2020). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 12(10), 2977.
  • González-Vera, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed, 39062883.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate GmbH.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1474932.
  • Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 779-790.
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Sources

In Vivo Validation of 4-(5-bromo-3-methylpyridin-2-yl)morpholine: A Comparative Guide for Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated clinical candidate is both arduous and exciting. This guide provides an in-depth, experience-driven framework for the in vivo validation of the novel small molecule, 4-(5-bromo-3-methylpyridin-2-yl)morpholine. Based on structural similarities to known kinase inhibitors—specifically the substituted pyridine and morpholine moieties that are privileged pharmacophores in this class of therapeutics—we will proceed with the scientifically-grounded hypothesis that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2][3]

This guide is structured to not only provide step-by-step protocols but to also elucidate the scientific reasoning behind the experimental choices, ensuring a robust and self-validating preclinical data package. We will compare the hypothetical performance of this compound with an established, clinically relevant mTOR inhibitor, Everolimus.

The Scientific Rationale: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine ring, in particular, is a key feature in several approved mTOR inhibitors, where it often contributes to desirable pharmacokinetic properties and potent interactions with the ATP-binding pocket of the kinase.[3] Our investigational compound, this compound, shares this key structural motif.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling and the proposed point of intervention for our novel compound.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Compound This compound (Hypothesized Inhibitor) Compound->mTORC1 Inhibition

Caption: Hypothesized mechanism of action targeting the PI3K/Akt/mTOR pathway.

Comparative In Vivo Validation Workflow

A robust in vivo validation plan is crucial for establishing preclinical proof-of-concept.[4][5][6][7] The following workflow outlines a head-to-head comparison of this compound and Everolimus.

validation_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Data Analysis & Reporting model_selection Animal Model Selection (e.g., NCI-H460 Xenograft) dosing_prep Dosing Formulation & Vehicle Selection model_selection->dosing_prep endpoints Define Primary & Secondary Endpoints dosing_prep->endpoints randomization Tumor Implantation & Animal Randomization endpoints->randomization treatment Treatment Administration (Test Compound vs. Everolimus vs. Vehicle) randomization->treatment monitoring Tumor Growth Monitoring & Clinical Observations treatment->monitoring efficacy Efficacy Analysis (TGI, Tumor Volume) monitoring->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd toxicology Toxicology & Histopathology monitoring->toxicology

Sources

A Guide to the Reproducible Synthesis and Bio-Evaluation of 4-(5-bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and biological evaluation of 4-(5-bromo-3-methylpyridin-2-yl)morpholine, a compound of interest in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into a detailed, reproducible synthetic protocol and relevant bioassays to assess its activity, likely as an inhibitor of the PI3K/Akt/mTOR signaling pathway. Furthermore, it addresses the critical aspect of reproducibility in both synthesis and biological screening and offers a comparative analysis with alternative compounds.

Introduction: The Significance of the Pyridinylmorpholine Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] When coupled with a substituted pyridine ring, as in this compound, it forms a scaffold with potential to interact with a variety of biological targets, notably protein kinases.[3][4] The PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, is often dysregulated in cancer, making its components attractive targets for therapeutic intervention.[5][6] The structural features of this compound suggest its potential as a modulator of this pathway.

This guide aims to provide a robust and reproducible framework for the synthesis and biological characterization of this compound, enabling researchers to reliably produce it and evaluate its therapeutic potential.

Part 1: Reproducible Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, morpholine.[7] The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction at the 2-position.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is designed to be self-validating by providing clear steps and rationale.

Materials:

  • 2-Chloro-5-bromo-3-methylpyridine (Starting Material)

  • Morpholine (Nucleophile)

  • Potassium Carbonate (K2CO3) (Base)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate (EtOAc) (Extraction Solvent)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) (Drying agent)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (Eluents for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromo-3-methylpyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

    • Causality: Potassium carbonate acts as a base to deprotonate the morpholine nitrogen, increasing its nucleophilicity. An excess of morpholine and base ensures the reaction proceeds to completion.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Elevated temperature provides the necessary activation energy for the substitution reaction. Reaction time may vary depending on the specific substrate and temperature.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

    • Causality: The aqueous workup removes the inorganic salts and DMF. Ethyl acetate is a suitable solvent for extracting the desired product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

    • Causality: Column chromatography separates the desired product from any unreacted starting materials and byproducts based on their different polarities.

Diagram of Synthesis Workflow:

Synthesis_Workflow reagents 2-Chloro-5-bromo-3-methylpyridine + Morpholine + K2CO3 in DMF reaction Heat (100-120 °C) 12-24 hours reagents->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Reproducibility Considerations in Synthesis

The reproducibility of chemical synthesis can be influenced by several factors.[8] In the described protocol, key parameters to control for consistent results include:

  • Purity of Reagents: The purity of the starting materials and solvent can significantly impact the reaction outcome and yield.

  • Anhydrous Conditions: Moisture can react with the base and potentially interfere with the reaction.

  • Temperature Control: Precise temperature control is crucial for consistent reaction rates and to minimize side reactions.

  • Purification Technique: Consistent application of the purification method is essential for obtaining the product with the same level of purity across different batches.

Part 2: Bioassay Protocols for Biological Evaluation

Given the structural similarity of this compound to known kinase inhibitors, a logical starting point for its biological evaluation is to assess its effect on cancer cell proliferation and its potential to inhibit the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Causality: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: PI3K/Akt/mTOR Pathway Inhibition (LanthaScreen™ TR-FRET Assay)

The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cellular assay is a sensitive and high-throughput method to measure the phosphorylation of specific proteins in a signaling pathway.[5][11] This example focuses on the phosphorylation of Akt.

Materials:

  • HEK293E cells stably expressing GFP-Akt

  • LanthaScreen™ Tb-anti-pAkt (Ser473) antibody

  • Assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., PI-103)

  • 384-well plates

  • TR-FRET-compatible plate reader

Step-by-Step Methodology:

  • Cell Plating: Plate GFP-Akt expressing cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound and controls to the cells.

  • Cell Stimulation: Stimulate the PI3K/Akt/mTOR pathway with an agonist (e.g., insulin-like growth factor 1, IGF-1) and incubate for a specified time.

  • Cell Lysis and Antibody Addition: Lyse the cells and add the terbium-labeled anti-phospho-Akt antibody.

  • Incubation: Incubate the plate at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Causality: If Akt is phosphorylated, the terbium-labeled antibody binds to the phospho-site, bringing it in close proximity to the GFP-tagged Akt. Excitation of the terbium donor results in energy transfer to the GFP acceptor, producing a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and determine the IC50 value for the inhibition of Akt phosphorylation.

Diagram of Bioassay Workflow:

Bioassay_Workflow cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) cluster_pathway Pathway Inhibition (TR-FRET Assay) cell_seeding Seed Cancer Cells compound_treatment_mtt Treat with Compound cell_seeding->compound_treatment_mtt incubation_mtt Incubate (48-72h) compound_treatment_mtt->incubation_mtt mtt_addition Add MTT Reagent incubation_mtt->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization readout_mtt Measure Absorbance (IC50) solubilization->readout_mtt cell_plating_fret Plate GFP-Akt Cells compound_treatment_fret Add Compound cell_plating_fret->compound_treatment_fret stimulation Stimulate Pathway (IGF-1) compound_treatment_fret->stimulation lysis_antibody Lyse Cells & Add Antibody stimulation->lysis_antibody incubation_fret Incubate lysis_antibody->incubation_fret readout_fret Measure TR-FRET (IC50) incubation_fret->readout_fret

Caption: Workflow for the biological evaluation of this compound.

Reproducibility in Bioassays

The reproducibility of bioassays is paramount for generating reliable data.[12] Key factors to control include:

  • Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent passage number to avoid genetic drift.

  • Reagent Quality and Consistency: Use high-quality reagents from the same lot where possible.

  • Assay Conditions: Strictly control incubation times, temperatures, and concentrations.

  • Instrumentation Calibration: Regularly calibrate plate readers and other equipment.

Part 3: Comparative Analysis

To contextualize the performance of this compound, it is useful to compare it with other compounds targeting the PI3K/Akt/mTOR pathway.

CompoundTarget(s)Synthesis ComplexityKey Features
This compound Putative PI3K/Akt/mTOR Low to Moderate Novel scaffold, potential for good pharmacokinetic properties.
PI-103 PI3K, mTORModerateDual inhibitor, potent but with potential for off-target effects.
Idelalisib PI3KδHighSelective inhibitor, approved for certain B-cell malignancies.[13]
Duvelisib PI3Kδ, PI3KγHighDual inhibitor, approved for certain leukemias and lymphomas.[14]
Imatinib BCR-ABL, c-Kit, PDGFRHighFirst-in-class tyrosine kinase inhibitor, well-established safety profile.[4]

Table 1: Comparison of this compound with Alternative Kinase Inhibitors.

Conclusion

This guide provides a detailed and scientifically grounded framework for the reproducible synthesis and biological evaluation of this compound. By following the outlined protocols and considering the factors influencing reproducibility, researchers can reliably generate this compound and assess its potential as a novel therapeutic agent. The comparative analysis with existing kinase inhibitors highlights the importance of characterizing its unique properties and potential advantages. This comprehensive approach, rooted in scientific integrity, is essential for advancing promising molecules from the laboratory to potential clinical applications.

References

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Safety Operating Guide

Comprehensive Disposal Protocol for 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine. As a halogenated heterocyclic compound, this substance requires rigorous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The protocols outlined below are grounded in established safety standards and regulatory requirements, providing a self-validating system for waste management in a research and development setting.

Hazard Identification & Risk Assessment

Understanding the chemical nature of this compound is foundational to its safe handling. The molecule's structure incorporates three key moieties, each contributing to its overall hazard profile: a brominated pyridine ring and a morpholine ring.

  • Halogenated Pyridine Core: The brominated pyridine component classifies this compound as a halogenated organic waste.[1] Pyridine and its derivatives are known for potential health effects, including irritation to the eyes, skin, and respiratory tract.[2][3] More significant exposures can lead to systemic effects, including potential damage to the liver, kidneys, and central nervous system.[3][4]

  • Morpholine Moiety: Morpholine is a flammable and corrosive liquid.[5][6][7] It can cause severe skin burns and eye damage.[7][8]

  • Combustion Byproducts: In the event of a fire, thermal decomposition is expected to produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[9][10]

Due to its classification as a halogenated organic compound, this chemical falls under specific environmental regulations, including the U.S. Environmental Protection Agency's (EPA) land disposal restrictions.[11][12][13]

Hazard Profile Summary
Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Causes skin and serious eye irritation.[14] May cause respiratory irritation.[14][15] Ingestion may be harmful.[10]Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE). Handle only in well-ventilated areas or a chemical fume hood.[16][17]
Chronic Toxicity Long-term exposure risks are inferred from pyridine, which may cause damage to the liver, kidneys, and central nervous system.[3]Minimize exposure quantity and duration. Adhere strictly to engineering controls.
Physical Hazards While data for this specific compound is limited, the parent structures (morpholine and pyridine) are flammable liquids.[6][18] Vapors may form explosive mixtures with air.[6]Keep away from heat, sparks, open flames, and other ignition sources.[15][17] Use non-sparking tools and ground equipment.[5][19]
Environmental Should not be released into the environment.[15][19] Do not flush into surface water or sewer systems.[5][18]Contain all spills and dispose of waste through approved channels.

Personal Protective Equipment (PPE) & Engineering Controls

A robust defense against exposure is achieved through a combination of engineering controls and appropriate PPE.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning certified laboratory chemical fume hood.[16] Emergency eyewash stations and safety showers must be readily accessible.[2][9]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield for maximum protection against splashes.[14]

    • Skin Protection: A flame-retardant lab coat and full-length pants are required. Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for protection against pyridine.[20] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill response), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[18]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spills (inside a chemical fume hood):
  • Restrict Access: Ensure no unauthorized personnel enter the area.

  • Containment: Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and properly labeled container for hazardous waste.[5][6][16]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate completely.

Major Spills (outside a chemical fume hood):
  • Evacuate: Immediately evacuate all personnel from the affected area and secure all entrances.[2]

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[2][6]

  • Emergency Response: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment, as mandated by the OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120).[5]

Waste Segregation & Collection: A Critical Step

Proper segregation is the most critical step in the disposal workflow. Mismanagement at this stage can lead to dangerous chemical reactions and regulatory non-compliance.

Causality: this compound is a halogenated organic compound because of the carbon-bromine bond.[1] According to EPA regulations, halogenated and non-halogenated organic waste streams must be kept separate.[1] This is because the high-temperature incineration required for halogenated waste involves scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion, a process not always required for non-halogenated waste.[11]

Step-by-Step Collection Protocol:
  • Designate a Waste Container: Obtain a clearly labeled, compatible hazardous waste container designated specifically for "Halogenated Organic Waste." [1] Suitable containers are made of glass or high-density polyethylene.

  • Collect Waste:

    • Pure/Residual Chemical: Place any unused or residual this compound directly into the designated container.

    • Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and spill cleanup materials, must also be placed in this same container.

  • Labeling: Ensure the container is accurately labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages.[16] Attach a completed hazardous waste tag as soon as the first drop of waste is added.

  • Storage: Keep the waste container tightly sealed when not in use.[21] Store it in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and acids.[16]

Disposal Pathway & Regulatory Compliance

The final disposal of this material must be handled by a licensed hazardous waste management facility.

Primary Disposal Method: The required method for destroying halogenated organic compounds is high-temperature incineration (820°C - 1,600°C) in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[22]

Regulatory Framework: As a generator of hazardous waste, your laboratory is responsible for the material from "cradle to grave." The pyridine component of this molecule is specifically listed by the EPA as a hazardous waste with the code U196 .[18] This, combined with its status as a halogenated organic, places it under strict federal and state disposal regulations.[12][22]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposition A Waste Generation (Pure Chemical, Contaminated Labware, Spill Debris) B Classify as HALOGENATED ORGANIC Waste A->B Is it this compound or contaminated with it? C Place in Designated, Labeled Halogenated Waste Container B->C Yes D Keep Waste Container Securely Sealed C->D E Store in Satellite Accumulation Area (Away from incompatibles) D->E F Arrange Pickup by EHS / Licensed Waste Vendor E->F G Transport to RCRA-Permitted Facility F->G H High-Temperature Incineration (with acid gas scrubbing) G->H

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4-(5-Bromo-3-methylpyridin-2-yl)morpholine
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4-(5-Bromo-3-methylpyridin-2-yl)morpholine

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